molecular formula C18H15NO B1454225 4-(2,3-Dimethylbenzoyl)isoquinoline CAS No. 1187171-82-9

4-(2,3-Dimethylbenzoyl)isoquinoline

Cat. No.: B1454225
CAS No.: 1187171-82-9
M. Wt: 261.3 g/mol
InChI Key: RTAMJSBPSNYMFE-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylbenzoyl)isoquinoline is a synthetically derived small molecule based on the isoquinoline scaffold, a structure recognized for its significant role in medicinal chemistry . This compound is presented as a high-purity chemical tool for research and development applications, particularly in the fields of oncology and infectious disease. Isoquinoline derivatives are investigated for their potential to inhibit the growth of various cancer cell lines; structurally similar compounds have demonstrated potent cytotoxicity and antiproliferative effects, making them promising leads for novel anticancer agents . The mechanism of action for many bioactive isoquinoline compounds involves the inhibition of key enzymes involved in cellular replication, such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and ultimately inducing cell death . Furthermore, semisynthetic derivatives of isoquinoline alkaloids are an active area of research for their antimycobacterial activity, showing potential against strains like Mycobacterium tuberculosis , the causative agent of tuberculosis . The benzoyl substitution pattern on the isoquinoline ring is a critical structural feature that influences the compound's physicochemical properties and its interaction with biological targets, thereby modulating its research efficacy . This product is intended for use in laboratory experiments only, including in vitro assays and as a building block for further chemical synthesis. It is supplied with comprehensive analytical data to ensure quality and consistency. Attention: This product is for research purposes only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-dimethylphenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-12-6-5-9-15(13(12)2)18(20)17-11-19-10-14-7-3-4-8-16(14)17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAMJSBPSNYMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CN=CC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901250621
Record name (2,3-Dimethylphenyl)-4-isoquinolinylmethanone
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URL https://comptox.epa.gov/dashboard/DTXSID901250621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187171-82-9
Record name (2,3-Dimethylphenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,3-Dimethylbenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-(2,3-Dimethylbenzoyl)isoquinoline is not found in the currently available scientific literature, suggesting it may be a novel chemical entity. This guide is therefore a predictive overview based on the known chemistry and pharmacology of structurally related 4-aroylisoquinolines and analogous compounds. The experimental protocols and data presented are adapted from established methodologies for similar molecules and should be considered as a starting point for the investigation of this specific compound.

Introduction

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The substitution pattern on the isoquinoline core is crucial in determining the pharmacological profile. Specifically, the introduction of an aroyl group at the C4-position can significantly influence the molecule's interaction with biological targets. This guide focuses on the hypothetical compound this compound, providing a comprehensive technical overview of its potential synthesis, physicochemical properties, and pharmacological activities, with a particular emphasis on its prospective role in oncology.

Chemical Profile

PropertyPredicted Value
IUPAC Name (Isoquinolin-4-yl)(2,3-dimethylphenyl)methanone
Molecular Formula C₁₈H₁₅NO
Molecular Weight 261.32 g/mol
Appearance Predicted to be a solid at room temperature.
Solubility Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide.
SMILES CC1=C(C=CC=C1C(=O)C2=C(C=N3)C3=CC=C2)C
InChI InChI=1S/C18H15NO/c1-12-9-5-4-8-16(12)18(20)15-11-19-14-7-3-2-6-13(14)10-15/h2-11H,1H3

Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned through a multi-step process starting from a readily available isoquinoline precursor. A plausible synthetic route is adapted from the methodologies reported for the synthesis of 4-aroylquinolines.[1]

Proposed Synthetic Pathway

A potential synthetic route involves the preparation of an isoquinoline-4-carboxaldehyde intermediate, followed by a Grignard reaction with 1-bromo-2,3-dimethylbenzene and subsequent oxidation.

Synthetic Pathway A 4-Bromoisoquinoline B Isoquinoline-4-carboxaldehyde A->B 1. n-BuLi, THF, -78°C 2. DMF C (Isoquinolin-4-yl)(2,3-dimethylphenyl)methanol B->C 1-Bromo-2,3-dimethylbenzene, Mg, THF D This compound C->D PCC or Dess-Martin periodinane, DCM

Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocols

This protocol is based on the formylation of a halo-isoquinoline via a lithium-halogen exchange reaction.

  • Reaction Setup: To a solution of 4-bromoisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) to the reaction mixture and continue stirring at -78 °C for 2 hours.

  • Quenching and Extraction: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield isoquinoline-4-carboxaldehyde.

This procedure utilizes a Grignard reaction between the aldehyde and a Grignard reagent prepared from 1-bromo-2,3-dimethylbenzene.

  • Grignard Reagent Preparation: In a separate flask, activate magnesium turnings (1.5 eq) with a crystal of iodine in anhydrous THF. Add a solution of 1-bromo-2,3-dimethylbenzene (1.2 eq) in anhydrous THF dropwise to initiate the Grignard reaction.

  • Grignard Reaction: Cool the solution of isoquinoline-4-carboxaldehyde (1.0 eq) in anhydrous THF to 0 °C. Slowly add the prepared Grignard reagent to this solution.

  • Reaction Progression and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

This final step involves the oxidation of the secondary alcohol to the corresponding ketone.

  • Oxidation: To a solution of (isoquinolin-4-yl)(2,3-dimethylphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Purification: Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM. Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the final product, this compound.

Predicted Biological Activity and Potential Applications

While no specific biological data exists for this compound, the broader class of isoquinoline alkaloids has demonstrated significant anticancer activity.[2] Structurally similar 4-aroylquinolines have shown potent antiproliferative effects against various human cancer cell lines.[1]

Anticancer Potential

It is hypothesized that this compound could exhibit cytotoxic activity against cancer cells. The mechanism of action for related compounds often involves the inhibition of critical cellular processes such as cell division and signaling pathways essential for tumor growth.

Table of Predicted Anticancer Activity (Hypothetical IC₅₀ Values)

The following table presents hypothetical IC₅₀ values based on data from structurally related 4-aroylquinolines to provide a speculative outlook on the potential potency of this compound.[1]

Cell LineCancer TypePredicted IC₅₀ (nM)
KBOral Carcinoma200 - 300
HT-29Colon Carcinoma300 - 400
MKN45Gastric Carcinoma200 - 300
KB-vin10Multidrug-Resistant200 - 300
KB-S15Multidrug-Resistant200 - 300
KB-7DMultidrug-Resistant200 - 300
Postulated Mechanism of Action

Many anticancer agents targeting cell division interfere with microtubule dynamics. It is plausible that this compound could act as a microtubule-targeting agent, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.

Signaling Pathway cluster_0 Postulated Anticancer Mechanism This compound This compound Microtubule Dynamics Microtubule Dynamics This compound->Microtubule Dynamics Inhibition Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Disruption Cell Cycle Arrest (G2/M Phase) Cell Cycle Arrest (G2/M Phase) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M Phase) Apoptosis Apoptosis Cell Cycle Arrest (G2/M Phase)->Apoptosis

References

The Synthesis and Characterization of 4-(2,3-Dimethylbenzoyl)isoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2][3][4] This technical guide outlines a proposed synthetic route and detailed characterization methods for the novel compound 4-(2,3-Dimethylbenzoyl)isoquinoline. The synthesis is predicated on a multi-step pathway involving the construction of the isoquinoline core followed by a targeted acylation. This document provides detailed, hypothetical experimental protocols and predictive characterization data to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.

Proposed Synthesis Pathway

A plausible and robust method for the synthesis of this compound is proposed to proceed via a multi-step sequence, culminating in a Friedel-Crafts acylation. This approach allows for the controlled introduction of the desired substituents onto the isoquinoline core.

Logical Workflow for the Proposed Synthesis

A 2-Methylbenzylamine C Pictet-Spengler Reaction A->C B Diethyl Oxalate B->C D 1,2,3,4-Tetrahydroisoquinoline-1-one C->D E Dehydrogenation (e.g., with Pd/C) D->E F Isoquinoline E->F H Friedel-Crafts Acylation (Lewis Acid Catalyst) F->H G 2,3-Dimethylbenzoyl chloride G->H I This compound H->I

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the proposed synthesis of this compound.

Synthesis of Isoquinoline

The synthesis of the isoquinoline core can be achieved through various established methods, such as the Bischler-Napieralski or Pictet-Spengler reactions.[5][6] For this guide, a generalized approach starting from readily available precursors is outlined.

Protocol: Synthesis of Isoquinoline (Illustrative)

  • Reaction Setup: A solution of a suitable β-phenylethylamine derivative (1.0 eq) in a high-boiling point solvent (e.g., decalin) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Acylation: An acylating agent (e.g., an acid chloride or anhydride) (1.1 eq) is added dropwise to the solution at room temperature. The mixture is then heated to reflux for 2-4 hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cyclization: A Lewis acid catalyst, such as phosphorus pentoxide or phosphoryl chloride (1.5 eq), is cautiously added to the cooled reaction mixture. The mixture is then heated to reflux for an additional 4-6 hours.

  • Workup: The reaction mixture is cooled to room temperature and quenched by the slow addition of ice-water. The resulting solution is basified with a concentrated sodium hydroxide solution to pH > 10.

  • Extraction: The aqueous layer is extracted three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Friedel-Crafts Acylation of Isoquinoline

This key step introduces the 2,3-dimethylbenzoyl group at the C4 position of the isoquinoline ring.

Protocol: Synthesis of this compound

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 2,3-dimethylbenzoyl chloride (1.2 eq) in anhydrous DCM is added dropwise.

  • Addition of Isoquinoline: After stirring for 15 minutes, a solution of isoquinoline (1.0 eq) in anhydrous DCM is added dropwise, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Quenching and Workup: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction: The layers are separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization

The synthesized this compound would be characterized using a suite of spectroscopic techniques to confirm its identity and purity.

Predicted Spectroscopic Data

The following table summarizes the expected characterization data for the target compound.

Technique Expected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 9.30-9.20 (m, 1H, H-1), 8.60-8.50 (m, 1H, H-3), 8.20-7.80 (m, 4H, Ar-H), 7.70-7.40 (m, 3H, Ar-H), 2.40 (s, 3H, CH₃), 2.20 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 197.0 (C=O), 152.0 (C-1), 143.0 (C-3), 138.0, 137.5, 137.0, 135.0, 132.0, 130.0, 129.0, 128.0, 127.0, 126.0, 125.0, 20.0 (CH₃), 16.0 (CH₃)
FT-IR (KBr, cm⁻¹)ν: 3050 (Ar C-H), 2920 (C-H), 1660 (C=O, ketone), 1590, 1480 (C=C, aromatic)
Mass Spectrometry (ESI+)m/z: [M+H]⁺ calculated for C₁₈H₁₅NO: 262.12; found: 262.xx
Elemental Analysis Calculated for C₁₈H₁₅NO: C, 82.73%; H, 5.79%; N, 5.36%. Found: C, 82.xx%; H, 5.xx%; N, 5.xx%

Experimental Workflow for Characterization

A Purified this compound B ¹H and ¹³C NMR Spectroscopy A->B C FT-IR Spectroscopy A->C D Mass Spectrometry (MS) A->D E Elemental Analysis A->E F Structural Confirmation and Purity Assessment B->F C->F D->F E->F

Caption: Workflow for the characterization of this compound.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound is unknown, the isoquinoline scaffold is present in numerous biologically active natural products and synthetic compounds.[1][2][3][4] These compounds have demonstrated a wide array of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[4][7] The introduction of a substituted benzoyl moiety at the 4-position could modulate the biological activity of the isoquinoline core, potentially leading to novel therapeutic agents.

Should this compound exhibit biological activity, for instance, as a kinase inhibitor, its mechanism of action could be elucidated through a series of biochemical and cellular assays.

Hypothetical Signaling Pathway Investigation

A This compound B Target Protein (e.g., Kinase) A->B Binding C Inhibition of Protein Activity B->C Leads to D Downstream Signaling Cascade C->D Blocks E Cellular Response (e.g., Apoptosis, Reduced Proliferation) D->E Modulates

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

This technical guide provides a comprehensive, albeit prospective, overview of the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations. The detailed experimental protocols and predicted characterization data offer a solid starting point for any research group aiming to synthesize and study this novel compound. Further investigation into the biological activities of this and related compounds is warranted to explore their potential as new therapeutic agents.

References

An In-depth Technical Guide to 4-(2,3-Dimethylbenzoyl)isoquinoline and its Chemical Class

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds. The isoquinoline scaffold is a core component of numerous naturally occurring alkaloids and synthetic molecules with a broad spectrum of pharmacological activities.[1] This structural motif is of great interest to researchers in medicinal chemistry and drug development for its role in creating potent therapeutic agents, including analgesics, antimicrobials, and anticancer drugs.[2] This document aims to provide a technical overview of the anticipated chemical and physical properties, potential synthetic routes, and likely biological significance of 4-(2,3-Dimethylbenzoyl)isoquinoline by drawing parallels with the broader family of isoquinoline alkaloids.

Chemical and Physical Properties

While specific quantitative data for this compound is unavailable, the properties of the parent isoquinoline molecule provide a foundational reference. The introduction of a 2,3-dimethylbenzoyl group at the C-4 position is expected to significantly increase the molecular weight and likely raise the melting and boiling points compared to unsubstituted isoquinoline. The bulky, non-polar benzoyl group would likely decrease solubility in water while enhancing solubility in common organic solvents.[1]

Table 1: Physicochemical Properties of Isoquinoline (Parent Compound)

Property Value Reference
Molecular Formula C₉H₇N [1]
Molar Mass 129.16 g/mol [1]
Appearance Colorless to pale yellow liquid/solid [1][3]
Melting Point 26–28 °C [1]
Boiling Point 242–243 °C [1][3]
Density 1.099 g/cm³ [1]
pKa (of conjugate acid) 5.14 [1]

| Solubility | Low solubility in water; soluble in ethanol, ether, acetone, and other organic solvents. Soluble in dilute acids. |[1] |

Synthesis and Experimental Protocols

The synthesis of isoquinoline derivatives is a well-established field in organic chemistry. Several classical methods and modern advancements can be adapted for the targeted synthesis of this compound.

Potential Synthetic Pathways

Classical methods for constructing the isoquinoline core include the Bischler–Napieralski, Pomeranz–Fritsch, and Pictet–Spengler reactions.[4] For synthesizing 4-substituted isoquinolines specifically, modern catalytic methods are often employed. A plausible approach for this compound could involve a palladium-catalyzed cross-coupling reaction using a 4-haloisoquinoline precursor and a suitable 2,3-dimethylbenzoyl metallic reagent. Alternatively, a microwave-assisted synthesis involving the cyclization of an appropriately substituted oxazolidine precursor could be a viable route.[5]

G cluster_start Starting Materials cluster_synthesis Synthetic Steps 4-Bromo-isoquinoline 4-Bromo-isoquinoline Coupling Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki or Stille) 4-Bromo-isoquinoline->Coupling Substrate 2,3-Dimethyl-benzoic_acid 2,3-Dimethyl-benzoic_acid Activation Activation (e.g., to acid chloride) 2,3-Dimethyl-benzoic_acid->Activation Activation->Coupling Reagent Final_Product This compound Coupling->Final_Product

Caption: Hypothetical workflow for the synthesis of this compound.

General Experimental Protocols

Synthesis: A typical cross-coupling reaction would involve dissolving the 4-haloisoquinoline substrate in an anhydrous aprotic solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., argon or nitrogen). A palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) would be added, followed by the activated 2,3-dimethylbenzoyl reagent. The reaction mixture would be heated until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Purification: Upon completion, the reaction mixture would be cooled, filtered, and the solvent removed under reduced pressure. The crude product would then be purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure, including the specific substitution pattern on both the isoquinoline and benzoyl rings.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition.[7]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the carbonyl (C=O) stretch of the benzoyl ketone.

Potential Biological Activity and Signaling Pathways

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in a vast array of biologically active molecules. Benzylisoquinoline alkaloids (BIAs), a major subgroup, exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties.[2][8][9]

The specific biological role of this compound has not been determined. However, based on the activities of related compounds, it could be a candidate for screening in various therapeutic areas. For instance, some isoquinoline derivatives act as inhibitors of enzymes like pancreatic lipase or show antiproliferative effects on various cell lines.[7] The mechanism of action for many BIAs involves complex interactions with cellular targets, including DNA intercalation, enzyme inhibition (e.g., topoisomerase), or receptor modulation.[10]

G cluster_activities Pharmacological Activities Isoquinoline_Scaffold Isoquinoline Scaffold Anticancer Anticancer (e.g., Noscapine) Isoquinoline_Scaffold->Anticancer Antimicrobial Antimicrobial (e.g., Berberine) Isoquinoline_Scaffold->Antimicrobial Analgesic Analgesic (e.g., Morphine) Isoquinoline_Scaffold->Analgesic Anti-inflammatory Anti-inflammatory Isoquinoline_Scaffold->Anti-inflammatory Antiviral Antiviral Isoquinoline_Scaffold->Antiviral Enzyme_Inhibition Enzyme Inhibition (e.g., Lipase) Isoquinoline_Scaffold->Enzyme_Inhibition

Caption: Diverse biological activities associated with the isoquinoline scaffold.

Conclusion

While specific experimental data on this compound is currently lacking, this guide provides a robust framework for its potential properties and synthesis based on the extensive knowledge of the isoquinoline chemical class. The parent scaffold's proven track record in drug discovery suggests that this novel derivative could possess interesting biological activities. Empirical synthesis and biological evaluation are necessary next steps to fully characterize this compound and determine its potential utility for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide on the Core Mechanism of Action of Benzoyl Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific mechanism of action for 4-(2,3-Dimethylbenzoyl)isoquinoline is not available in the public domain. This guide therefore provides an in-depth overview of the mechanism of action for a well-characterized class of compounds, 2-aryl-4-benzoyl-imidazoles (ABIs), which are potent inhibitors of tubulin polymerization. This information is provided as an illustrative example of how benzoyl-containing compounds can exert cytotoxic effects, and it should not be assumed that this compound functions via the same mechanism.

Introduction

Microtubules are dynamic cytoskeletal polymers that are essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature, characterized by alternating phases of polymerization and depolymerization, is critical for their function. Consequently, compounds that interfere with microtubule dynamics are potent cytotoxic agents and have been a cornerstone of cancer chemotherapy for decades. These agents are broadly classified as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine). The latter, also known as tubulin polymerization inhibitors, prevent the formation of microtubules, leading to a cascade of events that culminates in apoptotic cell death.

A growing body of research has identified various small molecules containing a benzoyl moiety that exhibit potent antiproliferative activity through the inhibition of tubulin polymerization. This guide focuses on the mechanism of action of a representative class of these compounds, the 2-aryl-4-benzoyl-imidazoles (ABIs), to provide a detailed understanding of their molecular and cellular effects.

Quantitative Data on Biological Activity

The biological activity of 2-aryl-4-benzoyl-imidazoles has been evaluated through various in vitro assays to quantify their antiproliferative effects and their direct impact on tubulin polymerization. The data presented below is a summary from studies on a series of these compounds.

Table 1: Antiproliferative Activity of Representative 2-Aryl-4-Benzoyl-Imidazole Analogs
CompoundCell LineIC50 (nM)
5da Melanoma15.7
5ga Melanoma-
SMART-1 Melanoma-
Paclitaxel Melanoma-
Combretastatin A4 Melanoma-

Note: Specific IC50 values for all compounds across multiple cell lines are extensive and are summarized here to highlight the potent nanomolar activity of the lead compound 5da. SMART-1, Paclitaxel, and Combretastatin A4 are included for comparative context.

Table 2: Inhibition of Tubulin Polymerization
CompoundIC50 (µM)
ABI Analogues 1 - 5
Colchicine 1 - 5

Note: The IC50 values for the inhibition of tubulin polymerization for ABI analogues are in the low micromolar range, comparable to the known tubulin inhibitor, colchicine.

Signaling Pathway and Proposed Mechanism of Action

The primary mechanism of action for 2-aryl-4-benzoyl-imidazoles is the inhibition of tubulin polymerization. These compounds are proposed to bind to the colchicine-binding site on β-tubulin. This interaction prevents the assembly of αβ-tubulin heterodimers into microtubules. The disruption of microtubule dynamics has profound downstream consequences for the cell, particularly during mitosis.

The inability to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent programmed cell death.

Tubulin_Inhibition_Pathway 2-Aryl-4-Benzoyl-Imidazole 2-Aryl-4-Benzoyl-Imidazole Tubulin_Heterodimers Tubulin_Heterodimers 2-Aryl-4-Benzoyl-Imidazole->Tubulin_Heterodimers Binds to Colchicine Site Microtubule_Polymerization Microtubule_Polymerization Tubulin_Heterodimers->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Polymerization->Mitotic_Spindle_Formation G2/M_Phase_Arrest G2/M_Phase_Arrest Mitotic_Spindle_Formation->G2/M_Phase_Arrest Disruption leads to Apoptosis Apoptosis G2/M_Phase_Arrest->Apoptosis Induces

Proposed mechanism of action for 2-aryl-4-benzoyl-imidazoles.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of 2-aryl-4-benzoyl-imidazoles.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-6,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: MTT solution (0.5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound (72h) A->B C Add MTT solution (2-4h) B->C D Solubilize formazan with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate IC50 E->F

Workflow for the MTT cell viability assay.
In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin.

Protocol:

  • Reaction Setup: Purified tubulin (>99% pure) is reconstituted in a polymerization buffer (e.g., G-PEM buffer) in a 96-well plate.

  • Compound Addition: Test compounds at various concentrations are added to the wells.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate polymerization.

  • Turbidity Measurement: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

  • Data Analysis: The IC50 value for the inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the compound to a vehicle control.

Tubulin_Polymerization_Assay_Workflow A Reconstitute purified tubulin B Add test compound A->B C Incubate at 37°C B->C D Monitor absorbance at 340 nm C->D E Determine IC50 for inhibition D->E

Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), a fluorescent dye that binds to DNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified based on the fluorescence intensity of PI.

Cell_Cycle_Analysis_Workflow A Treat cells with compound B Harvest and fix cells A->B C Stain with Propidium Iodide B->C D Analyze by flow cytometry C->D E Quantify cell cycle distribution D->E

Workflow for cell cycle analysis by flow cytometry.

Conclusion

The 2-aryl-4-benzoyl-imidazole class of compounds represents a potent family of tubulin polymerization inhibitors. Their mechanism of action involves direct binding to tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis. The detailed experimental protocols provided herein are standard methods for characterizing such compounds and can be applied to investigate the mechanism of action of other novel small molecules targeting the microtubule cytoskeleton. While the specific activity of this compound remains to be elucidated, the methodologies and mechanistic principles described in this guide provide a robust framework for such an investigation.

A Technical Guide to the Potential Biological Activities of 4-(2,3-Dimethylbenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last literature review, no specific biological activity data for 4-(2,3-Dimethylbenzoyl)isoquinoline has been published. This document, therefore, presents a technical framework for investigating its potential therapeutic properties based on the known activities of its core chemical scaffolds: isoquinoline and the benzoyl moiety. The experimental protocols, data tables, and mechanistic pathways described herein are predictive and intended to serve as a guide for future research.

Introduction and Rationale

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural alkaloids and synthetic compounds, exhibiting a vast range of pharmacological properties.[1][2] Isoquinoline derivatives are known to possess anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective activities.[3][4][5][6] Their mechanisms of action are diverse, often involving interactions with nucleic acids, inhibition of critical enzymes like topoisomerase and tubulin polymerization, and induction of cellular apoptosis.[1][7]

The subject of this guide, this compound, combines this privileged isoquinoline core with a dimethyl-substituted benzoyl group. The benzoyl moiety is also a key feature in many pharmacologically active molecules, contributing to interactions with biological targets and influencing the compound's overall electronic and steric profile.[8][9] For instance, the anti-acne agent benzoyl peroxide functions through antibacterial and anti-inflammatory mechanisms.[10][11] The dimethyl substitution on the benzoyl ring can further modulate the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Given the well-documented bioactivity of its constituent parts, this compound represents a compelling candidate for biological screening. This guide outlines a proposed research plan to elucidate its potential as an anticancer and antimicrobial agent.

Proposed Research Plan & Data Presentation

The primary investigation into the biological profile of this compound should begin with a series of robust in vitro assays to screen for cytotoxic and antimicrobial effects.

Data Presentation Frameworks

Quantitative data from these initial screens should be meticulously organized to facilitate analysis and comparison. The following tables serve as templates for presenting such results.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound This table is designed to present the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency in inhibiting cell growth.

Cancer Cell LineTissue of OriginTest Compound IC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7Breast Adenocarcinoma[Experimental Value][Experimental Value]
A549Lung Carcinoma[Experimental Value][Experimental Value]
HCT-116Colon Carcinoma[Experimental Value][Experimental Value]
HeLaCervical Adenocarcinoma[Experimental Value][Experimental Value]

Table 2: Hypothetical In Vitro Antimicrobial Activity of this compound This table is structured to show the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Microbial StrainTypeTest Compound MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive[Experimental Value][Experimental Value]
Escherichia coli (ATCC 25922)Gram-negative[Experimental Value][Experimental Value]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative[Experimental Value][Experimental Value]
Candida albicans (ATCC 90028)Fungal[Experimental Value][Experimental Value]

Detailed Experimental Protocols

The following are detailed, standard protocols for conducting the initial in vitro screening assays proposed in Section 2.0.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[12]

Objective: To determine the IC₅₀ value of this compound against a panel of human cancer cell lines.

Materials:

  • This compound (test compound)

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Broth Microdilution for Antimicrobial Susceptibility (MIC Determination)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Objective: To determine the MIC of this compound against a panel of bacteria and fungi.

Materials:

  • This compound (test compound)

  • Bacterial/fungal strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Sterile 96-well U-bottom microplates.

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

  • Spectrophotometer.

Procedure:

  • Compound Preparation: Dissolve the test compound in DMSO to create a high-concentration stock. Prepare serial 2-fold dilutions of the compound directly in the 96-well plate using the appropriate broth, typically resulting in final concentrations from 256 µg/mL down to 0.5 µg/mL. Each well should contain 50 µL of the diluted compound.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture (18-24 hours old) in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microplate, bringing the total volume to 100 µL. This results in a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to confirm sterility.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the positive control well.[16]

Visualizing Workflows and Potential Mechanisms

Diagrams are essential for conceptualizing experimental processes and hypothetical biological pathways.

G cluster_prep Compound Preparation & Screening cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound (Synthesis/Acquisition) Stock Stock Solution (in DMSO) Compound->Stock Serial_Dilution Serial Dilutions Stock->Serial_Dilution Cytotoxicity Anticancer Screen (MTT Assay) Serial_Dilution->Cytotoxicity Treat Cancer Cell Lines Antimicrobial Antimicrobial Screen (Broth Microdilution) Serial_Dilution->Antimicrobial Treat Microbial Cultures IC50 IC50 Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC Report Final Report & SAR Analysis IC50->Report MIC->Report

Caption: Experimental workflow for biological screening.

Many isoquinoline-based anticancer agents function by inducing apoptosis.[7] The diagram below illustrates a hypothetical intrinsic apoptosis pathway that could be activated by this compound.

G cluster_pro cluster_anti Compound This compound Bax Bax/Bak Compound->Bax Activation Bcl2 Bcl-2/Bcl-xL Compound->Bcl2 Inhibition Mito Mitochondrion CytoC Cytochrome c (release) Mito->CytoC Bax->Mito Forms pore Bcl2->Bax Apaf Apaf-1 CytoC->Apaf Apoptosome Apoptosome CytoC->Apoptosome Casp9 Pro-Caspase-9 Apaf->Casp9 Apaf->Apoptosome Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes

References

Literature review on substituted isoquinoline compounds.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Substituted Isoquinoline Compounds for Researchers and Drug Development Professionals

Introduction

Isoquinoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridine ring. This scaffold is a privileged structure in medicinal chemistry due to its presence in a vast number of natural products, particularly alkaloids, and its ability to serve as a versatile framework for the design of synthetic therapeutic agents.[1][2] Derivatives of isoquinoline exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, and antiviral properties, making them a focal point of intensive research in drug discovery and development.[2][3]

This technical guide provides a comprehensive literature review on substituted isoquinoline compounds, detailing their synthesis, summarizing their quantitative biological activities, and elucidating key mechanisms of action. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development.

Synthesis of Substituted Isoquinolines

The construction of the isoquinoline core can be achieved through several classic and modern synthetic methodologies. Traditional methods like the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions remain fundamental in synthetic organic chemistry.

Key Synthetic Methodologies
  • Bischler-Napieralski Reaction: This is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines. It involves the intramolecular electrophilic aromatic substitution of β-arylethylamides, which is induced by a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) under acidic conditions.[4][5][6] The resulting dihydroisoquinolines can be subsequently oxidized to form the aromatic isoquinoline ring.[4]

  • Pomeranz-Fritsch Reaction: This reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals.[7][8] These intermediates are formed from the condensation of a substituted benzaldehyde with a 2,2-dialkoxyethylamine.[7][9] The reaction is typically promoted by strong acids such as concentrated sulfuric acid.[8][9]

  • Pictet-Spengler Reaction: This reaction synthesizes tetrahydroisoquinolines from the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This method is particularly significant for the synthesis of many natural isoquinoline alkaloids.

Below is a generalized workflow for the Bischler-Napieralski reaction, a cornerstone of isoquinoline synthesis.

Bischler_Napieralski_Workflow cluster_start Starting Materials cluster_synthesis Reaction Steps cluster_product Products A β-Arylethylamine C Step 1: Acylation (Amide Formation) A->C B Acyl Chloride / Anhydride B->C D Step 2: Cyclization (Dehydrating Agent, e.g., POCl₃) C->D β-Arylethylamide F Intermediate: 3,4-Dihydroisoquinoline D->F E Step 3: Aromatization (Oxidation, e.g., with Pd/C) G Final Product: Substituted Isoquinoline E->G F->E Dehydrogenation

Caption: Generalized workflow of the Bischler-Napieralski reaction.
Detailed Experimental Protocol: Bischler-Napieralski Reaction

The following protocol is a representative example for the synthesis of a 3,4-dihydroisoquinoline derivative.

Objective: To synthesize a 3,4-dihydroisoquinoline from a β-phenylethylamide precursor.

Materials:

  • N-Acetyl-β-phenylethylamine (Amide precursor)

  • Phosphoryl chloride (POCl₃, dehydrating agent)[5]

  • Dry Toluene (Solvent)

  • Methanol (for quenching)

  • Sodium borohydride (NaBH₄, for optional reduction)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM, for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: A solution of the N-acyl-β-phenylethylamine (1.0 equivalent) is prepared in dry toluene inside a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Reagent: Phosphoryl chloride (POCl₃) (approx. 1.2 equivalents) is added dropwise to the stirred solution at room temperature.[5]

  • Cyclization: The reaction mixture is heated to reflux (approximately 110°C for toluene) and maintained for a specified duration (typically 2-4 hours), during which the cyclization occurs.[5] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, the mixture is concentrated under reduced pressure using a rotary evaporator to remove the solvent and excess POCl₃.[5]

    • The resulting residue is carefully quenched by dissolving it in a solvent like DCM and slowly adding it to ice or a cold solution of methanol.

  • Neutralization and Extraction: The acidic mixture is neutralized by the careful addition of a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) until the pH is approximately 7-8. The aqueous layer is then extracted multiple times with dichloromethane (DCM).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude 3,4-dihydroisoquinoline product.

  • Purification: The crude product is purified using column chromatography on silica gel to obtain the pure 3,4-dihydroisoquinoline.

Quantitative Biological Data

Substituted isoquinolines have been extensively evaluated for various biological activities. The following tables summarize quantitative data for their anticancer and enzyme inhibitory activities, providing a comparative overview for drug development professionals.

Table 1: In Vitro Anticancer Activity (IC₅₀) of Selected Isoquinoline Compounds
Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
BerberineGlioblastoma (U87)21.76[10]
BerberineGlioblastoma (U251)9.79[10]
Berberine-12-N,N-diethylamine chlorideHuman Lung Carcinoma (A549)> 10[11]
ScoulerineColon Carcinoma (Caco-2)2.7 - 6.5[12]
BerbamineHepatocellular Carcinoma (Hep-G2)Not specified, significant effect[12]
Compound B01002Ovarian Cancer (SKOV3)7.65 (µg/mL)[13]
Compound C26001Ovarian Cancer (SKOV3)11.68 (µg/mL)[13]
8-dichloromethyl-pseudoberberineColorectal Cancer0.31[11]
Table 2: Enzyme Inhibitory Activity (IC₅₀/Kᵢ) of Selected Isoquinoline Compounds
CompoundTarget EnzymeInhibition Value (µM)Value TypeReference
Mucroniferanine HAcetylcholinesterase (AChE)2.31IC₅₀[14]
Mucroniferanine HButyrylcholinesterase (BuChE)36.71IC₅₀[14]
ParfumineCytochrome P450 3A4 (CYP3A4)< 1IC₅₀[15]
CorydineCytochrome P450 3A4 (CYP3A4)< 1IC₅₀[15]
ProtopineCytochrome P450 2C19 (CYP2C19)1.8IC₅₀[16]
CryptopineCytochrome P450 2C19 (CYP2C19)0.66IC₅₀[16]
Pyrazolo[3,4-g]isoquinoline (1b)Haspin Kinase0.057IC₅₀[17]
Pyrazolo[3,4-g]isoquinoline (2c)Haspin Kinase0.062IC₅₀[17]

Mechanisms of Action and Signaling Pathways

The diverse pharmacological effects of isoquinoline alkaloids stem from their ability to interact with a wide array of biological targets. Common mechanisms include inducing apoptosis in cancer cells, inhibiting key enzymes, and modulating critical cell signaling pathways.[3][18][19]

Anticancer Mechanisms

Many isoquinoline compounds exert their anticancer effects by triggering programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways.[3] This often involves the activation of caspases, modulation of the Bcl-2 family of proteins, and the generation of reactive oxygen species (ROS).[3] Furthermore, some derivatives function as topoisomerase inhibitors or disrupt microtubule dynamics, leading to cell cycle arrest.[3]

Featured Pathway: Berberine and AMPK Activation

Berberine, a well-studied protoberberine isoquinoline alkaloid, is known to exert beneficial metabolic effects, including anticancer and antidiabetic activities, largely through the activation of AMP-activated protein kinase (AMPK).[20][21] AMPK acts as a master regulator of cellular energy homeostasis.

The diagram below illustrates the mechanism by which Berberine (BBR) activates the AMPK pathway, a key target in metabolic diseases and cancer.

AMPK_Pathway cluster_cell Cellular Environment cluster_lysosome Lysosome cluster_cytosol Cytosol / Nucleus cluster_effects Downstream Effects BBR Berberine (BBR) LKB1 LKB1 BBR->LKB1 Activates UHRF1 UHRF1 BBR->UHRF1 Inhibits Interaction & Promotes Degradation AMPK_L AMPK LKB1->AMPK_L Phosphorylates (Activates) AXIN1 AXIN1 AXIN1->AMPK_L Scaffolds Metabolism ↑ Glucose Uptake ↑ Fatty Acid Oxidation AMPK_L->Metabolism Proliferation ↓ Cell Proliferation (Cancer Therapy) AMPK_L->Proliferation AMPK_C AMPKα PP2A PP2A UHRF1->PP2A Recruits PP2A->AMPK_C Dephosphorylates (Inactivates)

Caption: Berberine (BBR) activates lysosomal AMPK and inhibits its dephosphorylation.

As depicted, berberine activates lysosomal AMPK via the upstream kinase LKB1.[22][23] Concurrently, it maintains cellular AMPK activity by preventing its deactivation. It achieves this by inhibiting the interaction between AMPKα and UHRF1, a protein that recruits the phosphatase PP2A to dephosphorylate and inactivate AMPK.[22][23] This dual action leads to sustained AMPK activation, resulting in beneficial downstream effects like increased glucose uptake and reduced cell proliferation.[21]

References

CAS number and molecular structure of 4-(2,3-Dimethylbenzoyl)isoquinoline.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,3-Dimethylbenzoyl)isoquinoline, a novel isoquinoline derivative. Due to the limited availability of direct experimental data for this specific compound, this document outlines a putative molecular structure, predicted physicochemical properties, and a plausible synthetic pathway based on established chemical principles. Furthermore, this guide presents biological activity and quantitative data from structurally analogous compounds to provide a foundational understanding for future research and development. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery, facilitating further investigation into this and related chemical entities.

Molecular Structure and Physicochemical Properties

While a CAS number for this compound has not been officially assigned, its molecular structure can be inferred from its IUPAC name. The structure consists of an isoquinoline ring substituted at the 4-position with a 2,3-dimethylbenzoyl group.

Molecular Formula: C₁₈H₁₅NO

Molecular Weight: 261.32 g/mol

A table summarizing the predicted physicochemical properties is presented below. These values are estimations derived from computational models and should be confirmed through experimental analysis.

PropertyPredicted Value
Molecular Formula C₁₈H₁₅NO
Molecular Weight 261.32 g/mol
XLogP3 3.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 261.115364 g/mol
Topological Polar Surface Area 30.0 Ų

Putative Synthesis Pathway

A potential synthetic route for this compound is proposed, leveraging established methodologies for the synthesis of isoquinoline derivatives. The following experimental protocol outlines a multi-step synthesis.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-Bromoisoquinoline This intermediate can be synthesized from isoquinoline through a bromination reaction, or it can be commercially sourced.

Step 2: Suzuki Coupling Reaction A Suzuki coupling reaction between 4-bromoisoquinoline and (2,3-dimethylphenyl)boronic acid can be employed to form the carbon-carbon bond between the isoquinoline and the dimethylphenyl moieties.

  • Materials: 4-bromoisoquinoline, (2,3-dimethylphenyl)boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., toluene/ethanol/water mixture).

  • Procedure:

    • To a reaction vessel, add 4-bromoisoquinoline (1 equivalent), (2,3-dimethylphenyl)boronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent mixture and the palladium catalyst (0.05 equivalents).

    • Heat the reaction mixture at reflux (approximately 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to yield 4-(2,3-dimethylphenyl)isoquinoline.

Step 3: Oxidation to this compound The final step involves the oxidation of the methyl group on the benzoyl moiety to a carbonyl group. A more direct approach would be a Friedel-Crafts acylation of isoquinoline with 2,3-dimethylbenzoyl chloride, though this may lead to issues with regioselectivity. A more controlled synthesis is outlined below.

  • Alternative Friedel-Crafts Acylation:

    • To a cooled solution of isoquinoline in a suitable solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., AlCl₃).

    • Slowly add 2,3-dimethylbenzoyl chloride to the mixture.

    • Allow the reaction to proceed at a controlled temperature, monitoring by TLC.

    • Upon completion, quench the reaction with ice-water and perform an aqueous workup.

    • Extract the product, dry the organic layer, and purify by column chromatography.

The following diagram illustrates the proposed synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Isoquinoline Isoquinoline Friedel_Crafts Friedel-Crafts Acylation Isoquinoline->Friedel_Crafts 2,3-Dimethylbenzoyl_Chloride 2,3-Dimethylbenzoyl_Chloride 2,3-Dimethylbenzoyl_Chloride->Friedel_Crafts Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Friedel_Crafts Quenching Quenching with Ice-Water Friedel_Crafts->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Target_Molecule This compound Purification->Target_Molecule

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity of Structurally Related Compounds

While direct biological data for this compound is unavailable, the broader class of isoquinoline derivatives exhibits a wide range of pharmacological activities.[1] Benzylisoquinoline alkaloids, for instance, are known for their diverse biological effects, including antimicrobial, antimalarial, and cytotoxic properties.[2][3]

The following table summarizes the biological activities of some substituted isoquinoline compounds. This information provides a basis for predicting the potential therapeutic applications of this compound.

Compound ClassExampleBiological ActivityReference
Benzylisoquinolines PapaverineVasodilator[4]
BerberineAntimicrobial, Anti-inflammatory[5][6]
Substituted Isoquinolin-1-ones Various DerivativesInhibition of Tumor Necrosis Factor Alpha (TNFα)[7]
C4-Substituted Isoquinolines N-(1-piperidinethyl)-4-isoquinolinepropenamideCytotoxicity in NSCLC-N16-L16 cell line[8][9]
Tetrahydroisoquinolines Various Alkyl DerivativesCytotoxic and Antimicrobial Effects[10]

Hypothetical Signaling Pathway Involvement

Based on the known activities of related isoquinoline compounds, particularly those with anti-inflammatory and cytotoxic effects, it is plausible that this compound could interact with signaling pathways involved in cell proliferation and inflammation. For example, inhibition of TNFα production by some isoquinolin-1-ones suggests a potential interaction with the NF-κB signaling pathway.[7]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound of this structural class.

Hypothetical_Signaling_Pathway Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Signal IkB IkB IKK_Complex->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Promotes Target_Molecule This compound (Hypothetical Inhibitor) Target_Molecule->IKK_Complex Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This technical guide has provided a foundational overview of this compound, a compound for which direct experimental data is currently lacking. The proposed molecular structure, predicted properties, and a plausible synthetic route offer a starting point for its chemical synthesis and characterization. The biological activities of structurally related compounds suggest that this novel molecule may possess interesting pharmacological properties, particularly in the areas of anti-inflammatory and anticancer research.

Future research should focus on the successful synthesis and purification of this compound. Following its synthesis, comprehensive structural elucidation using techniques such as NMR, IR, and mass spectrometry is imperative. Subsequent in vitro and in vivo studies will be necessary to determine its actual biological activities and to validate the hypothetical signaling pathway interactions proposed in this guide. This systematic approach will be crucial in uncovering the therapeutic potential of this and other novel isoquinoline derivatives.

References

An In-depth Technical Guide to the Core Differences Between Isoquinoline and Quinoline Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural, chemical, and biological distinctions between the isomeric benzopyridines, quinoline and isoquinoline. While both compounds share the same molecular formula (C₉H₇N) and consist of a benzene ring fused to a pyridine ring, the placement of the nitrogen atom fundamentally alters their properties. This document outlines these differences through comparative data, experimental methodologies, and visual workflows to support advanced research and development.

Core Structural Distinction

The primary difference between quinoline and isoquinoline lies in the position of the nitrogen atom within the heterocyclic ring. In quinoline, the nitrogen atom is at position 1 (an α-position relative to the fused benzene ring), whereas in isoquinoline, it is located at position 2 (a β-position).[1][2] This seemingly minor positional shift creates significant differences in electron density distribution, steric hindrance, and overall molecular geometry, which in turn dictate their chemical reactivity and biological interactions.

Structures cluster_quinoline Quinoline cluster_isoquinoline Isoquinoline quinoline_img isoquinoline_img q_label Nitrogen at Position 1 i_label Nitrogen at Position 2

Caption: Numbering of Quinoline (N-1) and Isoquinoline (N-2).

Comparative Physical and Chemical Properties

The variance in the nitrogen atom's location directly impacts the physical and chemical properties of these isomers. Isoquinoline is generally more basic than quinoline.[1][3] This increased basicity is often exploited for its selective extraction from coal tar, its primary natural source.[4]

Table 1: Comparison of Physical and Chemical Properties

PropertyQuinolineIsoquinolineReference(s)
Appearance Colorless, hygroscopic oily liquidColorless, hygroscopic solid (platelets)[1][4][5]
Odor Strong, unpleasant odorOdor similar to benzaldehyde[3][6]
Melting Point -15 °C26-28 °C[5]
Boiling Point 238 °C242-243 °C[5][6]
Basicity (pKb) 9.528.96[6]
Basicity (pKa of conjugate acid) 4.945.14[4][7]
Solubility Slightly soluble in cold water; dissolves in hot water and organic solvents.Low solubility in water; dissolves well in organic solvents and dilute acids.[1][4]

Chemical Reactivity and Synthesis

The electronic landscape of each molecule, dictated by the nitrogen's position, governs its reactivity towards electrophiles, nucleophiles, and oxidizing agents.

For both isomers, electrophilic substitution occurs preferentially on the more electron-rich benzene ring, typically at positions 5 and 8.[8][9] The nitrogen-containing ring is deactivated towards electrophilic attack.

Conversely, nucleophilic substitution targets the electron-deficient pyridine ring. This is a key area of differentiation:

  • Quinoline is most susceptible to nucleophilic attack at the C2 and C4 positions.[8]

  • Isoquinoline undergoes nucleophilic attack primarily at the C1 position.[8][9]

Reactivity Q Quinoline ES Electrophilic Substitution (Benzene Ring) Q->ES NS_Q Nucleophilic Substitution (Pyridine Ring) Q->NS_Q IQ Isoquinoline IQ->ES NS_IQ Nucleophilic Substitution (Pyridine Ring) IQ->NS_IQ Pos_ES Positions 5 & 8 ES->Pos_ES Occurs at Pos_NS_Q Positions 2 & 4 NS_Q->Pos_NS_Q Occurs at Pos_NS_IQ Position 1 NS_IQ->Pos_NS_IQ Occurs at

Caption: Key sites of electrophilic and nucleophilic substitution.

Oxidation also yields different products, providing a classic chemical method for differentiation:

  • Quinoline , upon oxidation with potassium permanganate, breaks at the benzene ring to yield pyridine-2,3-dicarboxylic acid (Quinolinic acid) .[9]

  • Isoquinoline oxidation with alkaline permanganate yields a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid (Cinchomeronic acid) .[3][9]

The distinct structures necessitate different synthetic strategies. While numerous methods exist, some of the most common include:

  • Quinoline: Skraup synthesis, Doebner-von Miller reaction, and Friedländer synthesis.[10]

  • Isoquinoline: Bischler-Napieralski reaction, Pictet-Spengler reaction, and Pomeranz–Fritsch reaction.[4][10]

Experimental Protocols for Differentiation

Modern analytical techniques provide robust methods for distinguishing between quinoline and isoquinoline, particularly when dealing with substituted derivatives in complex matrices.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for separating and identifying isomers. While quinoline and isoquinoline have identical molecular weights, their fragmentation patterns upon collision-induced dissociation (CID) can differ, especially for their derivatives.

Objective: To separate and differentiate quinoline and isoquinoline isomers based on chromatographic retention time and mass spectrometric fragmentation.

Methodology:

  • Sample Preparation:

    • Prepare standard solutions of quinoline and isoquinoline (and/or their derivatives) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Prepare the unknown sample by dissolving it in the same solvent. Perform serial dilutions as necessary to fall within the calibrated concentration range.

    • Filter all samples through a 0.22 µm syringe filter before injection.

  • Chromatographic Separation (HPLC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of Mobile Phase B, and ramp up linearly to elute the compounds. A typical gradient might be 5% to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

    • Precursor Ion: Target the protonated molecular ion [M+H]⁺ (m/z 130.06 for the parent compounds).

    • Collision-Induced Dissociation (CID): Apply varying collision energies (e.g., 10-40 eV) to induce fragmentation.[11]

    • Data Acquisition: For a product ion scan, acquire the full spectrum of fragment ions. For MRM, monitor specific, unique transitions from the precursor ion to a characteristic product ion. The relative intensities of shared fragment ions can also be used for differentiation.[11]

LCMS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis Prep1 Dissolve Sample Prep2 Filter (0.22 µm) Prep1->Prep2 HPLC_Inject Inject into HPLC Prep2->HPLC_Inject HPLC_Sep C18 Reverse-Phase Separation HPLC_Inject->HPLC_Sep MS_Ionize ESI+ Ionization HPLC_Sep->MS_Ionize MS_Select Select Precursor Ion [M+H]+ MS_Ionize->MS_Select MS_Frag Collision-Induced Dissociation (CID) MS_Select->MS_Frag MS_Detect Detect Product Ions MS_Frag->MS_Detect Analysis Compare Retention Times & Fragmentation Patterns MS_Detect->Analysis

Caption: General experimental workflow for isomer differentiation by LC-MS/MS.

Biological Activity and Metabolism

The most critical differences for drug development professionals are found in the biological activities and metabolic fates of quinoline and isoquinoline. Quinoline is a known hepatocarcinogen in rodents and a mutagen, whereas isoquinoline has not been shown to be genotoxic.[12][13][14] This stark contrast is attributed to their different metabolic pathways.

  • Quinoline Metabolism: The carcinogenicity of quinoline is linked to its metabolic activation. The major metabolic pathway involves the formation of a 5,6-epoxide , which is then converted to 5,6-dihydroxy-5,6-dihydroquinoline .[12][13] This epoxide intermediate is hypothesized to be the ultimate tumorigenic agent.[12]

  • Isoquinoline Metabolism: In contrast, isoquinoline is primarily metabolized via hydroxylation to compounds like 1-, 4-, and 5-hydroxyisoquinoline and its N-oxide.[12][13] The formation of a dihydrodiol metabolite is a very minor pathway, which may explain its lack of genotoxicity.[12][13]

Metabolism cluster_q Quinoline Pathway cluster_iq Isoquinoline Pathway Q Quinoline Q_Epoxide 5,6-Epoxide (Tumorigenic Intermediate) Q->Q_Epoxide Metabolic Activation Q_Other Other Minor Metabolites Q->Q_Other Q_Diol 5,6-Dihydroxy-5,6- dihydroquinoline (Major Metabolite) Q_Epoxide->Q_Diol IQ Isoquinoline IQ_Hydrox 1-, 4-, 5- Hydroxyisoquinoline (Major Metabolites) IQ->IQ_Hydrox Hydroxylation IQ_Noxide Isoquinoline-N-Oxide IQ->IQ_Noxide IQ_Diol 5,6-Dihydroxy-5,6- dihydroisoquinoline (Minor Metabolite) IQ->IQ_Diol

Caption: Contrasting metabolic pathways of Quinoline and Isoquinoline.

References

Health and Safety Considerations for Handling Benzoylisoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations essential for the responsible handling of benzoylisoquinoline alkaloids in a research and development setting. Benzoylisoquinolines are a large and structurally diverse class of natural products with a wide range of biological activities, including many with significant pharmacological properties. Their potent bioactivity necessitates a thorough understanding of their potential hazards and the implementation of appropriate safety protocols to minimize occupational exposure and ensure a safe working environment.

Toxicological Profile of Common Benzoylisoquinolines

The toxicity of benzoylisoquinolines can vary significantly depending on the specific compound, the route of administration, and the biological system being tested. The following tables summarize available quantitative toxicity data for several well-known benzoylisoquinolines: papaverine, noscapine, berberine, and sanguinarine.

Table 1: Acute Toxicity Data (LD50)
CompoundTest SpeciesRoute of AdministrationLD50Reference
Papaverine Hydrochloride RatOral68.8 mg/kg[1]
MouseOral130 mg/kg[1]
RatOral~400 mg/kg[2]
RatIntraperitoneal59.6 mg/kg[3]
RatIntravenous13.3 mg/kg[3]
MouseIntradermal150 mg/kg[4]
MouseIntramuscular175 mg/kg[4]
Noscapine Hydrochloride MouseOral853 mg/kg[5][6]
MouseIntraperitoneal581 mg/kg[5][6]
MouseSubcutaneous700 mg/kg[5][6]
Berberine MouseOral (pure)329 mg/kg[7]
RatOral (B. vulgaris extract)1,280 mg/kg[7]
MouseOral (B. vulgaris extract)520 mg/kg[7]
MouseIntraperitoneal (pure)23 mg/kg[7]
RatIntraperitoneal (sulfate)205 mg/kg[7]
MouseIntravenous9.04 mg/kg[8]
MouseIntraperitoneal57.61 mg/kg[8]
Sanguinarine RatOral1,658 mg/kg[9][10]
RatIntravenous29 mg/kg[9][10]
RabbitDermal>200 mg/kg[9][10]
RatInhalation (LC50)2200 gm/m³[11]
Table 2: In Vitro Cytotoxicity Data (IC50)

Note: The majority of available IC50 data is for cancer cell lines. Data on non-cancerous human cell lines is limited and requires further investigation for a comprehensive risk assessment.

CompoundCell LineCell TypeIC50Reference
Berberine PC12Rat Pheochromocytoma10-30 µM (increased cytotoxicity)[7]
Sanguinarine HL-60Human Promyelocytic Leukemia0.9 µM[12]

Genotoxicity and Other Toxicological Endpoints

Beyond acute toxicity, it is crucial to consider other potential long-term health effects when handling benzoylisoquinolines.

  • Genotoxicity and Mutagenicity:

    • Berberine: Has shown mixed results. It did not show genotoxic activity in the SOS chromotest with or without metabolic activation[13]. However, it can induce DNA damage in mouse heart cells, potentially through oxidative stress[14].

    • Noscapine: Has been shown to induce polyploidy (the state of having more than two full sets of chromosomes) in cultured mammalian cells by disrupting the mitotic spindle[15][16][17]. While low-level exposure from cough suppressants is not considered a significant hazard, the potential for aneuploidy induction warrants caution in a laboratory setting[16][18].

    • Sanguinarine: Is a DNA intercalator and has produced contradictory results in genotoxicity and carcinogenesis studies[19]. It has been shown to induce a dose-dependent increase in clastogenicity and sister chromatid exchange in mouse bone marrow cells in vivo[20]. Epidemiological studies have linked mouthwash containing sanguinarine to oral leukoplakia, a potential precursor to cancer[19][21].

  • Reproductive and Developmental Toxicity:

    • Information on the reproductive and developmental toxicity of most benzoylisoquinolines is limited. Sanguinarine has been reported to adversely influence embryonic development in mice[9]. Further research is needed to fully characterize the risks to reproductive health for this class of compounds.

  • Organ-Specific Toxicity:

    • Berberine: Sub-acute or sub-chronic exposure has been associated with altered liver function, gastrointestinal issues, and hepato- and hematotoxicity[7].

    • Papaverine: Excessive doses can lead to liver toxicity[2]. Neurotoxicity has been observed with intra-arterial administration[22].

    • Sanguinarine: Can cause cell membrane damage through lipid peroxidation and has been linked to epidemic dropsy, a condition characterized by edema, skin lesions, and cardiac issues[7][9].

Occupational Health and Safety

A multi-faceted approach incorporating engineering controls, administrative controls, and personal protective equipment (PPE) is essential for safely handling benzoylisoquinolines.

Engineering Controls
  • Ventilation: All work with solid or volatile benzoylisoquinolines should be conducted in a well-ventilated area. A certified chemical fume hood is the primary engineering control to prevent inhalation exposure.

  • Containment: For procedures with a high potential for aerosol generation (e.g., sonication, homogenization), the use of a glove box or other containment enclosure should be considered.

Administrative Controls
  • Designated Areas: Establish designated areas for the storage and handling of benzoylisoquinolines. These areas should be clearly marked with appropriate hazard signs.

  • Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving these compounds. SOPs should cover safe handling, storage, waste disposal, and emergency procedures.

  • Training: All personnel handling benzoylisoquinolines must receive comprehensive training on the potential hazards, safe handling procedures, proper use of PPE, and emergency response.

Personal Protective Equipment (PPE)

The following PPE is recommended as a minimum for handling benzoylisoquinolines:

  • Eye Protection: Chemical safety goggles or a face shield worn over safety glasses.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. It is advisable to consult the glove manufacturer's compatibility chart for the specific solvent being used. Double gloving is recommended for handling highly concentrated solutions or for extended procedures.

  • Body Protection: A laboratory coat with long sleeves. For handling larger quantities or in situations with a high risk of splashing, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: For operations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used. The selection of the respirator will depend on the specific compound and the potential for airborne exposure.

Occupational Exposure Limits (OELs)

Currently, there are no specific Occupational Exposure Limits (OELs) established by major regulatory bodies such as OSHA or ACGIH for most benzoylisoquinoline alkaloids. In the absence of established OELs, a conservative approach should be taken, and all efforts should be made to minimize exposure to the lowest reasonably achievable level. For novel benzoylisoquinoline compounds with limited toxicological data, a hazard banding approach may be appropriate to establish internal control limits.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable toxicological data. The following are overviews of key assays for assessing the toxicity of benzoylisoquinolines.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the benzoylisoquinoline compound for a specified duration (e.g., 24, 48, 72 hours). Include appropriate vehicle controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.

Methodology:

  • Cell Treatment: Expose cells to the benzoylisoquinoline compound for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using specialized image analysis software (measuring tail length, tail intensity, and tail moment).

In Vivo Acute Oral Toxicity Assessment (Following OECD Guideline 423: Acute Toxic Class Method)

This guideline provides a stepwise procedure to classify a substance for its acute oral toxicity based on a minimal number of animals.

Methodology:

  • Animal Selection and Acclimatization: Use a single sex of a rodent species (typically female rats) and allow them to acclimatize to the laboratory conditions.

  • Dose Selection: Select a starting dose from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

  • Dosing: Administer the benzoylisoquinoline compound to a group of three animals by oral gavage.

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

  • Stepwise Procedure:

    • If mortality occurs in two or three animals, the test is stopped, and the substance is classified in that toxicity class.

    • If one animal dies, the test is repeated with three more animals at the same dose level.

    • If no animals die, the next higher dose level is administered to a new group of three animals.

  • Classification: The substance is classified into a toxicity category based on the outcomes at different dose levels.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the toxicity of benzoylisoquinolines is crucial for risk assessment and the development of potential countermeasures.

Sanguinarine_Apoptosis_Pathway Sanguinarine Sanguinarine ROS Increased Reactive Oxygen Species (ROS) Sanguinarine->ROS induces MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK Mitochondria Mitochondrial Dysfunction MAPK->Mitochondria Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondria->Caspase_Activation releases cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis executes

Caption: Sanguinarine-induced apoptosis signaling pathway.

Experimental_Workflow_Cytotoxicity start Start: Cell Culture seed Seed cells in 96-well plate start->seed treat Treat with Benzoylisoquinoline (various concentrations) seed->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (2-4h) mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze end End: Cytotoxicity Data analyze->end

Caption: Experimental workflow for in vitro cytotoxicity testing.

Conclusion

Benzoylisoquinoline alkaloids represent a class of compounds with significant biological activity and, consequently, potential health and safety risks. A thorough understanding of their toxicological properties, coupled with the stringent implementation of engineering controls, administrative procedures, and appropriate personal protective equipment, is paramount for ensuring the safety of all personnel in a research and development environment. This guide provides a foundational framework for the safe handling of these compounds. However, it is essential to consult specific safety data sheets (SDS) for individual compounds and to conduct a thorough risk assessment for each experimental procedure. Continuous vigilance and adherence to established safety protocols are the cornerstones of a safe and productive research environment.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4-(2,3-Dimethylbenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 4-(2,3-Dimethylbenzoyl)isoquinoline. The proposed method is based on a transition-metal-free Minisci-type radical acylation of isoquinoline with 2,3-dimethylbenzaldehyde. This approach offers an efficient and direct route to the target molecule, which is of interest in medicinal chemistry and drug discovery as a potential building block for more complex bioactive compounds. The protocol outlines the necessary reagents, equipment, step-by-step experimental procedure, purification, and characterization methods.

Introduction

Isoquinoline and its derivatives are a significant class of N-heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of biological activities. The functionalization of the isoquinoline scaffold is a key strategy in the development of new therapeutic agents. Specifically, 4-aroylisoquinolines are valuable intermediates in organic synthesis. This application note details a proposed laboratory-scale synthesis of this compound, a novel compound with potential applications in pharmaceutical research. The described protocol is an adaptation of a cross-dehydrogenative coupling (CDC) reaction, which provides a robust and environmentally benign alternative to traditional metal-catalyzed methods.[1][2][3]

Reaction Scheme

The synthesis proceeds via a radical acylation of isoquinoline with 2,3-dimethylbenzaldehyde, initiated by the thermal decomposition of potassium persulfate (K₂S₂O₈).

Figure 1: Synthesis of this compound

Experimental Protocol

This protocol is adapted from the general procedure for the transition-metal-free acylation of isoquinolines.[1][4]

Materials and Reagents:

  • Isoquinoline (98%)

  • 2,3-Dimethylbenzaldehyde (98%)

  • Potassium persulfate (K₂S₂O₈) (98%)

  • Tetrabutylammonium bromide (TBAB) (99%)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isoquinoline (1.0 mmol, 129.2 mg).

  • Addition of Reagents: Add 2,3-dimethylbenzaldehyde (4.0 mmol, 536.7 mg, 4.0 equiv), tetrabutylammonium bromide (TBAB) (0.3 mmol, 96.7 mg, 0.3 equiv), and anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Initiation of Reaction: Stir the mixture at room temperature until all solids are dissolved. Then, add potassium persulfate (K₂S₂O₈) (2.0 mmol, 540.6 mg, 2.0 equiv) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueNotes
Isoquinoline1.0 equiv (1.0 mmol)Limiting reagent.
2,3-Dimethylbenzaldehyde4.0 equiv (4.0 mmol)Acylating agent, used in excess to drive the reaction.
Potassium Persulfate (K₂S₂O₈)2.0 equiv (2.0 mmol)Oxidant and radical initiator.
TBAB0.3 equiv (0.3 mmol)Phase-transfer catalyst.[1]
Solvent1,2-Dichloroethane (DCE)Reaction medium.
Solvent Volume10 mLProvides a concentration of 0.1 M for the limiting reagent.
Reaction Temperature80 °COptimal temperature for the thermal decomposition of K₂S₂O₈ and reaction progression.[4]
Reaction Time12-24 hoursReaction progress should be monitored by TLC.
Expected Yield60-75%Based on reported yields for similar acylation reactions of isoquinolines.[1][4]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Isoquinoline - 2,3-Dimethylbenzaldehyde - K₂S₂O₈ - TBAB setup Assemble Glassware: - Round-bottom flask - Reflux condenser - Magnetic stirrer reagents->setup addition Add reagents and solvent (DCE) to the flask. setup->addition heating Heat to 80 °C and stir for 12-24 hours. addition->heating monitoring Monitor reaction progress by TLC. heating->monitoring quench Cool to RT and dilute with dichloromethane. monitoring->quench Reaction complete wash Wash with NaHCO₃ (aq) and brine. quench->wash dry Dry organic layer (Na₂SO₄) and concentrate. wash->dry purify Purify by column chromatography. dry->purify characterize Characterize product: - ¹H NMR - ¹³C NMR - Mass Spectrometry purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 1,2-Dichloroethane is a toxic and flammable solvent. Handle with care.

  • Potassium persulfate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The proposed protocol provides a detailed and practical guide for the synthesis of this compound using a transition-metal-free radical acylation reaction. This method is advantageous due to its operational simplicity, use of readily available reagents, and avoidance of heavy metal catalysts. The resulting product can serve as a valuable building block for the synthesis of more complex molecules in the field of drug discovery and development.

References

Experimental protocols for using 4-(2,3-Dimethylbenzoyl)isoquinoline in vitro.

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researcher,

Following a comprehensive search of scientific literature and databases, it has been determined that specific experimental protocols, quantitative data, and established signaling pathways for the compound 4-(2,3-Dimethylbenzoyl)isoquinoline are not publicly available at this time. This suggests that the compound may be novel, not widely studied, or proprietary.

In lieu of specific data for "this compound," we are providing a generalized set of application notes and a detailed, representative protocol for a common in vitro assay used to characterize novel isoquinoline derivatives. This information is intended to serve as a foundational guide for researchers and drug development professionals. The provided protocols for a cytotoxicity assay are a standard starting point for evaluating the biological potential of new chemical entities.

General Application Notes for Isoquinoline Derivatives

Isoquinoline and its derivatives are a broad class of heterocyclic aromatic organic compounds.[1][2] Many natural and synthetic isoquinoline alkaloids exhibit significant biological activities, making them a subject of interest in drug discovery.[1] Depending on their substitutions, isoquinoline derivatives have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Many isoquinoline derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms often involve interaction with DNA or inhibition of key enzymes like topoisomerase.

  • Enzyme Inhibitors: Specific substitutions on the isoquinoline scaffold have led to the development of potent and selective inhibitors of various enzymes, such as HER2, a key target in breast cancer therapy, and Dipeptidyl Peptidase-IV (DPP-IV), a target in diabetes management.

  • Neurological Applications: Certain isoquinoline derivatives have been explored for their potential in treating neurodegenerative diseases.

Given the "benzoyl" substitution in the requested compound, it is plausible that its biological activities could be related to kinase inhibition or other interactions where a bulky aromatic group is beneficial for binding. However, this remains speculative without experimental data.

Representative Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a common method to assess the cytotoxic (cell-killing) effects of a test compound, such as a novel isoquinoline derivative, on a cancer cell line.

Objective: To determine the concentration of the test compound that inhibits the growth of a specific cell line by 50% (IC50 value).

Materials:

  • Human cancer cell line (e.g., K562 for leukemia, NSCLC-N16-L16 for non-small cell lung cancer)[3]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test Compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Experimental Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain Cell Culture harvest Harvest & Count Cells cell_culture->harvest seed Seed Cells in 96-well Plate harvest->seed prepare_dilutions Prepare Serial Dilutions of Compound add_compound Add Compound to Wells prepare_dilutions->add_compound incubate_24h Incubate for 24-72 hours add_compound->incubate_24h add_mtt Add MTT Reagent incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cells in a complete medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of the MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the % cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.

Sample Data Presentation

The following table is a template for presenting the cytotoxicity data for a series of hypothetical isoquinoline derivatives.

CompoundCell LineIC50 (µM)
This compound K562 Data to be determined
This compound NSCLC-N16-L16 Data to be determined
Reference Compound (e.g., Doxorubicin)K5620.5 ± 0.1
Reference Compound (e.g., Doxorubicin)NSCLC-N16-L160.8 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Potential Signaling Pathways to Investigate

Should "this compound" demonstrate significant cytotoxic activity, further studies would be required to elucidate its mechanism of action. Based on the activities of other isoquinoline derivatives, potential signaling pathways to investigate could include:

  • EGFR/HER2 Signaling: Given that some isoquinolines are HER2 inhibitors, investigating the phosphorylation status of these receptors and downstream effectors like Akt and MAPK would be a logical next step.

  • Apoptosis Pathways: Assays for caspase activation (e.g., Caspase-3/7, -8, -9), PARP cleavage, and changes in the expression of Bcl-2 family proteins can determine if the compound induces programmed cell death.

  • Cell Cycle Regulation: Flow cytometry analysis of DNA content can reveal if the compound causes cell cycle arrest at a particular phase (G1, S, or G2/M).

Signaling Pathway Diagram (Hypothetical Inhibition of a Growth Factor Receptor Pathway):

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR/HER2) GF->Receptor Binds RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Compound This compound Compound->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by the test compound.

Disclaimer: The provided protocols and pathways are general examples and may require optimization for specific cell lines and experimental conditions. It is crucial to conduct thorough literature research on related compounds to inform the experimental design for "this compound."

References

Applications of Substituted Isoquinolines in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted isoquinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules of therapeutic significance. Their diverse pharmacological activities have established them as a "privileged structure" in medicinal chemistry, leading to the development of a wide array of drugs targeting various diseases. This document provides detailed application notes on select substituted isoquinolines, including their mechanism of action, quantitative biological data, and detailed experimental protocols for their evaluation.

Berberine: An Anticancer Agent

Berberine, a natural isoquinoline alkaloid, has demonstrated significant anticancer activity against a broad spectrum of cancer types. Its primary mechanism involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Mechanism of Action:

Berberine exerts its anticancer effects by targeting multiple cellular signaling pathways critical for cancer cell proliferation and survival. Two of the most well-documented pathways are the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway . By inhibiting these pathways, berberine can suppress tumor growth, induce apoptosis, and inhibit metastasis.[1]

PI3K_AKT_mTOR_Pathway Berberine Berberine PI3K PI3K Berberine->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

MAPK_ERK_Pathway Berberine Berberine Ras Ras Berberine->Ras inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Metastasis ERK->Proliferation

Quantitative Data: In Vitro Anticancer Activity of Berberine

The following table summarizes the half-maximal inhibitory concentration (IC50) values of berberine against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
T47DBreast Cancer25[2]
MCF-7Breast Cancer25[2]
HCC70Triple-Negative Breast Cancer0.19[3][4]
BT-20Triple-Negative Breast Cancer0.23[3][4]
MDA-MB-468Triple-Negative Breast Cancer0.48[3][4]
MDA-MB-231Triple-Negative Breast Cancer16.7[3]
PANC-1Pancreatic Cancer>10[5]
MIA-PaCa2Pancreatic Cancer>10[5]
HCT116Colon Cancer>10[4]
Experimental Protocol: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of a compound on cultured cells.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Berberine stock solution (in DMSO or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of berberine in serum-free medium. Remove the culture medium from the wells and add 100 µL of the berberine dilutions. Include a vehicle control (medium with the same concentration of solvent used for the berberine stock).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Berberine A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (3-4h) D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Papaverine: A Vasodilator

Papaverine is an opium alkaloid that acts as a non-specific vasodilator. Its primary mechanism of action is the inhibition of phosphodiesterases (PDEs), particularly PDE10A.

Mechanism of Action:

Papaverine increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by inhibiting their degradation by PDEs. Elevated cAMP and cGMP levels lead to the activation of protein kinases that phosphorylate various downstream targets, resulting in smooth muscle relaxation and vasodilation.[7][8]

Papaverine_Mechanism Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE inhibits cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP degrades ProteinKinase Protein Kinase Activation cAMP_cGMP->ProteinKinase Relaxation Smooth Muscle Relaxation (Vasodilation) ProteinKinase->Relaxation

Quantitative Data: PDE10A Inhibition by Papaverine
EnzymeIC50 (nM)Reference
PDE10A17 - 19[9][10]
PDE3A284[9]
Experimental Protocol: Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a general method for measuring PDE activity and its inhibition.

Materials:

  • Purified PDE enzyme (e.g., PDE10A)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Substrate (e.g., cAMP or cGMP)

  • Papaverine or other test inhibitors

  • Detection reagents (e.g., fluorescently labeled substrate, malachite green for phosphate detection)

  • 96-well or 384-well plates

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Reagent Preparation: Prepare solutions of PDE enzyme, substrate, and papaverine in assay buffer.

  • Reaction Setup: In a microplate, add the assay buffer, the test inhibitor (papaverine) at various concentrations, and the PDE enzyme.

  • Initiation: Initiate the reaction by adding the substrate (cAMP or cGMP).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or a specific inhibitor).

  • Detection: Add the detection reagents. The detection method will vary depending on the assay format (e.g., for fluorescence polarization, add a fluorescent nucleotide and a binding agent; for colorimetric assays, add reagents to detect the product, such as inorganic phosphate).[11]

  • Measurement: Read the signal (fluorescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of papaverine and determine the IC50 value.

PDE_Assay_Workflow A Prepare reagents B Add buffer, inhibitor, and PDE enzyme to plate A->B C Initiate reaction with substrate B->C D Incubate at 37°C C->D E Stop reaction D->E F Add detection reagents E->F G Read signal F->G

Quinapril: An Antihypertensive Agent

Quinapril is a prodrug that is converted in the body to its active metabolite, quinaprilat. Quinaprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), making it an effective treatment for hypertension and heart failure.

Mechanism of Action:

Quinaprilat inhibits ACE, an enzyme that plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, quinaprilat leads to vasodilation and a reduction in blood pressure.[12] It also inhibits the degradation of bradykinin, a vasodilator, further contributing to its antihypertensive effect.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI   Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII   ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Renin Renin ACE ACE Quinaprilat Quinaprilat Quinaprilat->ACE inhibits

Quantitative Data: ACE Inhibition by Quinaprilat
InhibitorTargetIC50Reference
QuinaprilatAngiotensin-Converting Enzyme (ACE)~1.6 nM
Experimental Protocol: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a fluorometric method for measuring ACE activity and its inhibition.

Materials:

  • ACE from rabbit lung

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl)

  • Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro)

  • Quinaprilat or other test inhibitors

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of ACE, substrate, and quinaprilat in assay buffer.

  • Reaction Setup: To each well of a 96-well black plate, add 20 µL of ACE solution (e.g., 100 mU/mL) and 40 µL of the test inhibitor (quinaprilat) at various concentrations.[13] Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.[13][14]

  • Initiation: Initiate the reaction by adding 100 µL of the fluorogenic substrate solution.[13]

  • Kinetic Measurement: Immediately measure the fluorescence in kinetic mode (e.g., every minute for 10-30 minutes) using a fluorescence plate reader with excitation at ~320 nm and emission at ~420 nm.

  • Data Analysis: Determine the reaction rate (slope of the fluorescence versus time curve) for each concentration of the inhibitor. Calculate the percentage of ACE inhibition and determine the IC50 value.

ACE_Assay_Workflow A Prepare reagents B Add ACE and inhibitor to plate A->B C Pre-incubate at 37°C B->C D Initiate reaction with substrate C->D E Measure fluorescence kinetically D->E F Calculate inhibition and IC50 E->F

Saquinavir: An Antiretroviral Agent

Saquinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for the viral life cycle.

Mechanism of Action:

HIV protease is responsible for cleaving viral polyproteins into functional proteins required for the maturation of new, infectious virions. Saquinavir is a peptidomimetic inhibitor that binds to the active site of HIV protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[15][16]

Saquinavir_Mechanism Gag_Pol Gag-Pol Polyprotein FunctionalProteins Functional Viral Proteins Gag_Pol->FunctionalProteins   HIV Protease ImmatureVirion Immature, Non-infectious Virion Gag_Pol->ImmatureVirion   Inhibited HIV Protease MatureVirion Mature, Infectious Virion FunctionalProteins->MatureVirion HIV_Protease HIV Protease Saquinavir Saquinavir Saquinavir->HIV_Protease inhibits

Quantitative Data: HIV-1 Protease Inhibition by Saquinavir
InhibitorTargetKi (nM)Reference
SaquinavirWild-type HIV-1 Protease0.12[17]
SaquinavirG48V/L90M mutant HIV-1 Protease419-fold increase from wild-type[18]
Experimental Protocol: HIV Protease Inhibition Assay

This protocol outlines a general method for measuring HIV protease activity and its inhibition using a fluorogenic substrate.

Materials:

  • Recombinant HIV-1 protease

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • Fluorogenic HIV protease substrate

  • Saquinavir or other test inhibitors

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of HIV-1 protease, substrate, and saquinavir in assay buffer.

  • Reaction Setup: In a 96-well black plate, add the assay buffer, the test inhibitor (saquinavir) at various concentrations, and the HIV-1 protease.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiation: Initiate the reaction by adding the fluorogenic substrate.

  • Kinetic Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Calculate the percentage of inhibition and determine the Ki value using appropriate enzyme kinetic models.

HIV_Protease_Assay_Workflow A Prepare reagents B Add buffer, inhibitor, and HIV protease to plate A->B C Pre-incubate at 37°C B->C D Initiate reaction with substrate C->D E Measure fluorescence kinetically D->E F Calculate inhibition and Ki E->F

References

Application Notes and Protocols for 4-(2,3-Dimethylbenzoyl)isoquinoline as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific biological data or established use for "4-(2,3-Dimethylbenzoyl)isoquinoline" as a chemical probe. Therefore, this document provides a detailed application note and protocol for a representative isoquinoline-based kinase inhibitor, focusing on the well-characterized target, TRAF2- and NCK-interacting kinase (TNIK) . The provided information is based on the known functions of TNIK and general methodologies for kinase inhibitor probes. The biological activity of this compound is yet to be determined, and these protocols should be adapted and validated accordingly.

Introduction to Isoquinoline-Based Kinase Probes

Isoquinoline is a privileged scaffold in medicinal chemistry, forming the core structure of numerous bioactive compounds, including potent kinase inhibitors. These inhibitors are invaluable tools for dissecting cellular signaling pathways and validating novel drug targets. This document focuses on the application of an isoquinoline-containing compound as a chemical probe for studying the function of TNIK, a serine-threonine kinase implicated in various cellular processes, including cytoskeletal regulation, Wnt signaling, and fibrosis.

Target Profile: TRAF2- and NCK-interacting kinase (TNIK)

TNIK is a member of the germinal center kinase (GCK) family and plays a crucial role in multiple signaling pathways. Its inhibition has been shown to impact cell growth, differentiation, migration, and proliferation. TNIK is a key regulator of the Wnt signaling pathway and has been identified as a potential therapeutic target in diseases such as idiopathic pulmonary fibrosis (IPF) and cancer. The use of a selective chemical probe allows for the acute inhibition of TNIK activity, enabling researchers to elucidate its specific downstream effects.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a representative isoquinoline-based TNIK inhibitor, which should be experimentally determined for this compound.

ParameterValueDescription
Binding Affinity (Kd) < 50 nMA measure of the probe's affinity for TNIK.
In vitro IC50 (TNIK) < 100 nMConcentration of the probe required to inhibit 50% of TNIK enzymatic activity in a biochemical assay.
Cellular EC50 0.1 - 1 µMConcentration of the probe required to achieve 50% of the maximal biological effect in a cell-based assay (e.g., inhibition of downstream phosphorylation).
Kinase Selectivity >100-fold vs. other kinasesThe ratio of IC50 values for other kinases compared to TNIK, indicating the probe's specificity.
Recommended Working Conc. 1 - 10 µMA starting point for cell-based assays, to be optimized for specific cell types and experimental conditions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the central role of TNIK in cellular signaling and a general workflow for its investigation using a chemical probe.

TNIK_Signaling_Pathway TNIK Signaling Pathways cluster_upstream Upstream Activators cluster_tnik TNIK cluster_downstream Downstream Effectors Wnt Wnt TNIK_node TNIK Wnt->TNIK_node TGF-beta TGF-beta TGF-beta->TNIK_node TNF-alpha TNF-alpha TNF-alpha->TNIK_node beta-Catenin beta-Catenin TNIK_node->beta-Catenin JNK_Pathway JNK Pathway TNIK_node->JNK_Pathway NF-kB NF-kB TNIK_node->NF-kB Cytoskeletal_Rearrangement Cytoskeletal Rearrangement TNIK_node->Cytoskeletal_Rearrangement TCF/LEF TCF/LEF beta-Catenin->TCF/LEF Chemical_Probe This compound (Chemical Probe) Chemical_Probe->TNIK_node

Caption: TNIK as a key node in multiple signaling pathways.

Experimental_Workflow Experimental Workflow for TNIK Probe Start Hypothesis: TNIK is involved in a biological process Cell_Culture Cell Culture (e.g., Fibroblasts, Cancer Cell Lines) Start->Cell_Culture Probe_Treatment Treatment with This compound (Dose-Response and Time-Course) Cell_Culture->Probe_Treatment Western_Blot Western Blot Analysis (p-JNK, beta-Catenin, etc.) Probe_Treatment->Western_Blot qPCR Quantitative PCR (Target Gene Expression) Probe_Treatment->qPCR Phenotypic_Assay Phenotypic Assays (Migration, Proliferation, etc.) Probe_Treatment->Phenotypic_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis qPCR->Data_Analysis Phenotypic_Assay->Data_Analysis Conclusion Conclusion: Role of TNIK elucidated Data_Analysis->Conclusion

Caption: General workflow for investigating TNIK function.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the IC50 of this compound against TNIK.

Materials:

  • Recombinant human TNIK enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader

Protocol:

  • Prepare a serial dilution of this compound in kinase buffer.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of TNIK enzyme and MBP substrate solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation of TNIK downstream targets.

Materials:

  • Cell line of interest (e.g., HEK293T, A549)

  • Complete cell culture medium

  • This compound

  • Stimulus (e.g., Wnt3a, TGF-β)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-β-catenin, anti-TNIK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate ligand (e.g., Wnt3a) for a specified duration (e.g., 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Cellular Proliferation Assay

Objective: To evaluate the effect of this compound on cell proliferation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a suitable density.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with a serial dilution of this compound.

  • Incubate for 72 hours.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the percent viability relative to the DMSO-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) by plotting the data.

Troubleshooting

IssuePossible CauseSolution
High background in kinase assay Non-specific binding, high enzyme concentration.Optimize enzyme concentration, include a no-enzyme control.
No inhibition observed Compound inactivity, incorrect concentration.Verify compound integrity, test a wider concentration range.
Variability in Western blot results Inconsistent protein loading, antibody issues.Ensure accurate protein quantification, use fresh antibodies, optimize antibody dilutions.
Cell toxicity at low concentrations Off-target effects, compound insolubility.Perform a cytotoxicity assay, ensure the compound is fully dissolved.

Conclusion

This compound, as a potential kinase inhibitor, requires thorough characterization to establish its utility as a chemical probe. The protocols outlined in this document provide a framework for determining its biological target, potency, selectivity, and cellular effects. By systematically applying these methods, researchers can validate this molecule as a tool to investigate the roles of its target kinase in health and disease. It is imperative to begin with basic biochemical and cellular assays to confirm its activity and specificity before proceeding to more complex biological studies.

Application Notes and Protocols for High-Throughput Screening Assays Involving Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays involving isoquinoline derivatives. Isoquinoline scaffolds are a prominent feature in many biologically active compounds and approved drugs, making them a key area of interest in drug discovery.[1] These protocols are designed to guide researchers in the screening and identification of novel isoquinoline-based compounds with therapeutic potential.

Application Note 1: High-Throughput Screening of Isoquinoline Derivatives as HER2 Kinase Inhibitors

Introduction: Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a critical target in oncology, particularly in breast and gastric cancers where it is often overexpressed.[2] Inhibition of the HER2 signaling pathway can block cancer cell proliferation and survival. This application note describes a high-throughput biochemical assay to screen libraries of isoquinoline derivatives for their ability to inhibit HER2 kinase activity. A notable example is the screening of isoquinoline-tethered quinazoline derivatives, which have shown enhanced selectivity for HER2 over EGFR.[3][4]

Signaling Pathway: The HER2 signaling pathway is activated upon heterodimerization with other ErbB family members, leading to autophosphorylation of its intracellular kinase domain. This initiates downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which promote cell proliferation, survival, and differentiation.[1][5]

HER2_Signaling_Pathway HER2 HER2 PI3K PI3K HER2->PI3K P Ras Ras HER2->Ras P HER3 HER3 Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P ERK->Proliferation Isoquinoline Isoquinoline Derivative Isoquinoline->HER2 Inhibition

Caption: HER2 Signaling Pathway and Inhibition by Isoquinoline Derivatives.

Quantitative Data Summary:

The following table summarizes the inhibitory activities of representative isoquinoline-tethered quinazoline derivatives against HER2 and EGFR kinases, as well as their anti-proliferative effects on HER2-overexpressing SKBR3 cells.

Compound IDHER2 IC₅₀ (nM)EGFR IC₅₀ (nM)SKBR3 IC₅₀ (nM)Selectivity (EGFR/HER2)
9a 251571836.3
9b 312242567.2
11c 181211546.7
14a 2124510311.7
14f 151828912.1
Lapatinib 22191250.9

Data synthesized from multiple sources for illustrative purposes.[3]

Experimental Protocol: ADP-Glo™ Kinase Assay for HER2

This protocol is adapted for a 384-well plate format suitable for HTS.

Materials:

  • Recombinant human HER2 kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[6]

  • Isoquinoline derivative library dissolved in 100% DMSO

  • 384-well low-volume plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Dispense 50 nL of each isoquinoline derivative from the library stock plates into the wells of a 384-well assay plate using an acoustic dispenser or pin tool. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.

  • Enzyme Addition: Add 2.5 µL of HER2 kinase solution (e.g., 2 ng/µL in Kinase Buffer) to each well.

  • Substrate/ATP Mix Addition: Add 2.5 µL of a 2x substrate/ATP mixture (e.g., 0.4 mg/mL substrate and 20 µM ATP in Kinase Buffer) to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Second Incubation: Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Third Incubation: Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Controls: Include positive controls (no inhibitor, 100% kinase activity) and negative controls (no enzyme, 0% kinase activity) on each plate.

  • Z'-Factor Calculation: Determine the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is generally considered excellent for HTS.

  • Hit Identification: Identify compounds that cause a significant reduction in the luminescent signal (e.g., >3 standard deviations from the mean of the negative controls) as primary hits.

Application Note 2: Cell-Based High-Throughput Screening for Indenoisoquinoline Derivatives as Topoisomerase I Inhibitors

Introduction: Topoisomerase I (Top1) is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription.[7] It is a validated target for cancer therapy, with inhibitors like topotecan and irinotecan in clinical use. Indenoisoquinoline derivatives have emerged as a promising class of non-camptothecin Top1 inhibitors.[8][9] This application note outlines a cell-based HTS assay to identify indenoisoquinoline compounds that inhibit cell proliferation by targeting Top1.

Signaling and Mechanism: Indenoisoquinoline derivatives act as Top1 poisons by intercalating into the DNA at the site of Top1 cleavage and stabilizing the Top1-DNA cleavage complex.[8] This prevents the re-ligation of the DNA strand, leading to DNA damage, cell cycle arrest, and ultimately apoptosis. Some indenoisoquinolines have also been shown to suppress angiogenesis by affecting the HIF-1α signaling pathway.[10]

Topoisomerase_Inhibition_Workflow cluster_workflow HTS Workflow for Topoisomerase I Inhibitors Start Start Plate_Cells Plate Cancer Cells (e.g., NCI-60 panel) Start->Plate_Cells Add_Compounds Add Indenoisoquinoline Derivatives (10 µM) Plate_Cells->Add_Compounds Incubate Incubate (48-72h) Add_Compounds->Incubate SRB_Assay Perform SRB Assay Incubate->SRB_Assay Measure_Absorbance Measure Absorbance (510 nm) SRB_Assay->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Growth Inhibition) Measure_Absorbance->Data_Analysis Identify_Hits Identify Primary Hits (GI₅₀ < 1 µM) Data_Analysis->Identify_Hits End End Identify_Hits->End Antibacterial_HTS_Workflow cluster_workflow Antibacterial HTS Workflow Start Start Prepare_Bacteria Prepare Bacterial Inoculum (e.g., S. aureus) Start->Prepare_Bacteria Dispense_Compounds Dispense Isoquinoline Derivatives into Microplates Prepare_Bacteria->Dispense_Compounds Add_Bacteria Add Bacterial Inoculum to Plates Dispense_Compounds->Add_Bacteria Incubate Incubate (18-24h at 37°C) Add_Bacteria->Incubate Measure_Growth Measure Bacterial Growth (OD₆₀₀ or Resazurin) Incubate->Measure_Growth Data_Analysis Data Analysis (% Inhibition) Measure_Growth->Data_Analysis Identify_Hits Identify Primary Hits Data_Analysis->Identify_Hits End End Identify_Hits->End

References

In Vivo Application Notes and Protocols for Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for in vivo studies of several prominent isoquinoline compounds. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of these compounds.

Berberine

Berberine is a well-studied isoquinoline alkaloid with a wide range of pharmacological activities, including anti-diabetic, anti-cancer, and anti-inflammatory effects.

Animal Models and Quantitative Data

Berberine has been evaluated in various animal models. Below is a summary of quantitative data from key studies.

CompoundAnimal ModelIndicationDosing RegimenKey FindingsReference(s)
Berberinedb/db miceType 2 Diabetes560 mg/kg/day (gavage) for 7 daysSignificantly reduced basal hyperglycemia and improved glucose tolerance.[1]
BerberineHigh-fat diet-fed ratsInsulin Resistance380 mg/kg/day (gavage) for 2 weeksReduced body weight gain, decreased plasma triglycerides, and improved insulin sensitivity.[1]
BerberineAzoxymethane (AOM)/Dextran Sulfate Sodium (DSS) induced colitis-associated cancer in miceColorectal Cancer30 µmol/L in drinking waterInhibited tumor growth and multiplicity.[2]
BerberineHigh-fat diet-fed C57BL/6 miceMetabolic Syndrome6.25 mg/kg/day (Sucrosomial® formulation, oral gavage) for 8 weeksSignificantly reduced the area under the curve in an oral glucose tolerance test, indicating improved glucose metabolism.[3]
Experimental Protocols
  • Animal Model: Male db/db mice (a genetic model of type 2 diabetes) and their wild-type littermates.

  • Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water.

  • Compound Administration:

    • Prepare a suspension of berberine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer berberine (560 mg/kg) or vehicle daily via oral gavage for 7 days.[1]

  • Endpoint Analysis:

    • Fasting Blood Glucose: Measure blood glucose from the tail vein after a 6-hour fast using a glucometer.

    • Glucose Tolerance Test (GTT):

      • Fast mice for 6 hours.

      • Administer a bolus of glucose (1 g/kg) intraperitoneally.

      • Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.[4]

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Endpoint Analysis start Select db/db mice and wild-type controls acclimate Acclimate mice to housing conditions start->acclimate treatment Administer Berberine (560 mg/kg/day, gavage) or Vehicle for 7 days acclimate->treatment fbg Measure Fasting Blood Glucose treatment->fbg gtt Perform Glucose Tolerance Test treatment->gtt data Collect and Analyze Data fbg->data gtt->data

Caption: Workflow for in vivo study of Berberine in a db/db mouse model of diabetes.

Signaling Pathway

Berberine's metabolic effects are largely mediated through the activation of AMP-activated protein kinase (AMPK).

G Berberine Berberine AMPK AMPK (AMP-activated protein kinase) Berberine->AMPK Activates ACC ACC (Acetyl-CoA carboxylase) AMPK->ACC Inhibits mTOR mTOR (mammalian Target of Rapamycin) AMPK->mTOR Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Promotes Lipogenesis Lipogenesis ACC->Lipogenesis Leads to ProteinSynthesis Protein Synthesis mTOR->ProteinSynthesis Leads to

Caption: Berberine activates the AMPK signaling pathway.

Sanguinarine

Sanguinarine is a benzophenanthridine alkaloid with demonstrated anti-cancer and anti-inflammatory properties.

Animal Models and Quantitative Data
CompoundAnimal ModelIndicationDosing RegimenKey FindingsReference(s)
SanguinarineSyngeneic BDIX rats with subcutaneous DHD/K12/TRb colorectal adenocarcinoma cellsColorectal Cancer5 mg/kg/day (per os)Significantly inhibited tumor growth (>70%) without apparent toxicity.[5][6][7]
SanguinarineNude mice with HT-29 colorectal cancer cell xenograftsColorectal Cancer6 mg/kg (intraperitoneal) every 3 days for 24 daysEffectively suppressed xenograft tumor growth.[8]
Experimental Protocols
  • Animal Model: Syngeneic BDIX rats.

  • Cell Line: DHD/K12/TRb colorectal adenocarcinoma cells.

  • Tumor Induction:

    • Culture DHD/K12/TRb cells in appropriate media.

    • Harvest and resuspend cells in sterile saline.

    • Inject 1.5 x 10⁶ cells in 0.3 ml of saline subcutaneously into the flank of each rat.[7]

  • Compound Administration:

    • Prepare sanguinarine solution in a suitable vehicle for oral administration.

    • Administer sanguinarine (5 mg/kg/day) or vehicle daily via oral gavage.[7]

  • Endpoint Analysis:

    • Tumor Growth: Measure tumor dimensions with calipers at defined time intervals and calculate tumor volume.

    • Body Weight and Clinical Observations: Monitor for any signs of toxicity.

    • Histopathology: After sacrifice, explant tumors for histopathological examination, including TUNEL assay for apoptosis.[7]

G cluster_0 Tumor Induction cluster_1 Treatment cluster_2 Monitoring & Analysis start Culture DHD/K12/TRb cells inject Inject cells subcutaneously into BDIX rats start->inject treatment Administer Sanguinarine (5 mg/kg/day, p.o.) or Vehicle inject->treatment monitor Monitor tumor growth and animal health treatment->monitor end Sacrifice and perform histopathology monitor->end

Caption: Workflow for in vivo study of Sanguinarine in a rat colorectal cancer model.

Signaling Pathway

Sanguinarine has been shown to inhibit the activation of NF-κB, a key transcription factor in inflammation and cancer.

G Sanguinarine Sanguinarine IKK IKK Complex Sanguinarine->IKK Inhibits phosphorylation IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to GeneTranscription Pro-inflammatory & Pro-survival Gene Transcription NFkappaB->GeneTranscription Activates

Caption: Sanguinarine inhibits the NF-κB signaling pathway.

Tetrandrine

Tetrandrine is a bis-benzylisoquinoline alkaloid with reported anti-depressant and anti-cancer activities.

Animal Models and Quantitative Data
CompoundAnimal ModelIndicationDosing RegimenKey FindingsReference(s)
TetrandrineForced swimming test (FST) and tail suspension test (TST) in miceDepression15, 30, and 60 mg/kg (i.g.)Reduced immobility time, suggesting an antidepressant-like effect.[9][10]
TetrandrineChronic unpredictable mild stress (CUMS) induced depression in ratsDepression10, 20, and 40 mg/kg (i.g.)Reversed CUMS-induced decreases in body weight and sucrose consumption; increased hippocampal 5-HT, NE, and BDNF levels.[9][11]
TetrandrinePanc-1 human pancreatic cancer cell xenograft in athymic nude micePancreatic Cancer25 mg/kg/day (oral gavage) for 4 weeksSignificantly reduced tumor growth.[12]
Experimental Protocols
  • Animal Model: Male Sprague-Dawley rats.

  • Stress Induction:

    • Subject rats to a variable sequence of mild stressors daily for several weeks.

    • Stressors may include: food and water deprivation, cage tilt, soiled cage, light/dark cycle reversal, and restraint stress.

  • Compound Administration:

    • Prepare tetrandrine suspension in a suitable vehicle.

    • Administer tetrandrine (e.g., 10, 20, 40 mg/kg) or vehicle daily via intragastric gavage.[11]

  • Endpoint Analysis:

    • Sucrose Preference Test: Measure the consumption of 1% sucrose solution versus water to assess anhedonia.

    • Open Field Test (OFT): Assess locomotor activity.

    • Neurochemical Analysis: Measure levels of 5-HT, NE, and BDNF in the hippocampus via HPLC or ELISA.[10][11]

G cluster_0 Model Induction cluster_1 Treatment cluster_2 Behavioral & Neurochemical Analysis start Select Sprague-Dawley rats cums Apply Chronic Unpredictable Mild Stress (CUMS) start->cums treatment Administer Tetrandrine (i.g.) or Vehicle cums->treatment behavior Sucrose Preference & Open Field Tests treatment->behavior neurochem Measure hippocampal 5-HT, NE, BDNF treatment->neurochem

Caption: Workflow for in vivo study of Tetrandrine in a CUMS rat model of depression.

Signaling Pathway

The antidepressant-like effects of tetrandrine are associated with the upregulation of Brain-Derived Neurotrophic Factor (BDNF).

G Tetrandrine Tetrandrine Monoamines Increased 5-HT & NE Tetrandrine->Monoamines BDNF BDNF (Brain-Derived Neurotrophic Factor) Tetrandrine->BDNF Increases levels of AntidepressantEffect Antidepressant-like Effects Monoamines->AntidepressantEffect NeuronalSurvival Neuronal Survival & Synaptic Plasticity BDNF->NeuronalSurvival NeuronalSurvival->AntidepressantEffect

Caption: Tetrandrine's proposed mechanism in alleviating depression.

Noscapine

Noscapine is a phthalideisoquinoline alkaloid with anti-tussive and anti-cancer properties, primarily acting through its interaction with microtubules.

Animal Models and Quantitative Data
CompoundAnimal ModelIndicationDosing RegimenKey FindingsReference(s)
NoscapineC57BL/6 mice with syngeneic E.G7-OVA T cell lymphomaLymphomaAdministered in drinking waterReduced tumor growth and increased survival.[13][14]
NoscapineAthymic Nu/nu mice with H460 non-small cell lung cancer xenograftsLung Cancer300, 450, and 550 mg/kg/day (oral gavage) for 28 daysDose-dependent reduction in tumor volume (49-86%).[15][16]
NoscapineMice with prostate cancerProstate Cancer300 mg/kg/day (orally)Diminished primary and metastatic tumor weights; reduced incidence of metastasis from 90% to 30%.[17]
Experimental Protocols
  • Animal Model: C57BL/6 mice.

  • Cell Line: Syngeneic E.G7-OVA T cell lymphoma cells.

  • Tumor Induction:

    • Inject 2 x 10⁶ E.G7-OVA cells subcutaneously into the flank of mice.[14]

  • Compound Administration:

    • Dissolve noscapine in the drinking water at a concentration to achieve the desired daily dose.

    • Alternatively, administer via oral gavage or intraperitoneal injection.

  • Endpoint Analysis:

    • Tumor Growth: Measure tumor volume regularly.

    • Survival: Monitor and record survival time of the animals.

    • Toxicity Assessment: Monitor for any signs of toxicity, including changes in body weight and organ histology (kidney, liver, heart, etc.).[13]

Mechanism of Action

Noscapine exerts its anti-cancer effects by binding to tubulin and altering microtubule dynamics, leading to mitotic arrest and apoptosis.

G Noscapine Noscapine Tubulin Tubulin Noscapine->Tubulin Binds to MicrotubuleDynamics Altered Microtubule Dynamics (Increased pause time) Noscapine->MicrotubuleDynamics Tubulin->MicrotubuleDynamics MitoticArrest Mitotic Arrest MicrotubuleDynamics->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Noscapine's mechanism of action via microtubule disruption.

Emetine

Emetine is an alkaloid historically used as an emetic and anti-protozoal agent, which also exhibits anti-cancer and anti-viral activities through the inhibition of protein synthesis.

Animal Models and Quantitative Data
CompoundAnimal ModelIndicationDosing RegimenKey FindingsReference(s)
EmetineMale Balb/c miceToxicity Study8 mg/kg (IV injection)Determined as the maximum tolerable dose (MTD).[18]
EmetineRatsCardiotoxicity Study1 mg/kg (s.c.), five times weekly for up to 7 weeksInduced EKG changes (prolonged QRS and PR intervals, flattened T wave) and decreased cardiac output.[2][19]
EmetineEV-A71 infected mouse modelEnterovirus Infection0.20 mg/kg (orally), twice a dayReduced viral loads and completely prevented disease and death.[11]
Experimental Protocols
  • Animal Model: Male Balb/c mice (average weight 25 g).

  • Compound Administration:

    • Dissolve emetine in a suitable vehicle for intravenous injection.

    • Administer single doses of emetine intravenously at varying concentrations to different groups of mice.

  • Endpoint Analysis:

    • Mortality and Morbidity: Observe mice for signs of toxicity and record mortality over a specified period.

    • Maximum Tolerable Dose (MTD): Determine the highest dose that does not cause unacceptable toxicity.[18]

Mechanism of Action

Emetine's primary mechanism of action is the inhibition of protein synthesis by binding to the 40S ribosomal subunit.

G Emetine Emetine Ribosome40S 40S Ribosomal Subunit Emetine->Ribosome40S Binds to ProteinSynthesis Protein Synthesis Emetine->ProteinSynthesis Inhibits CellCycleArrest Cell Cycle Arrest Emetine->CellCycleArrest Ribosome40S->ProteinSynthesis Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Emetine inhibits protein synthesis, leading to cell cycle arrest and apoptosis.

Papaverine

Papaverine is a non-narcotic opium alkaloid used as a smooth muscle relaxant and vasodilator. It also shows potential as an anti-cancer agent.

Animal Models and Quantitative Data
CompoundAnimal ModelIndicationDosing RegimenKey FindingsReference(s)
PapaverineHuman glioblastoma U87MG xenograft mouse modelGlioblastomaNot specified in abstractSignificantly reduced tumor volume and delayed tumor growth.[20]
PapaverineCanine model of vein graftingVascular Injury60 mg/100 ml solution for vein distensionProtected endothelium and smooth muscle cells, preventing medial fibrosis.[21]
PapaverineMPTP-induced Parkinson's disease mouse modelParkinson's Disease30 mg/kg (i.p.) daily for 3 days before MPTP injectionExerted anti-inflammatory and neuroprotective effects.[22]
Experimental Protocols
  • Animal Model: Athymic nude mice.

  • Cell Line: Human glioblastoma U87MG cells.

  • Tumor Induction:

    • Culture U87MG cells.

    • Inject a suspension of U87MG cells subcutaneously into the flank of the mice.

  • Compound Administration:

    • Prepare papaverine in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal injection or oral gavage).

    • Administer papaverine or vehicle to the tumor-bearing mice according to a predetermined schedule.

  • Endpoint Analysis:

    • Tumor Growth: Measure tumor volume regularly.

    • Survival Analysis: Monitor and record the survival of the animals.

    • Immunohistochemistry: Analyze tumor tissue for markers of proliferation and apoptosis.[20]

Signaling Pathway

Papaverine is an inhibitor of phosphodiesterase 10A (PDE10A), leading to increased levels of cyclic nucleotides (cAMP and cGMP).

G Papaverine Papaverine PDE10A PDE10A (Phosphodiesterase 10A) Papaverine->PDE10A Inhibits cAMP cAMP PDE10A->cAMP Degrades cGMP cGMP PDE10A->cGMP Degrades PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates DownstreamEffects Downstream Cellular Effects (e.g., anti-inflammatory, neuroprotective) PKA->DownstreamEffects PKG->DownstreamEffects

Caption: Papaverine inhibits PDE10A, leading to the activation of PKA and PKG signaling.

References

Application Notes and Protocols: Dosage and Administration of Isoquinoline Derivatives in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of several key isoquinoline derivatives in preclinical and clinical research. This document includes quantitative data on dosages, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate experimental design and execution.

Berberine

Berberine is a well-studied isoquinoline alkaloid with a broad range of pharmacological activities, including anti-diabetic, anti-cancer, and anti-inflammatory effects.

Data Presentation: Berberine Dosage
Research Area Model Route of Administration Dosage Range Key Findings References
Diabetes Human (Type 2 Diabetes)Oral1g/dayLowered fasting blood sugar by 20% and HbA1c by 12%.[1]
Diabetes Human (Type 2 Diabetes)Oral500-1500 mg/daySupported healthy glucose metabolism.[2][2]
Weight Loss Human (Obese individuals)Oral500 mg, three times per dayResulted in an average of 5 pounds of weight loss over 12 weeks.[3]
Lipid Metabolism HumanOral500-1500 mg/dayImproved lipid metabolism within normal limits.[2][2]
Metabolic Effects db/db mice and high-fat-fed ratsOralNot specifiedInsulin sensitizing, weight- and lipid-lowering properties.[4][4]
Experimental Protocols

Protocol 1: In Vivo Oral Administration of Berberine in a Murine Model of Diabetes

  • Animal Model: db/db mice, a genetic model of type 2 diabetes.

  • Berberine Preparation: Dissolve berberine hydrochloride in sterile distilled water or 0.5% carboxymethylcellulose (CMC) solution. The concentration should be calculated based on the average weight of the mice and the desired dosage.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Dosing:

    • Administer berberine solution or vehicle control to mice via oral gavage once daily.[5][6][7]

    • The volume should not exceed 10 mL/kg body weight.[5][6]

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.[5][6][7]

  • Monitoring: Monitor blood glucose levels regularly from tail vein blood samples using a glucometer. Body weight should be recorded weekly.

  • Endpoint Analysis: At the end of the study, collect blood for analysis of HbA1c and lipid profiles. Tissues such as the liver, muscle, and adipose can be collected for further analysis of signaling pathways (e.g., Western blotting for AMPK activation).

Signaling Pathway Visualization

Berberine exerts its anti-diabetic effects primarily through the activation of the AMP-activated protein kinase (AMPK) pathway.[4][8][9]

Berberine_AMPK_Pathway Berberine Berberine Mitochondria Mitochondrial Respiratory Chain (Complex I Inhibition) Berberine->Mitochondria SIRT1 SIRT1 Upregulation Berberine->SIRT1 via miR-204 AMP_ATP_Ratio ↑ AMP/ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK GLUT4 GLUT4 Translocation AMPK->GLUT4 Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis FattyAcid ↑ Fatty Acid Oxidation AMPK->FattyAcid GlucoseUptake ↑ Glucose Uptake (Muscle, Adipose) GLUT4->GlucoseUptake InsulinSecretion Potentiates Insulin Secretion SIRT1->InsulinSecretion Noscapine_Apoptosis_Pathway Noscapine Noscapine IKK IKK Activation Noscapine->IKK Inhibits PTEN ↑ PTEN Noscapine->PTEN MitochondrialDamage Mitochondrial Damage Noscapine->MitochondrialDamage IκBα_Phos IκBα Phosphorylation & Degradation IKK->IκBα_Phos NFκB NF-κB Activation IκBα_Phos->NFκB AntiApoptotic ↓ Anti-apoptotic Gene Expression (e.g., Bcl-2) NFκB->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis PI3K_mTOR ↓ PI3K/mTOR Pathway PTEN->PI3K_mTOR Inhibits PI3K_mTOR->Apoptosis MitochondrialDamage->Apoptosis Tetrandrine_Anticancer_Pathway Tetrandrine Tetrandrine PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Tetrandrine->PI3K_AKT_mTOR Inhibits Apoptosis Apoptosis Tetrandrine->Apoptosis GPX4 ↓ Glutathione Peroxidase 4 (GPX4) Tetrandrine->GPX4 Ferritinophagy ↑ NCOA4-mediated Ferritinophagy Tetrandrine->Ferritinophagy Autophagy Autophagy PI3K_AKT_mTOR->Autophagy CellGrowth ↓ Cell Proliferation & Migration Autophagy->CellGrowth Apoptosis->CellGrowth Ferroptosis Ferroptosis GPX4->Ferroptosis Ferritinophagy->Ferroptosis Ferroptosis->CellGrowth Sanguinarine_Apoptosis_Pathway Sanguinarine Sanguinarine ROS ↑ Reactive Oxygen Species (ROS) Sanguinarine->ROS JAK_STAT JAK/STAT Pathway Sanguinarine->JAK_STAT Inhibits PI3K_Akt PI3K/Akt Pathway Sanguinarine->PI3K_Akt Inhibits JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis JNK->Apoptosis JAK_STAT->Apoptosis PI3K_Akt->Apoptosis Caspases Caspase Activation (Caspase-3, -8, -9) Mitochondria->Caspases Caspases->Apoptosis Papaverine_Vasodilation_Pathway Papaverine Papaverine PDE Phosphodiesterases (PDEs) Papaverine->PDE Inhibits cAMP_cGMP ↑ cAMP & cGMP PDE->cAMP_cGMP PKA_PKG ↑ PKA & PKG Activation cAMP_cGMP->PKA_PKG Ca_channels ↓ Ca²⁺ Influx PKA_PKG->Ca_channels MLCP ↑ Myosin Light Chain Phosphatase (MLCP) PKA_PKG->MLCP MLCK ↓ Myosin Light Chain Kinase (MLCK) Ca_channels->MLCK Vasodilation Smooth Muscle Relaxation (Vasodilation) MLCP->Vasodilation MLCK->Vasodilation

References

Application Notes and Protocols for the Synthesis of Isoquinoline Derivatives via the Bischler-Napieralski Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Bischler-Napieralski reaction is a cornerstone in synthetic organic chemistry for the construction of the 3,4-dihydroisoquinoline scaffold, a privileged core structure in a multitude of natural products and pharmacologically active molecules. This intramolecular cyclization of a β-arylethylamide or β-arylethylcarbamate provides a versatile and efficient route to this important heterocyclic system. These application notes provide detailed protocols and comparative data for researchers in academia and the pharmaceutical industry.

Mechanism of the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution. Two primary mechanisms are proposed, largely dependent on the specific reagents and reaction conditions employed.[1][2] The reaction is most effective for aromatic rings bearing electron-donating groups.[3]

  • Nitrilium Ion Intermediate Mechanism: This pathway is favored under strongly dehydrating conditions. The amide is activated by a Lewis acid, leading to the formation of a highly electrophilic nitrilium ion. Subsequent intramolecular cyclization via electrophilic attack on the aromatic ring, followed by deprotonation, affords the 3,4-dihydroisoquinoline product.[1][3]

  • Dichlorophosphoryl Imine-Ester Intermediate Mechanism: When using reagents like phosphorus oxychloride (POCl₃), an alternative mechanism involving the formation of a dichlorophosphoryl imine-ester intermediate is proposed. This intermediate then undergoes cyclization, followed by elimination to yield the final product.[2][3]

Experimental Protocols

Protocol 1: Classical Bischler-Napieralski Reaction Using Phosphorus Oxychloride (POCl₃)

This protocol describes a general procedure for the synthesis of 3,4-dihydroisoquinolines using the widely employed condensing agent, phosphorus oxychloride.

Materials:

  • β-arylethylamide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (2-5 equiv)

  • Anhydrous solvent (e.g., toluene, acetonitrile, or dichloromethane)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the β-arylethylamide in the chosen anhydrous solvent, add phosphorus oxychloride dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, warm the reaction mixture to the desired temperature (typically reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution to a pH of 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

Protocol 2: Mild Synthesis Using Trifluoromethanesulfonic Anhydride (Tf₂O) and 2-Chloropyridine

This modified procedure, developed by Movassaghi and Hill, allows for the synthesis of 3,4-dihydroisoquinolines under milder conditions, which is particularly useful for sensitive substrates.[4]

Materials:

  • β-arylethylamide (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1-1.5 equiv)

  • 2-Chloropyridine (2.0-3.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the β-arylethylamide in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere.

  • Add 2-chloropyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as indicated by TLC analysis.

  • Quench the reaction with deionized water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure 3,4-dihydroisoquinoline.

Quantitative Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 3,4-dihydroisoquinoline derivatives using different protocols of the Bischler-Napieralski reaction.

Table 1: Comparison of Condensing Agents for the Synthesis of 1-Phenyl-3,4-dihydroisoquinoline

EntryCondensing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1POCl₃TolueneReflux475[3]
2P₂O₅TolueneReflux670[2]
3Tf₂O / 2-Cl-PyDCM-78 to RT195[4]
4Oxalyl Chloride / FeCl₃DCM0 to RT288[5]

Table 2: Substrate Scope for the Tf₂O-Mediated Bischler-Napieralski Reaction [4]

Substrate (β-arylethylamide)Product (3,4-dihydroisoquinoline)Yield (%)
N-(Phenethyl)benzamide1-Phenyl-3,4-dihydroisoquinoline95
N-(4-Methoxyphenethyl)benzamide6-Methoxy-1-phenyl-3,4-dihydroisoquinoline92
N-(Phenethyl)acetamide1-Methyl-3,4-dihydroisoquinoline85
N-(Indol-3-ylethyl)acetamide1-Methyl-β-carboline88

Mandatory Visualizations

Bischler_Napieralski_Mechanism cluster_nitrilium Nitrilium Ion Pathway cluster_imine_ester Dichlorophosphoryl Imine-Ester Pathway Amide β-Arylethylamide ActivatedAmide Activated Amide Amide->ActivatedAmide + Lewis Acid Nitrilium Nitrilium Ion ActivatedAmide->Nitrilium - H₂O Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product_N 3,4-Dihydroisoquinoline Cyclized->Product_N - H⁺ Amide2 β-Arylethylamide ImineEster Dichlorophosphoryl Imine-Ester Amide2->ImineEster + POCl₃ Cyclized2 Cyclized Intermediate ImineEster->Cyclized2 Intramolecular Cyclization Product_I 3,4-Dihydroisoquinoline Cyclized2->Product_I - PO₂Cl₂⁻, - H⁺

Caption: Proposed mechanisms for the Bischler-Napieralski reaction.

Experimental_Workflow Start Start: β-Arylethylamide Reaction Bischler-Napieralski Reaction (Addition of Condensing Agent) Start->Reaction Quench Reaction Quenching (e.g., with ice/water) Reaction->Quench Basify Basification (e.g., with NaHCO₃) Quench->Basify Extraction Liquid-Liquid Extraction Basify->Extraction Drying Drying of Organic Phase (e.g., with Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Product Final Product: 3,4-Dihydroisoquinoline Purification->Product

Caption: General experimental workflow for the Bischler-Napieralski reaction.

Applications in Drug Development

The isoquinoline core is a key pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities. The Bischler-Napieralski reaction is a pivotal tool for accessing this scaffold, enabling the synthesis and development of new therapeutic agents.

  • Alkaloids: Many isoquinoline alkaloids, such as papaverine (a vasodilator) and its derivatives, are synthesized using this reaction.[6][7]

  • Anticancer Agents: The tetrahydroisoquinoline moiety is present in various compounds with demonstrated anticancer properties.[8]

  • Neurological Drugs: The structural similarity of some isoquinoline derivatives to neurotransmitters has led to their investigation as potential treatments for neurological disorders.

The robustness and versatility of the Bischler-Napieralski reaction ensure its continued importance in the discovery and development of novel pharmaceuticals. The ongoing development of milder and more efficient variations of this reaction further expands its applicability to complex and sensitive molecular architectures.

References

Application Notes and Protocols: The Role of Isoquinolines in the Development of Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline alkaloids, a diverse class of naturally occurring and synthetic heterocyclic compounds, have emerged as a significant scaffold in the quest for novel antiviral agents. Their broad-spectrum antiviral activity, coupled with their diverse mechanisms of action, makes them attractive candidates for the development of therapeutics against a range of viral pathogens. These compounds have demonstrated efficacy against influenza viruses, coronaviruses (including SARS-CoV-2), human immunodeficiency virus (HIV), herpes simplex virus (HSV), and others. This document provides detailed application notes on the antiviral properties of select isoquinolines, quantitative data for in vitro efficacy, and comprehensive protocols for key experimental assays to guide researchers in this promising field.

Application Notes

Antiviral Activity of Isoquinoline Derivatives

Isoquinoline and its derivatives exert their antiviral effects through various mechanisms, including the inhibition of viral entry, disruption of viral replication machinery, and modulation of host cellular pathways that are essential for the viral life cycle.[1]

  • Against Influenza Viruses: Certain isoquinolone derivatives have been identified as potent inhibitors of influenza A and B viruses.[2][3] For instance, a screening of a chemical library identified an isoquinolone compound with 50% effective concentrations (EC₅₀s) between 0.2 and 0.6 µM.[2][3] Further studies revealed that these compounds can target and inhibit the viral RNA polymerase activity, a crucial enzyme for influenza virus replication.[2]

  • Against Coronaviruses (including SARS-CoV-2): Several isoquinoline alkaloids have shown promising activity against coronaviruses. Bis-benzylisoquinoline alkaloids, in particular, have demonstrated protective activity against human coronavirus 229E (HCoV-229E) with EC₅₀ values ranging from 4.1 to 8.1 μM.[4] One such compound, aromoline, exhibited potent antiviral activity against SARS-CoV-2 variants (D614G, Delta, and Omicron) in pseudovirus assays, with IC₅₀ values between 0.47 and 0.66 μM.[4][5] The proposed mechanism for some of these compounds involves interference with the spike protein's interaction with the ACE2 receptor, a critical step in viral entry.[4] Berberine, a well-known isoquinoline alkaloid, has also been investigated for its potential against SARS-CoV-2, partly through its ability to modulate host immune responses.[6]

  • Against Human Immunodeficiency Virus (HIV): Isoquinoline alkaloids have been reported to be effective against HIV.[7] For example, some dimethoxy-3,4-dihydroisoquinoline and dihydroxyisoquinolinium salts have shown anti-HIV activity with IC₅₀ values of 2.07 µg/mL and 23.6 µg/mL, respectively.[7] The protoberberine alkaloid berberine and its derivatives have demonstrated anti-HIV activity, potentially through the inhibition of reverse transcriptase.[6][8]

  • Against Other Viruses: The antiviral activity of isoquinolines extends to other viruses as well. Berberine has been shown to inhibit the replication of herpes simplex virus (HSV), human cytomegalovirus (HCMV), and human papillomavirus (HPV).[6][8] Bisbenzylisoquinoline alkaloids from Cissampelos sympodialis have demonstrated in vitro activity against the Zika Virus.[9]

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of Isoquinoline Compounds

The following tables summarize the quantitative data for the antiviral efficacy and cytotoxicity of representative isoquinoline compounds against various viruses.

Table 1: Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses [10]

CompoundVirus StrainEC₅₀ (µM) aCC₅₀ (µM) bSelectivity Index (SI) c
Compound 1 A/Puerto Rico/8/34 (H1N1)0.239.0>195
A/Hong Kong/8/68 (H3N2)0.639.0>65
B/Lee/400.439.0>97.5
Compound 21 A/Puerto Rico/8/34 (H1N1)9.9>300>30.3
A/Hong Kong/8/68 (H3N2)18.5>300>16.2
B/Lee/4012.7>300>23.6

a 50% effective concentration, the concentration required to improve the viability of influenza virus-infected cells by 50%.[10] b 50% cytotoxic concentration, the concentration at which cell viability was reduced by 50%.[10] c Selectivity Index, the ratio of CC₅₀/EC₅₀.[10]

Table 2: Antiviral Activity of Bis-benzylisoquinoline Alkaloids against Coronaviruses [4][5]

CompoundVirusIC₅₀ (µM) d
Aromoline (Compound 16) SARS-CoV-2 (D614G)0.47
SARS-CoV-2 (Delta)0.66
SARS-CoV-2 (Omicron)0.53
Other BBI Analogues SARS-CoV-2 Variants1.24 - 2.86

d 50% inhibitory concentration, the concentration necessary for 50% inhibition in a pseudovirus neutralization assay.[4][5]

Table 3: Anti-HIV Activity of Various Isoquinoline Alkaloids [7]

CompoundEC₅₀IC₅₀
Cycleanine 1.83 µg/mL-
Dimethoxy-3,4-dihydroisoquinoline salts >0.10 µg/mL2.07 µg/mL
Dihydroxyisoquinolinium salts >0.10 µg/mL23.6 µg/mL
(+)-1(R)-coclaurine 0.8 µg/mL-
(+)-1(S)-norcoclaurine >0.8 µg/mL-
Papaverine hydrochloride 5.8 µM-
Sanguinarine -4.3 µg/mL
Fangronine chloride -8.5 µg/mL (RT)
Nitidine chloride -7.4 µg/mL (RT)

Table 4: Antiviral Activity of Berberine and its Derivatives [11][12]

CompoundVirusIC₅₀CC₅₀SI
Berberine HIV-1 (RT)0.33 µM2.09 µM16.07
Berberine Respiratory Syncytial Virus (RSV)3.4 - 7.3 µM8.9 - >2000 µMVaries
Berberine Derivatives RSV<10 µMVariesVaries

Experimental Protocols

MTT Assay for Cytotoxicity (CC₅₀ Determination)

This protocol is used to determine the concentration of a compound that causes a 50% reduction in cell viability.

Materials:

  • 96-well microtiter plates

  • Host cells appropriate for the virus of interest (e.g., MDCK, Vero E6, HEK293T)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test isoquinoline compounds, serially diluted.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Addition: The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of the isoquinoline compound to triplicate wells. Include a "cells only" control (medium with no compound) and a "medium only" blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each compound concentration compared to the "cells only" control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[14]

Plaque Reduction Assay for Antiviral Activity (EC₅₀ Determination)

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

Materials:

  • 6-well or 12-well plates

  • Confluent monolayer of host cells (e.g., MDCK for influenza)

  • Virus stock of known titer

  • Serum-free culture medium

  • Overlay medium (e.g., 1:1 mixture of 2x DMEM and 1.2% Avicel or 0.6% agarose) containing TPCK-trypsin (for influenza)

  • Test isoquinoline compounds, serially diluted.

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow until a confluent monolayer is formed.[10]

  • Infection: Wash the cell monolayer with PBS. Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well) in the absence of any compound. Incubate for 1 hour at 37°C to allow for viral adsorption.[3]

  • Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add 2 mL of overlay medium containing serial dilutions of the isoquinoline compound to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Remove the overlay medium. Fix the cells with the fixing solution for at least 30 minutes. Stain the cells with crystal violet solution for 15 minutes, then gently wash with water and allow the plate to dry.[15]

  • Plaque Counting and Calculation: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. The EC₅₀ value is determined from a dose-response curve of percentage inhibition versus compound concentration.[16]

Viral Polymerase Activity Assay (Luciferase Reporter-Based)

This assay measures the inhibitory effect of a compound on the viral RNA polymerase.

Materials:

  • HEK293T or A549 cells

  • Plasmids expressing the viral polymerase subunits (e.g., PB1, PB2, PA for influenza) and nucleoprotein (NP)

  • A vRNA-luciferase reporter plasmid (e.g., pHH21-vRNA-Luc)

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-Glo Luciferase Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect the host cells in a 24-well plate with the plasmids expressing the viral polymerase complex, NP, the vRNA-luciferase reporter, and the Renilla luciferase control plasmid.[17]

  • Compound Addition: After 4-6 hours of transfection, replace the medium with fresh medium containing serial dilutions of the isoquinoline compound.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Glo Luciferase Assay System according to the manufacturer's protocol.[17]

  • Calculation: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of polymerase inhibition for each compound concentration relative to the "no compound" control. The IC₅₀ value is determined from a dose-response curve.

SARS-CoV-2 Pseudovirus Neutralization Assay

This assay measures the ability of a compound to inhibit the entry of SARS-CoV-2 spike protein-pseudotyped viruses into host cells.

Materials:

  • HEK293T-hACE2 cells (stably expressing human ACE2)

  • SARS-CoV-2 spike-pseudotyped lentiviral or VSV particles expressing a reporter gene (e.g., luciferase or GFP)

  • 96-well plates (white, clear-bottom for luciferase; clear for GFP)

  • Test isoquinoline compounds, serially diluted.

  • Luciferase assay reagent or a fluorescence microscope/flow cytometer for GFP detection.

Procedure:

  • Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well plate and incubate overnight.[2]

  • Compound and Pseudovirus Incubation: In a separate plate, mix serial dilutions of the isoquinoline compound with a fixed amount of the SARS-CoV-2 pseudovirus. Incubate this mixture for 1 hour at 37°C.[2]

  • Infection: Remove the medium from the cells and add the compound-pseudovirus mixture.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Signal Detection:

    • For luciferase reporter: Add luciferase assay reagent and measure the luminescence using a plate reader.

    • For GFP reporter: Measure the number of GFP-positive cells using a fluorescence microscope or flow cytometry.[7]

  • Calculation: Calculate the percentage of neutralization for each compound concentration relative to the "virus only" control. The IC₅₀ value is determined from a dose-response curve.

Mandatory Visualizations

Signaling_Pathway cluster_virus Viral Infection cluster_cell Host Cell Virus Virus Viral_Components Viral PAMPs Virus->Viral_Components TLR Toll-like Receptors Viral_Components->TLR activates MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex IκBα IκBα IKK_Complex->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Nucleus->Proinflammatory_Cytokines induces transcription Isoquinoline Isoquinoline Isoquinoline->IKK_Complex inhibits Isoquinoline->NFκB inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by isoquinoline alkaloids.

Experimental_Workflow cluster_screening Antiviral Screening Workflow Start Start: Isoquinoline Compound Library Cytotoxicity_Assay 1. Cytotoxicity Assay (MTT) Determine CC₅₀ Start->Cytotoxicity_Assay Primary_Antiviral_Screen 2. Primary Antiviral Screen (e.g., Plaque Reduction Assay) Start->Primary_Antiviral_Screen Hit_Identification 3. Hit Identification (High Selectivity Index) Cytotoxicity_Assay->Hit_Identification Primary_Antiviral_Screen->Hit_Identification Mechanism_of_Action 4. Mechanism of Action Studies (e.g., Polymerase Assay, Time-of-Addition) Hit_Identification->Mechanism_of_Action Active Compounds End End: Antiviral Drug Candidate Hit_Identification->End Inactive/Toxic Compounds Lead_Optimization 5. Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization Lead_Optimization->End

Caption: General experimental workflow for antiviral screening of isoquinolines.

Mechanism_of_Action cluster_virus_lifecycle Influenza Virus Lifecycle Virus_Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating (vRNP release) Virus_Entry->Uncoating Nuclear_Import 3. Nuclear Import of vRNPs Uncoating->Nuclear_Import Replication_Transcription 4. Replication & Transcription (Viral Polymerase) Nuclear_Import->Replication_Transcription Protein_Synthesis 5. Viral Protein Synthesis Replication_Transcription->Protein_Synthesis Assembly_Budding 6. Assembly & Budding Protein_Synthesis->Assembly_Budding Progeny_Virions Progeny Virions Assembly_Budding->Progeny_Virions Isoquinolone Isoquinolone Isoquinolone->Replication_Transcription Inhibits Viral Polymerase Activity

Caption: Mechanism of action for an isoquinolone inhibitor of influenza virus.

References

Troubleshooting & Optimization

Troubleshooting common issues in isoquinoline synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of isoquinolines.

I. General Troubleshooting and FAQs

This section addresses common issues applicable to various isoquinoline synthesis methods.

Q1: My isoquinoline synthesis reaction is resulting in a low yield. What are the general factors that could be responsible?

A1: Low yields in isoquinoline synthesis can stem from several factors. Many traditional synthesis methods are known to have drawbacks such as low yields and harsh reaction conditions.[1] Key areas to investigate include:

  • Substituent Effects: The electronic properties of substituents on the aromatic ring are critical. Electron-donating groups (EDGs) on the benzene ring generally facilitate the reaction and lead to higher yields, particularly in the Bischler-Napieralski and Pictet-Spengler reactions.[2][3] Conversely, electron-withdrawing groups can hinder the cyclization step.

  • Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature, reaction time, or catalyst concentration, can significantly impact the yield. For instance, the Bischler-Napieralski reaction often requires refluxing acidic conditions.[2][4]

  • Reagent Quality: The purity of starting materials, reagents, and solvents is crucial. Impurities can lead to side reactions and a decrease in the desired product.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the target isoquinoline. The formation of styrenes via a retro-Ritter reaction is a known side reaction in the Bischler-Napieralski synthesis.[5]

  • Purification Losses: Significant loss of product can occur during the work-up and purification steps.

Q2: I am having difficulty purifying my crude isoquinoline product. What are some effective purification strategies?

A2: The purification of isoquinolines can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.[6] Here are some common and effective purification methods:

  • Distillation: For isoquinolines with sufficient volatility, distillation can be an effective purification method. However, the presence of azeotropes can limit the achievable purity.[6]

  • Crystallization: Multi-step crystallization is a powerful technique to achieve high purity, often exceeding 99%.[6] This method can be particularly useful for removing impurities that are difficult to separate by distillation.

  • Extraction: Acid-base extraction is a common method for separating basic isoquinolines from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The isoquinoline can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[6][7]

  • Chromatography: Column chromatography is a versatile technique for separating complex mixtures and can be employed for the purification of isoquinolines.

II. Bischler-Napieralski Reaction Troubleshooting

This section focuses on specific issues encountered during the Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines.

Q1: My Bischler-Napieralski reaction is not proceeding to completion, resulting in a low yield of the desired 3,4-dihydroisoquinoline. What are the likely causes and how can I improve the yield?

A1: Low yields in the Bischler-Napieralski reaction are a common issue. Here are several factors to consider and troubleshoot:

  • Insufficiently Activated Aromatic Ring: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[4] Therefore, the aromatic ring must be sufficiently electron-rich to undergo cyclization. The presence of strong electron-donating groups (e.g., methoxy, hydroxyl) on the aromatic ring is often necessary for good yields.[2] If your substrate lacks these, the reaction may be sluggish or fail altogether.

  • Ineffective Dehydrating Agent: This reaction requires a strong dehydrating agent to promote the cyclization of the β-arylethylamide.[2][4] Commonly used reagents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or a mixture of both.[5] For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ can be more effective.[4]

  • Inappropriate Reaction Temperature: The reaction typically requires elevated temperatures, often at the reflux temperature of the solvent (e.g., toluene, xylene).[5] Ensure the reaction is heated sufficiently to drive the cyclization.

  • Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[5] This is more likely to occur if the intermediate nitrilium ion is stabilized by conjugation. Using the corresponding nitrile as a solvent can sometimes shift the equilibrium away from the side product.[5]

Experimental Protocol: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Amide Formation: Acylate the desired β-phenylethylamine with an appropriate acid chloride or anhydride to form the corresponding amide.

  • Cyclization:

    • To a solution of the β-arylethylamide (1.0 eq) in a dry, high-boiling solvent such as toluene or xylene, add the dehydrating agent (e.g., POCl₃, 2-5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up:

    • Carefully quench the reaction by slowly pouring the mixture onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Bischler-Napieralski Reaction Mechanism

The reaction can proceed through two main mechanistic pathways, often dependent on the specific reaction conditions.[2][4]

Bischler_Napieralski cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product start β-Arylethylamide intermediate Nitrilium Ion Intermediate start->intermediate Activation reagent POCl₃ cyclized Cyclized Intermediate intermediate->cyclized Intramolecular Electrophilic Aromatic Substitution product 3,4-Dihydroisoquinoline cyclized->product Deprotonation

Caption: General workflow for the Bischler-Napieralski reaction.

III. Pictet-Spengler Reaction Troubleshooting

This section addresses common challenges in the Pictet-Spengler synthesis of tetrahydroisoquinolines.

Q1: I am attempting a Pictet-Spengler reaction, but the yield is poor and I observe a significant amount of unreacted starting materials. What can I do to improve the outcome?

A1: The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines, but its success is highly dependent on several factors.[8] Here's how to troubleshoot a low-yielding reaction:

  • Aromatic Ring Nucleophilicity: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction is an electrophilic aromatic substitution.[8] The reaction works best with electron-rich aromatic rings.[3] If your β-arylethylamine has electron-withdrawing groups, the reaction will be more difficult and may require harsher conditions, such as stronger acids and higher temperatures.[8]

  • Iminium Ion Formation: The reaction proceeds via the formation of an iminium ion from the condensation of the β-arylethylamine and an aldehyde or ketone.[8] This step is typically acid-catalyzed. Ensure that you are using an appropriate acid catalyst (e.g., HCl, H₂SO₄, TFA) and that the reaction conditions favor iminium ion formation. In some cases, pre-forming the imine before cyclization can be beneficial.[3]

  • Aldehyde/Ketone Reactivity: The reactivity of the carbonyl compound can also influence the reaction rate. Aldehydes are generally more reactive than ketones.

  • Reaction Conditions: While some Pictet-Spengler reactions proceed under mild conditions, less reactive substrates may require heating.[8] It is important to optimize the temperature and reaction time for your specific substrate.

Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Derivative

This is a general procedure and may need to be adapted for your specific starting materials.

  • Reaction Setup:

    • Dissolve the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol, ethanol, toluene) in a round-bottom flask.

  • Acid Catalysis:

    • Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl or H₂SO₄) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture and neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude tetrahydroisoquinoline by column chromatography or crystallization.

Pictet-Spengler Reaction Mechanism

The reaction involves the acid-catalyzed formation of an iminium ion followed by intramolecular cyclization.[3]

Pictet_Spengler start β-Arylethylamine + Aldehyde/Ketone imine Imine Formation (Acid-catalyzed) start->imine iminium Iminium Ion imine->iminium cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization product Tetrahydroisoquinoline cyclization->product

Caption: Key steps in the Pictet-Spengler reaction mechanism.

IV. Pomeranz-Fritsch Reaction Troubleshooting

This section provides guidance on overcoming common difficulties in the Pomeranz-Fritsch synthesis of isoquinolines.

Q1: My Pomeranz-Fritsch reaction is giving a very low yield of the desired isoquinoline. What are the critical parameters to check?

A1: The Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal, can be sensitive to reaction conditions.[1][9] Low yields are a frequent challenge. Here are the key areas to focus on for troubleshooting:

  • Acid Catalyst: This reaction requires a strong acid to promote the cyclization. Concentrated sulfuric acid is traditionally used.[1][10] However, other acids like polyphosphoric acid (PPA) and Lewis acids such as BF₃·OEt₂ have also been employed.[9] The choice and concentration of the acid are critical and may need to be optimized for your specific substrate.

  • Reaction Temperature: The Pomeranz-Fritsch reaction typically requires heating to drive the cyclization.[9] Insufficient heating can lead to incomplete reaction.

  • Substituent Effects: As with other electrophilic aromatic substitution reactions, electron-donating groups on the benzaldehyde ring can improve the yield.[9]

  • Formation of the Benzalaminoacetal: The initial condensation of the benzaldehyde with the 2,2-dialkoxyethylamine to form the benzalaminoacetal (a Schiff base) is a crucial first step.[9] Ensure this condensation is complete before proceeding with the cyclization.

Experimental Protocol: Pomeranz-Fritsch Synthesis of Isoquinoline

This protocol describes the classical synthesis of unsubstituted isoquinoline.

  • Formation of Benzalaminoacetal:

    • Condense benzaldehyde with 2,2-diethoxyethylamine to form the corresponding benzalaminoacetal. This is often done as a separate step or in situ.

  • Cyclization:

    • Carefully add the benzalaminoacetal to a stirred, cooled solution of concentrated sulfuric acid.

    • After the addition, slowly heat the reaction mixture and maintain it at an elevated temperature (e.g., 100-150 °C) for several hours.

    • Monitor the reaction progress by taking aliquots and analyzing them by GC or LC-MS.

  • Work-up:

    • Cool the reaction mixture and cautiously pour it onto ice.

    • Basify the solution with a strong base (e.g., NaOH) to precipitate the crude isoquinoline.

    • Extract the product with an organic solvent.

  • Purification: Purify the crude isoquinoline by distillation or other suitable methods.

Pomeranz-Fritsch Reaction Workflow

The synthesis involves the formation of a Schiff base followed by acid-catalyzed cyclization.[9]

Pomeranz_Fritsch cluster_reactants Reactants cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product reactant1 Benzaldehyde intermediate Benzalaminoacetal (Schiff Base) reactant1->intermediate reactant2 2,2-Dialkoxyethylamine reactant2->intermediate cyclization_step Acid-Catalyzed Cyclization intermediate->cyclization_step product Isoquinoline cyclization_step->product

Caption: A simplified workflow of the Pomeranz-Fritsch reaction.

V. Data Summary

Table 1: Comparison of Dehydrating Agents in a Bischler-Napieralski Reaction

Dehydrating AgentTemperature (°C)Reaction Time (h)Yield (%)
POCl₃110465
P₂O₅140675
P₂O₅ in POCl₃110385
Tf₂O0-25190

Note: Yields are representative and can vary significantly based on the specific substrate.

Table 2: Influence of Aromatic Substituents on Pictet-Spengler Reaction Yield

β-Arylethylamine SubstituentReaction ConditionsYield (%)
4-MethoxyHCl (cat.), EtOH, 25°C, 24h85
UnsubstitutedHCl (cat.), EtOH, reflux, 24h50
4-NitroTFA, reflux, 48h<10

Note: This table illustrates the general trend of substituent effects on the Pictet-Spengler reaction.

References

Optimizing reaction conditions for benzoylation of isoquinoline.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the benzoylation of isoquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the benzoylation of isoquinoline and provides systematic solutions.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Poor Quality of Reagents: Impurities in isoquinoline or benzoyl chloride can interfere with the reaction.

    • Solution: Use freshly distilled isoquinoline and benzoyl chloride for the reaction.[1]

  • Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion.

    • Solution: Carefully control the molar ratios of isoquinoline, benzoyl chloride, and any catalysts or bases used.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and efficiency of the benzoylation.

    • Solution: Optimize the reaction temperature. Some methods, like the Reissert-Kaufmann reaction, may require specific temperature control to prevent side reactions.[1] For microwave-assisted synthesis, higher temperatures (e.g., 140°C) have been shown to improve yields.[2]

  • Inefficient Catalyst or Promoter: The choice and amount of catalyst or promoter are crucial for certain benzoylation methods.

    • Solution: For Cross-Dehydrogenative Coupling (CDC) methods, ensure the correct catalyst (e.g., Y(OTf)₃ or MnO₂) and oxidant (e.g., DTBP or TBHP) are used for the desired product (benzyl vs. benzoyl isoquinoline).[3][4]

  • Presence of Water: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid, reducing the amount available for the reaction.[5]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

Problem 2: Formation of Multiple Products/Side Reactions

Possible Causes & Solutions

  • Reaction Temperature Too High: Elevated temperatures can sometimes lead to undesired side reactions or rearrangements.

    • Solution: In the context of Reissert compound chemistry, it is crucial to maintain low temperatures (e.g., below -5°C) during the formation of the Reissert anion to prevent its rearrangement to 1-benzoylisoquinoline.[1]

  • Incorrect Oxidant for CDC Reactions: The choice of oxidant in CDC reactions determines the final product.

    • Solution: To obtain C1-benzoyl isoquinolines, tert-butyl hydroperoxide (TBHP) with a catalytic amount of MnO₂ is effective. Using di-tert-butyl peroxide (DTBP) will favor the formation of C1-benzyl isoquinolines.[3][4]

  • Contamination in Starting Materials: Impurities can lead to the formation of unexpected byproducts.

    • Solution: Purify starting materials before use. Freshly distilled isoquinoline and benzoyl chloride are recommended.[1]

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

  • Presence of Unreacted Starting Materials: If the reaction does not go to completion, the final product will be contaminated with starting materials.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Adjust reaction time and temperature as needed.

  • Formation of Benzoic Acid: Hydrolysis of benzoyl chloride results in benzoic acid, which can be difficult to separate from the desired product.

    • Solution: Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities like benzoic acid.

  • Complex Reaction Mixture: The presence of multiple side products can complicate purification.

    • Solution: Column chromatography is often necessary for purifying the final product from a complex mixture. The choice of solvent system for chromatography should be optimized based on the polarity of the desired product and impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the benzoylation of isoquinoline?

A1: Common methods include the Schotten-Baumann reaction, which typically involves reacting isoquinoline with benzoyl chloride in the presence of a base. Another significant method is the Reissert reaction, where isoquinoline reacts with benzoyl chloride and a cyanide source to form a 2-benzoyl-1,2-dihydroisoquinaldonitrile, which can be a precursor to other substituted isoquinolines.[1][6] More recent methods involve direct C-H functionalization, such as oxidative cross-dehydrogenative coupling (CDC) with methyl arenes to form C1-benzoyl isoquinolines.[3][4]

Q2: How can I improve the yield of my benzoylation reaction?

A2: To improve yields, consider the following:

  • Use high-purity, freshly distilled reagents.[1]

  • Optimize the stoichiometry of your reactants.

  • Carefully control the reaction temperature.

  • For catalytic reactions, screen different catalysts and reaction conditions.

  • Consider using microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times.[2]

Q3: What is the role of the base in the Schotten-Baumann benzoylation of isoquinoline?

A3: In the Schotten-Baumann reaction, a base (often an aqueous solution of sodium hydroxide or pyridine) is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction between the amine (isoquinoline) and benzoyl chloride. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and stop the reaction.

Q4: Are there any solvent-free methods for the benzoylation of amines?

A4: Yes, solvent-free (neat) benzoylation of amines has been developed as a green chemistry approach. This method involves mixing the amine and benzoyl chloride without any solvent, often with stirring. The reaction can be rapid and produce high yields of the benzoylated product.[7]

Q5: How does the Reissert reaction differ from a direct N-benzoylation?

A5: In a direct N-benzoylation, the benzoyl group attaches to the nitrogen atom of the isoquinoline, forming an N-benzoylisoquinolinium salt. In the Reissert reaction, the nitrogen is also acylated, but a cyanide ion then adds to the C1 position of the isoquinoline ring, leading to the formation of a stable 2-benzoyl-1,2-dihydroisoquinaldonitrile (a Reissert compound). This intermediate is particularly useful for further functionalization at the C1 position.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzoylation and Related Reactions

MethodKey ReagentsSolventTemperatureTypical YieldReference
Reissert Reaction Isoquinoline, Benzoyl Chloride, KCNDichloromethane/Water (two-phase)Reflux (38°C)High (for Reissert compound)[1]
CDC for C1-Benzoylation Isoquinoline, Toluene, TBHP, MnO₂ (cat.)Dichloromethane80°CGood to Excellent[3][4]
CDC for C1-Benzylation Isoquinoline, Toluene, DTBP, Y(OTf)₃ (cat.)Dichloromethane120°CGood to Excellent[3][4]
Microwave-Assisted Bischler-Napieralski PhenethylamidesToluene or neat140°CGood to Excellent[2]
Solvent-Free Benzoylation Amine, Benzoyl ChlorideNeatRoom Temperature (exothermic)Very High[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile (Reissert Compound) [1]

Caution: This reaction involves highly toxic cyanide salts and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Cyanide waste must be disposed of properly.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge isoquinoline (0.5 mol) dissolved in dichloromethane (400 mL).

  • Addition of Cyanide: Add a solution of potassium cyanide (1.5 mol) in water (200 mL) to the flask.

  • Addition of Benzoyl Chloride: Stir the two-phase mixture vigorously and add freshly distilled benzoyl chloride (0.9 mol) dropwise from the dropping funnel over 1 hour. The temperature will rise, and the dichloromethane will begin to reflux.

  • Reaction Time: Continue stirring for an additional 3 hours.

  • Workup:

    • Filter the resulting brown reaction mixture.

    • Separate the organic layer.

    • Wash the dichloromethane layer successively with water, 2 N hydrochloric acid, water, 2 N sodium hydroxide, and finally water.

    • Dry the organic layer over anhydrous potassium carbonate.

  • Isolation: Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization.

Visualizations

Experimental_Workflow_Reissert_Reaction cluster_prep Reaction Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification reagents Combine Isoquinoline, KCN, Dichloromethane, and Water add_benzoyl_chloride Add Benzoyl Chloride (1 hour, reflux) reagents->add_benzoyl_chloride Vigorous Stirring stir Stir for 3 hours add_benzoyl_chloride->stir filter Filter Mixture stir->filter separate Separate Organic Layer filter->separate wash Wash with Acid, Base, Water separate->wash dry Dry with K₂CO₃ wash->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize Product evaporate->purify

Caption: Experimental workflow for the synthesis of a Reissert compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low or No Product Yield cause1 Poor Reagent Quality start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Moisture Contamination start->cause4 sol1 Use Freshly Distilled Reagents cause1->sol1 sol2 Verify Molar Ratios cause2->sol2 sol3 Optimize Temperature cause3->sol3 sol4 Use Anhydrous Conditions cause4->sol4

References

Technical Support Center: Purification of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted isoquinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of substituted isoquinolines?

A1: Common impurities include starting materials, reagents from the synthesis (e.g., acids, bases, catalysts), and side-products such as regioisomers or over-alkylated products.[1][2] For isoquinolines derived from coal tar, impurities can include quinoline, quinaldine, and sulfur compounds.[3][4]

Q2: My substituted isoquinoline has poor solubility in common chromatography solvents. What can I do?

A2: The solubility of isoquinolines is highly dependent on their substituents.[5][6] For chromatography, consider using a co-solvent to improve solubility. Dichloromethane is often effective but can lead to slow column execution.[7] For non-chromatographic methods, altering the pH to form a salt can significantly increase aqueous solubility. Isoquinolines are basic and will form soluble salts in acidic solutions.[8][9]

Q3: What is the best general approach for purifying a novel substituted isoquinoline?

A3: A general workflow starts with an acid-base extraction to remove non-basic impurities.[10][11] This is typically followed by flash column chromatography.[7][12] If higher purity is required, recrystallization or preparative HPLC can be employed.[13][14] The specific choice of method will depend on the scale of the purification and the nature of the impurities.

Q4: How can I separate regioisomers of my substituted isoquinoline that have very similar TLC retention factors (Rf)?

A4: Separating regioisomers is a common challenge.[1] Optimization of the solvent system for flash chromatography is the first step; screening various solvent systems can often reveal conditions for separation.[1] If chromatography fails, recrystallization from a carefully selected solvent system may be effective, as regioisomers can have different crystal packing abilities.[1] Preparative HPLC with a high-resolution column is another powerful option.[14]

Q5: What techniques are available for the chiral separation of isoquinoline enantiomers?

A5: Chiral separation is crucial as enantiomers can have different biological activities.[15] Chiral High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) like Chiralpak and Chiralcel is a widely used and effective method.[15][16] Capillary electrophoresis (CE) with chiral selectors such as cyclodextrins is another high-throughput and cost-effective technique.[15][17]

Troubleshooting Guides

Problem 1: Low Purity After Flash Column Chromatography
Symptom Possible Cause Suggested Solution
Broad peaks and poor separation.Compound overloading: Too much sample was loaded onto the column.Reduce the amount of sample loaded relative to the column size.
Inappropriate solvent system: The polarity of the eluent is too high or too low.Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound.[12]
Column cracking: The silica gel bed has cracked, leading to channeling.Ensure proper packing of the column. Using a solvent system with dichloromethane can sometimes increase the risk of cracking.[7]
Tailing peaks.Acidic or basic nature of the compound: The compound is interacting strongly with the silica gel.For basic isoquinolines, add a small amount of triethylamine (0.1-1%) to the eluent to deactivate the acidic sites on the silica.[7]
Co-elution of impurities.Impurities have similar polarity to the product. Try a different solvent system to alter selectivity. Consider using a gradient elution.[7] If co-elution persists, a secondary purification step like recrystallization or preparative HPLC may be necessary.[14]
Problem 2: Difficulty with Recrystallization
Symptom Possible Cause Suggested Solution
The compound does not dissolve, even in a boiling solvent.Inappropriate solvent choice: The compound is insoluble in the chosen solvent.Test the solubility of your compound in a variety of solvents to find one where it is soluble when hot but insoluble when cold.
The compound "oils out" instead of crystallizing.The boiling point of the solvent is higher than the melting point of the compound. Choose a lower-boiling solvent.
The solution is supersaturated with impurities. Try to purify the compound by another method (e.g., flash chromatography) before recrystallization.
No crystals form upon cooling.The solution is not saturated. Evaporate some of the solvent to increase the concentration of the compound.
Crystallization is slow to initiate. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of the pure compound if available.

Quantitative Data Summary

The following tables summarize quantitative data on the purification of isoquinolines from various sources.

Table 1: Purity and Yield from Distillation and Crystallization

Purification Method Starting Material Purity Achieved Yield Reference
DistillationIsoquinoline "70" (70% Isoquinoline)Up to 95%-[13]
Multi-step Crystallization95% Pure Isoquinoline99.9%62%[13]
Distillation (twice)Residual oil after quinoline production>98%76.9%[18][19]
Salt formation, hydrolysis, and reduced pressure distillationCrude coal tar product98.52%91.7%[20]
Salt formation, hydrolysis, and reduced pressure distillation (optimized)Crude coal tar product98.41%93.8%[20]

Table 2: Chiral Separation of Isoquinoline Derivatives

Technique Compound Chiral Selector/Column Key Separation Parameters Reference
Micellar Capillary Electrokinetic Chromatography1-phenyl-R, S-tetrahydrogen isoquinolineβ-cyclodextrin20 kV separation voltage, baseline separation within 12 min.[17][21]
Chiral HPLCLaudanosineChiralcel ODRs > 2.5[15]
Chiral HPLCNorlaudanosineChiralpak AD and Chiralpak IAExcellent enantioseparation[15]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of a Substituted Isoquinoline

This protocol is for the separation of a basic substituted isoquinoline from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture (containing the substituted isoquinoline) in a suitable organic solvent like diethyl ether or dichloromethane in a separatory funnel.[11]

  • Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. The volume should be roughly equal to the organic layer.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated isoquinoline salt will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the basic product. Combine the aqueous extracts.

  • Back-wash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The neutral isoquinoline will precipitate out.

  • Isolation: Extract the now neutral isoquinoline back into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified substituted isoquinoline.

Protocol 2: Flash Column Chromatography of a Substituted Isoquinoline

This protocol outlines the general procedure for purifying a substituted isoquinoline using flash chromatography.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired substituted isoquinoline.[12] For basic isoquinolines, adding 0.1-1% triethylamine to the eluent can improve peak shape and prevent tailing.[7]

  • Column Packing: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Fill the column with silica gel (slurry packing with the initial eluent is often preferred).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent if necessary. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure to the top of the column to achieve a fast flow rate.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted isoquinoline.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product extraction Acid-Base Extraction start->extraction Initial Cleanup chromatography Flash Chromatography extraction->chromatography Primary Purification hplc Preparative HPLC chromatography->hplc For High Purity or Isomer Separation purity_check Purity Check (TLC, NMR, etc.) chromatography->purity_check Assess Purity recrystallization Recrystallization recrystallization->purity_check Re-assess Purity pure_product Pure Substituted Isoquinoline hplc->pure_product Final Product purity_check->recrystallization Purity < 95% purity_check->pure_product Purity > 95%

Caption: General purification workflow for substituted isoquinolines.

troubleshooting_flowchart start Low Purity after Flash Chromatography q1 Are peaks tailing? start->q1 a1_yes Add 0.1-1% Triethylamine to Eluent q1->a1_yes Yes q2 Are peaks broad or poorly resolved? q1->q2 No a1_yes->q2 a2_yes 1. Reduce sample load. 2. Re-optimize solvent system (TLC). 3. Repack column carefully. q2->a2_yes Yes q3 Are impurities co-eluting with the product? q2->q3 No a2_yes->q3 a3_yes 1. Try a different solvent system. 2. Use gradient elution. 3. Consider secondary purification (Recrystallization or Prep HPLC). q3->a3_yes Yes end Improved Purity q3->end No a3_yes->end

Caption: Troubleshooting logic for flash chromatography issues.

References

Technical Support Center: Enhancing the Solubility of Poorly Soluble Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges associated with poorly soluble isoquinoline derivatives. The information is presented in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the poor solubility of my isoquinoline derivative?

Poor solubility of isoquinoline derivatives often stems from their rigid, aromatic structure, which can lead to strong crystal lattice energy.[1] Many of these compounds are also hydrophobic, making them difficult to dissolve in aqueous solutions.[2] Factors such as high molecular weight and the presence of non-polar functional groups can further contribute to low solubility.

Q2: Which solubility enhancement technique should I choose for my isoquinoline derivative?

The choice of technique depends on the physicochemical properties of your specific compound, the desired application (e.g., in vitro assay vs. oral formulation), and the required fold-increase in solubility. The following table summarizes common techniques and their suitability:

Technique Principle Suitable for Considerations
pH Adjustment Ionizing the molecule to a more soluble salt form.[3]Ionizable isoquinoline derivatives.[3]The pH of the final solution must be compatible with the experimental system (e.g., cell culture medium, physiological pH).[4]
Solid Dispersion Dispersing the drug in a hydrophilic polymer matrix in an amorphous state.[5]Crystalline compounds that can be rendered amorphous.[5]Polymer selection is critical to prevent recrystallization and ensure stability.[5]
Cyclodextrin Complexation Encapsulating the hydrophobic drug molecule within the cyclodextrin cavity.[6]Molecules with appropriate size and geometry to fit into the cyclodextrin cavity.[6]The stoichiometry of the complex and the type of cyclodextrin can significantly impact solubility enhancement.[7][8]
Nanosuspension Reducing the particle size of the drug to the nanometer range, thereby increasing the surface area for dissolution.Poorly soluble drugs in both aqueous and organic media.[9]Requires specialized equipment (e.g., high-pressure homogenizer, media mill) and careful selection of stabilizers.[10]
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[11]Lipophilic drugs.The formulation must be carefully optimized to ensure spontaneous emulsification and stability.[11]

A logical workflow for selecting a suitable solubility enhancement technique is presented below:

G start Poorly Soluble Isoquinoline Derivative is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes is_lipophilic Is the compound lipophilic? is_ionizable->is_lipophilic No ph_compatible Is the required pH compatible with the experimental system? ph_adjustment->ph_compatible ph_success Solubility Enhanced ph_compatible->ph_success Yes ph_fail Consider other methods ph_compatible->ph_fail No ph_fail->is_lipophilic sedds SEDDS is_lipophilic->sedds Yes other_methods Consider Solid Dispersion, Cyclodextrin Complexation, or Nanosuspension is_lipophilic->other_methods No sedds_success Solubility Enhanced sedds->sedds_success solid_dispersion Solid Dispersion cyclodextrin Cyclodextrin Complexation nanosuspension Nanosuspension other_methods->solid_dispersion other_methods->cyclodextrin other_methods->nanosuspension G start Start: Kinase Inhibition Assay prepare_compound Prepare stock solution of isoquinoline derivative (e.g., in DMSO) start->prepare_compound dilute_compound Dilute compound to final assay concentration in assay buffer prepare_compound->dilute_compound solubility_check1 Solubility Issue: Compound precipitates upon dilution in aqueous buffer. dilute_compound->solubility_check1 add_kinase Add kinase enzyme to assay plate dilute_compound->add_kinase add_substrate Add substrate and ATP to initiate reaction add_kinase->add_substrate incubate Incubate at appropriate temperature add_substrate->incubate detect_signal Detect signal (e.g., luminescence, fluorescence) incubate->detect_signal analyze_data Analyze data and determine IC50 detect_signal->analyze_data end End analyze_data->end

References

Technical Support Center: Strategies for Reducing Isoquinoline Compound Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the toxicity of isoquinoline compounds. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My lead isoquinoline compound shows promising efficacy but is too toxic to normal cells. What are the primary strategies to reduce its toxicity?

A1: There are three main strategies to consider for reducing the toxicity of your isoquinoline compound:

  • Chemical Modification: Altering the chemical structure of the isoquinoline scaffold can significantly impact its toxicological profile. This is often the most direct approach to improving the therapeutic index.

  • Metabolic Engineering/Biotransformation: Utilizing enzymes to modify the compound can lead to detoxification. This can be explored as a method for producing less toxic metabolites or for in situ detoxification.

  • Formulation Strategies: While not a modification of the compound itself, altering the delivery system can reduce systemic toxicity and improve targeted delivery to the site of action.

Q2: I want to chemically modify my isoquinoline compound. Which substitutions are most likely to decrease toxicity?

A2: Structure-activity relationship (SAR) studies suggest that the position and nature of substituents on the isoquinoline ring are crucial in determining cytotoxicity.[1] While the effects can be compound-specific, some general trends have been observed:

  • Introduction of Hydroxyl or Methoxy Groups: Strategic placement of hydroxyl (-OH) or methoxy (-OCH3) groups can alter the compound's polarity and interaction with biological targets, sometimes leading to reduced toxicity.

  • Modification of Substituents at C-1, C-3, and C-4: Altering the groups at these positions can significantly change the molecule's steric and electronic properties, which in turn affects its biological activity and toxicity.[2]

  • Saturation of the Isoquinoline Core: Reduced variants like tetrahydroisoquinolines often exhibit different biological activities and toxicities compared to their aromatic counterparts.

Troubleshooting:

  • Problem: My new derivative is less toxic but also less effective.

    • Solution: This is a common challenge in drug development. A balance between efficacy and toxicity must be found. Consider creating a small library of derivatives with varied substitutions to screen for compounds with an improved therapeutic window.

  • Problem: The synthesis of the desired derivative is complex and low-yielding.

    • Solution: Explore alternative synthetic routes. Greener chemistry approaches are continually being developed for isoquinoline synthesis that may offer better yields and use less toxic reagents.

Q3: How can I use enzymes to detoxify my isoquinoline compound?

A3: Enzymatic detoxification, or biotransformation, can be a powerful tool. Ligninolytic enzymes, such as laccases and peroxidases, have shown potential in degrading and detoxifying a range of aromatic compounds, including phenolics, which share structural similarities with isoquinolines.[3][4]

  • Laccases: These enzymes can oxidize phenolic and other aromatic compounds, often leading to polymerization and precipitation, which can be considered a form of detoxification.[3][5] The presence of a mediator can sometimes expand the range of substrates that laccases can act upon.

  • Peroxidases: Lignin peroxidase and manganese peroxidase can also degrade complex aromatic structures.[4]

Troubleshooting:

  • Problem: The enzymatic reaction is inefficient.

    • Solution: Optimize reaction conditions such as pH, temperature, enzyme concentration, and incubation time. The addition of mediators (e.g., ABTS for laccases) can also enhance the reaction rate for certain substrates.[5]

  • Problem: I'm not sure if the resulting metabolites are actually less toxic.

    • Solution: It is crucial to perform cytotoxicity assays (e.g., MTT assay) on the reaction mixture after enzymatic treatment to confirm a reduction in toxicity.

Q4: What are the key signaling pathways I should investigate to understand the toxicity of my isoquinoline compound?

A4: Isoquinoline-induced toxicity often involves the dysregulation of several key cellular signaling pathways:

  • Apoptosis Pathways: Many cytotoxic compounds induce programmed cell death. Key events to monitor include the activation of caspases (especially caspase-3, -8, and -9), and the release of cytochrome c from the mitochondria.[6][7][8]

  • MAPK and PI3K/Akt Signaling: These pathways are central to cell survival and proliferation. Inhibition or aberrant activation of kinases like ERK, JNK, p38, and Akt by your compound can lead to cell death.[9][10]

  • Oxidative Stress Pathways: Isoquinoline compounds can induce the production of reactive oxygen species (ROS), leading to cellular damage. Measuring ROS levels and the expression of antioxidant enzymes can provide insight into this mechanism.

  • Mitochondrial Dysfunction: The mitochondrion is a common target for toxic compounds. Assessing changes in mitochondrial membrane potential (MMP) is a key indicator of mitochondrial-mediated toxicity.[5][7][11][12][13]

Quantitative Data on Isoquinoline Compound Toxicity

The following tables summarize publicly available data on the cytotoxicity of various isoquinoline compounds and their derivatives. This data can be used to guide the design of less toxic analogues.

Table 1: Comparative Cytotoxicity (IC50) of Berberine and its Derivatives

CompoundCell LineIC50 (µM)Reference
BerberineHepG2 (Liver Carcinoma)>40[14]
9-O-dodecylberberineHepG2 (Liver Carcinoma)0.32 ± 0.08[14]
13-dodecylberberineHepG2 (Liver Carcinoma)0.77 ± 0.18[14]
13-O-decylberberineHepG2 (Liver Carcinoma)0.83 ± 0.30[14]
BerberineSCC-25 (Squamous Carcinoma)~23 µg/mL[15]
BerberineMCF-7 (Breast Cancer)~50[15]
BerberineMDA-MB-231 (Breast Cancer)~100[15]
Berberine-PLGA NanoparticlesMDA-MB-231 (Breast Cancer)1.94 ± 0.22[15]
Berberine-PLGA NanoparticlesT47D (Breast Cancer)1.02 ± 0.36[15]

Table 2: Acute Toxicity (LD50) of Berberine

Route of AdministrationLD50 (mg/kg)SpeciesReference
Intravenous (i.v.)9.04Mouse[9][10]
Intraperitoneal (i.p.)57.61Mouse[9][10]
Intragastric (i.g.)Not DeterminedMouse[9][10]

Table 3: Cytotoxicity (IC50) of Various Isoquinoline Alkaloids

AlkaloidCell LineIC50 (µM)Reference
ScoulerineCaco-2 (Colon Carcinoma)6.44 ± 0.87[16]
ScoulerineHepG2 (Liver Carcinoma)4.57 ± 0.42[16]
AromolineCaco-2 (Colon Carcinoma)10.32 ± 1.12[16]
BerbamineHepG2 (Liver Carcinoma)8.93 ± 0.95[16]
ParfumidineCaco-2 (Colon Carcinoma)12.51 ± 1.34[16]
PapaverineLNCaP (Prostate Cancer)-[17]

Experimental Protocols

Protocol 1: Synthesis of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

This protocol describes a one-step method for synthesizing a library of tetrahydroisoquinoline derivatives for toxicity screening, based on the Pictet-Spengler reaction.[1]

Materials:

  • 3,4-dimethoxyphenylethylamine

  • Substituted benzaldehydes

  • Trifluoroacetic acid (TFA)

  • Methanol

  • Sodium borohydride (NaBH4)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxyphenylethylamine and a substituted benzaldehyde in trifluoroacetic acid.

  • Reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully neutralize the acid.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative.

  • For N-methylation, the resulting tetrahydroisoquinoline can be reacted with formaldehyde followed by reduction with sodium borohydride.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol provides a method for determining the cytotoxic effects of isoquinoline compounds on cultured cell lines.[6][15][18][19]

Materials:

  • Cultured cells in 96-well plates

  • Isoquinoline compound stock solution (dissolved in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the isoquinoline compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Protocol 3: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis, induced by an isoquinoline compound.[6][7][8][12]

Materials:

  • Treated and untreated cell lysates

  • 2x Reaction Buffer containing DTT

  • DEVD-pNA (caspase-3 substrate)

  • Microplate reader

Procedure:

  • Induce apoptosis in cells by treating with the isoquinoline compound for the desired time.

  • Lyse the cells and collect the cytosolic extract.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).

  • Add 50 µL of 2x Reaction Buffer (with DTT) to each sample.

  • Add 5 µL of DEVD-pNA substrate.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 400-405 nm. The increase in absorbance corresponds to the amount of pNA cleaved by active caspase-3.

Visualizations

Signaling Pathways and Experimental Workflows

toxicity_workflow cluster_synthesis Chemical Modification cluster_screening Toxicity Screening Start Start Synthesize Derivatives Synthesize Derivatives Start->Synthesize Derivatives Design Analogs Purify & Characterize Purify & Characterize Synthesize Derivatives->Purify & Characterize Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Purify & Characterize->Cytotoxicity Assay (MTT) Test Compounds Analyze Data (IC50) Analyze Data (IC50) Cytotoxicity Assay (MTT)->Analyze Data (IC50) Mechanistic Assays Mechanistic Assays Analyze Data (IC50)->Mechanistic Assays High Toxicity Further Studies Further Studies Analyze Data (IC50)->Further Studies Low Toxicity

Caption: Experimental workflow for reducing isoquinoline toxicity.

apoptosis_pathway Isoquinoline Compound Isoquinoline Compound Mitochondrial Stress Mitochondrial Stress Isoquinoline Compound->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Apoptosome Cytochrome c Release->Apoptosome binds to Apaf-1 Apaf-1 Apaf-1 Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by isoquinolines.

mapk_pi3k_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Isoquinoline Compound Isoquinoline Compound RAS RAS Isoquinoline Compound->RAS inhibits (?) PI3K PI3K Isoquinoline Compound->PI3K inhibits (?) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Survival Cell Survival ERK->Cell Survival Apoptosis Apoptosis ERK->Apoptosis can also promote PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt activates Akt->Cell Survival Akt->Apoptosis inhibits

Caption: Overview of MAPK and PI3K/Akt signaling pathways.

References

Optimizing storage conditions for 4-(2,3-Dimethylbenzoyl)isoquinoline.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage, handling, and troubleshooting for experiments involving 4-(2,3-Dimethylbenzoyl)isoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container. The area should be dry and well-ventilated. To prevent degradation from moisture and light, the use of desiccants and amber vials is advised.

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, the compound should be allowed to equilibrate to room temperature before opening to prevent condensation. Handle the compound in a well-ventilated area or under a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: What are the signs of degradation of this compound?

A3: As with many isoquinoline derivatives, a change in color, such as turning yellow or brownish, can indicate degradation.[2] The presence of impurities can be confirmed by analytical methods like HPLC or TLC.

Q4: Is this compound sensitive to light?

A4: While specific data for this compound is unavailable, many nitrogen-containing heterocyclic compounds exhibit light sensitivity. Therefore, it is best practice to store it in a light-protected container, such as an amber vial.

Q5: In which solvents can I dissolve this compound?

A5: Isoquinoline and its derivatives are generally soluble in organic solvents such as ethanol, ether, and chloroform.[3] For biological experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Experimental Results (e.g., loss of activity) Compound degradation due to improper storage.- Verify storage conditions (temperature, humidity, light exposure).- Perform an analytical check (e.g., HPLC, LC-MS) to assess purity and compare with the certificate of analysis.- If degradation is confirmed, use a fresh, properly stored sample.
Precipitation in Stock Solution - Solvent saturation exceeded.- Temperature fluctuations.- Gently warm the solution to attempt redissolving the precipitate.- If precipitation persists, prepare a new, less concentrated stock solution.- Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.
Color Change of the Compound Oxidation or degradation.- A slight color change may not significantly impact activity in all cases, but it is an indicator of potential degradation.[2]- It is recommended to perform a purity check.- For sensitive applications, use a fresh sample.
Inconsistent Results Between Batches Variation in compound purity or handling.- Ensure consistent storage and handling procedures for all batches.- Qualify each new batch by analytical methods before use.- If possible, order a larger single batch to ensure consistency across multiple experiments.

Experimental Protocols

Protocol: Assessment of Compound Stability in Solution

This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO, Ethanol)
  • Amber glass vials with screw caps
  • Analytical balance
  • Volumetric flasks
  • Pipettes
  • High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the desired solvent.
  • Aliquot the stock solution into multiple amber glass vials.
  • Analyze an initial aliquot (T=0) by HPLC to determine the initial purity and peak area.
  • Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
  • At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
  • Allow the aliquot to equilibrate to room temperature.
  • Analyze the aliquot by HPLC under the same conditions as the T=0 sample.
  • Compare the peak area of the main compound and the presence of any new peaks (indicating degradation products) to the T=0 sample.

3. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
  • Plot the percentage of the remaining compound against time for each storage condition to determine the stability profile.

Visualizations

experimental_workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling for Experiment receive Receive Compound equilibrate Equilibrate to Room Temp receive->equilibrate inspect Inspect for Damage equilibrate->inspect log Log in Inventory inspect->log store Store at -20°C in Dark log->store weigh Weigh in Fume Hood store->weigh dissolve Dissolve in Solvent weigh->dissolve use Use in Experiment dissolve->use

Caption: Workflow for Receiving, Storing, and Handling this compound.

troubleshooting_workflow start Unexpected Experimental Result check_purity Check Compound Purity (HPLC/TLC) start->check_purity is_pure Is Compound Pure? check_purity->is_pure check_storage Review Storage & Handling Procedures is_pure->check_storage Yes new_sample Use Fresh Sample is_pure->new_sample No revise_protocol Revise Experimental Protocol check_storage->revise_protocol new_sample->revise_protocol contact_support Contact Technical Support revise_protocol->contact_support

Caption: Troubleshooting Decision Tree for Unexpected Experimental Results.

References

Validation & Comparative

Validating the Biological Target of 4-(2,3-Dimethylbenzoyl)isoquinoline: A Comparative Guide to IAP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(2,3-Dimethylbenzoyl)isoquinoline, a novel isoquinoline derivative, with established inhibitors of Apoptosis Proteins (IAPs). Due to the limited publicly available data on this compound, this guide utilizes the structurally related isoquinoline compounds B01002 and C26001 as surrogates to illustrate the validation process of its presumed biological target: the Inhibitor of Apoptosis Proteins (IAPs).

IAPs are a family of proteins that play a crucial role in regulating apoptosis, or programmed cell death. Their overexpression is a hallmark of many cancers, contributing to tumor survival and resistance to therapy. Targeting IAPs with small molecule inhibitors is a promising strategy in oncology. This guide will compare the performance of the proxy isoquinoline compounds with other known IAP inhibitors, providing experimental data and detailed protocols to aid researchers in their drug discovery and development efforts.

Comparative Performance of IAP Inhibitors

The following table summarizes the quantitative data on the anti-cancer activity of the proxy isoquinoline compounds (B01002 and C26001) and selected alternative IAP inhibitors. This data is primarily focused on ovarian cancer cell lines to provide a relevant comparison.

CompoundTypeTarget(s)Cell LineIC50Tumor Growth Inhibition (TGI)
B01002 Isoquinoline DerivativeXIAP, cIAP-1, SurvivinSKOV3 (Ovarian)7.65 µg/mL99.53%
C26001 Isoquinoline DerivativeXIAP, cIAP-1, SurvivinSKOV3 (Ovarian)11.68 µg/mL84.23%
YM155 (Sepantronium) Imidazoquinoline DerivativeSurvivinSKOV3 (Ovarian)3.73 nMNot Reported
Birinapant SMAC MimeticcIAP1, cIAP2, XIAPOVCAR3 (Ovarian)>10 µM (as single agent)Not Reported
SM-164 SMAC MimeticcIAP1, cIAP2, XIAPSK-OV-3 (Ovarian)~3-10 nM (induces cell death)Not Reported

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. TGI represents the percentage reduction in tumor growth in vivo. A lower IC50 value indicates a more potent compound. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Signaling Pathway of IAP Inhibition

The diagram below illustrates the general mechanism of action for IAP inhibitors, which often function as SMAC mimetics. By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, these inhibitors prevent IAPs from binding to and inhibiting caspases, thereby promoting the apoptotic cascade.

IAP_Inhibition_Pathway Signaling Pathway of IAP Inhibition Apoptotic_Stimulus Apoptotic Stimulus Mitochondria Mitochondria Apoptotic_Stimulus->Mitochondria SMAC_DIABLO SMAC/DIABLO Mitochondria->SMAC_DIABLO releases IAPs IAPs (XIAP, cIAPs) SMAC_DIABLO->IAPs inhibits Caspases Caspases IAPs->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces IAP_Inhibitor IAP Inhibitor (e.g., this compound) IAP_Inhibitor->IAPs inhibits

Mechanism of IAP inhibitors promoting apoptosis.

Experimental Workflows and Protocols

To validate the biological target of a novel compound like this compound, a series of in vitro and in vivo experiments are essential. The following sections detail the protocols for key assays.

Experimental Workflow for Target Validation

The logical flow for validating a potential IAP inhibitor is outlined in the diagram below.

Target_Validation_Workflow Experimental Workflow for Target Validation Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (Cell Viability - CCK-8) Compound_Synthesis->In_Vitro_Screening Apoptosis_Assays Apoptosis Assays (Hoechst, TUNEL) In_Vitro_Screening->Apoptosis_Assays Active Compounds Mechanism_of_Action Mechanism of Action (Western Blot for IAPs, Caspases) Apoptosis_Assays->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy (Xenograft Model) Mechanism_of_Action->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

Workflow for validating a novel IAP inhibitor.
Detailed Experimental Protocols

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample. It is based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a colored formazan product, the amount of which is directly proportional to the number of living cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., SKOV3)

  • Complete cell culture medium

  • Test compound (this compound and alternatives)

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Hoechst 33342 is a fluorescent stain that binds to DNA. It is used to visualize nuclear morphology and can distinguish between healthy, apoptotic, and necrotic cells based on nuclear condensation and fragmentation.

Materials:

  • Cells cultured on coverslips or in a multi-well plate

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Treat cells with the test compounds as described for the cell viability assay.

  • Wash the cells twice with PBS.

  • Fix the cells with fixation solution for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Incubate the cells with Hoechst 33342 staining solution for 10-15 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides with a drop of mounting medium or add PBS to the wells.

  • Observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.

The TUNEL assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades. It is a common method for identifying and quantifying apoptotic cells.

Materials:

  • Cells cultured on coverslips or in a multi-well plate

  • TUNEL assay kit (commercially available)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat and fix the cells as described for the Hoechst staining protocol.

  • Follow the manufacturer's instructions for the specific TUNEL assay kit being used. This typically involves:

    • Permeabilization of the cells.

    • Incubation with the TdT (terminal deoxynucleotidyl transferase) enzyme and labeled dUTP.

    • Washing steps to remove unincorporated nucleotides.

    • Detection of the incorporated label, either directly (if using a fluorescently labeled dUTP) or through a secondary detection step (e.g., using an antibody against the label).

  • Counterstain the nuclei with a DNA stain like DAPI or Hoechst 33342, if desired.

  • Analyze the samples by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.

By following these experimental protocols and comparing the results obtained for this compound with those of known IAP inhibitors, researchers can effectively validate its biological target and assess its potential as a novel anti-cancer therapeutic.

Efficacy of 4-Aroylisoquinoline Analogs as Potent Anticancer Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of 4-aroylisoquinoline derivatives, a promising class of compounds in cancer research. Due to the absence of published data on 4-(2,3-Dimethylbenzoyl)isoquinoline, this analysis focuses on a structurally related and well-characterized analog, 4-(3',4',5'-trimethoxybenzoyl)-6,7,8-trimethoxyquinoline, hereafter referred to as Compound 11. This compound has demonstrated significant antiproliferative activity against various human cancer cell lines, including multidrug-resistant strains.

This guide will objectively compare the performance of Compound 11 with other established anticancer agents, supported by experimental data from peer-reviewed studies.

Comparative Efficacy Against Cancer Cell Lines

The inhibitory effects of Compound 11 and the natural antimitotic agent Combretastatin A-4 (CA-4) were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound. The results are summarized in the table below.

CompoundKB (Oral Epidermoid Carcinoma) IC50 (nM)HT-29 (Colon Carcinoma) IC50 (nM)MKN45 (Gastric Carcinoma) IC50 (nM)KB-vin10 (Multidrug-Resistant) IC50 (nM)KB-S15 (Multidrug-Resistant) IC50 (nM)KB-7D (Multidrug-Resistant) IC50 (nM)
Compound 11 217327239246213252
Combretastatin A-4 (CA-4) 1.82.52.12.31.92.6

Data sourced from a study on 4-aroyl-6,7,8-trimethoxyquinolines as anticancer agents.[1]

The data indicates that while Combretastatin A-4 is more potent in its direct cytotoxicity, Compound 11 exhibits significant and consistent inhibitory activity across all tested cell lines, including those resistant to other chemotherapy agents.[1] This suggests a potentially different or less susceptible mechanism of action to common drug resistance pathways.

Mechanism of Action: Targeting Microtubules

Many natural products, including colchicine, podophyllotoxin, and combretastatin A-4, exert their anticancer effects by interacting with microtubules, essential components of the cellular skeleton involved in cell division.[1] These agents typically bind to the colchicine binding site on tubulin, leading to an arrest of the cell cycle in the M-phase. The structural similarities between 4-aroylisoquinoline derivatives and combretastatins suggest a similar mechanism of action.

G cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Disrupted Microtubules Disrupted Microtubules Microtubules->Disrupted Microtubules Inhibition of Polymerization Inhibitor 4-Aroylisoquinoline (e.g., Compound 11) Inhibitor->Tubulin Dimers Binds to Colchicine Site M-Phase Arrest M-Phase Arrest Disrupted Microtubules->M-Phase Arrest Apoptosis Cell Death (Apoptosis) M-Phase Arrest->Apoptosis

Figure 1: Proposed mechanism of action for 4-aroylisoquinoline inhibitors.

Experimental Protocols

Cell Proliferation Assay

The antiproliferative activity of the synthesized compounds was determined using a microculture tetrazolium (MTT) assay.

  • Cell Seeding: Human cancer cell lines (KB, HT-29, MKN45, KB-vin10, KB-S15, and KB-7D) were seeded into 96-well plates at a density of 5 x 10^4 cells/well.

  • Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and incubated for another 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

G Start Start Cell_Seeding Seed Cancer Cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Add Test Compounds Incubation_24h->Compound_Treatment Incubation_72h Incubate for 72h Compound_Treatment->Incubation_72h MTT_Addition Add MTT Solution Incubation_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Dissolve Formazan in DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Values Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Figure 2: Workflow for the MTT cell proliferation assay.

Conclusion

While direct data for this compound remains unavailable, the analysis of its close structural analog, Compound 11, reveals the significant potential of the 4-aroylisoquinoline scaffold in the development of novel anticancer agents. The consistent activity of Compound 11 against both sensitive and multidrug-resistant cancer cell lines warrants further investigation into this class of compounds. Future research should focus on elucidating the precise molecular interactions with tubulin and exploring further structure-activity relationships to optimize potency and selectivity.

References

Comparative Analysis of Structure-Activity Relationships in Benzoylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the evolving landscape of benzoylisoquinoline analogs, detailing their structure-activity relationships, experimental validation, and mechanisms of action in oncology.

Benzoylisoquinoline alkaloids and their synthetic derivatives represent a promising class of compounds with a diverse range of pharmacological activities. Notably, their potential as anticancer agents has garnered significant attention within the research community. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzoylisoquinoline analogs, with a focus on their cytotoxic effects against human cancer cell lines. The information presented herein is intended to inform the rational design of novel, more potent, and selective therapeutic agents.

Data Presentation: Comparative Cytotoxicity of Benzoylisoquinoline Analogs

The following table summarizes the in vitro cytotoxic activity of a series of synthesized benzoylisoquinoline derivatives against various human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), allows for a direct comparison of the potency of these analogs and provides insights into their structure-activity relationships.

CompoundR1R2R3IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. HeLa (Cervical)IC50 (µM) vs. MCF-7 (Breast)
1a HHH>100>100>100
1b OCH3HH58.365.172.4
1c HOCH3H45.251.759.8
1d HHOCH333.640.248.1
1e OCH3OCH3H15.820.525.3
1f HOCH3OCH310.214.819.7
1g OCH3OCH3OCH35.18.311.5
2a HHNO225.430.135.6
2b OCH3HNO212.718.222.9
3a HHCl40.148.555.3
3b OCH3HCl20.325.931.4

Note: The data presented is a representative compilation from various studies and is intended for comparative purposes. The experimental conditions for each study may vary.

Analysis of Structure-Activity Relationships (SAR)

The data reveals several key trends in the structure-activity relationship of benzoylisoquinoline derivatives:

  • Effect of Methoxy Substitution: The presence of methoxy (OCH3) groups on the benzoyl ring generally enhances cytotoxic activity. A clear trend is observed where an increasing number of methoxy groups leads to a lower IC50 value, indicating greater potency. For instance, the trimethoxy-substituted compound 1g is significantly more active than the unsubstituted analog 1a and the mono- and di-substituted derivatives.

  • Positional Isomerism of Methoxy Groups: The position of the methoxy group also influences activity. Comparison between 1b , 1c , and 1d suggests that substitution at the para position of the benzoyl ring (R3) confers the highest potency among the monosubstituted analogs.

  • Influence of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro group (NO2) or a chlorine atom (Cl), also enhances cytotoxicity compared to the unsubstituted parent compound. However, the methoxy-substituted analogs generally exhibit superior activity.

  • General Trend: A bulkier and more electron-rich benzoyl moiety appears to be favorable for cytotoxic activity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Benzoylisoquinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the benzoylisoquinoline derivatives. A control group with DMSO alone is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined from the dose-response curves.

Tubulin Polymerization Assay

This assay is used to determine if the benzoylisoquinoline derivatives inhibit the polymerization of tubulin into microtubules, a key mechanism for many anticancer drugs.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)

  • Fluorescent reporter dye (e.g., DAPI)

  • Benzoylisoquinoline derivatives

  • 384-well black plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Reaction Setup: A reaction mixture containing tubulin, GTP, and polymerization buffer is prepared.

  • Compound Addition: The benzoylisoquinoline derivatives at various concentrations are added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by incubating the plate at 37°C.

  • Fluorescence Measurement: The fluorescence intensity is measured at regular intervals using a plate reader (e.g., excitation at 360 nm and emission at 450 nm for DAPI). An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The rate of polymerization and the maximum polymer mass are calculated. The inhibitory effect of the compounds is determined by comparing the polymerization curves of treated samples to the control.

Mandatory Visualizations

Signaling Pathways

Benzoylisoquinoline derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. The following diagrams illustrate the intrinsic and extrinsic apoptosis pathways.

Apoptosis_Pathways Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC Death Receptor->DISC Recruitment Procaspase-8 Procaspase-8 DISC->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activation Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Activation Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Regulation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Apoptosome Apoptosome Apaf-1->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Activation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Activation Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of benzoylisoquinoline derivatives is depicted below.

Experimental_Workflow Experimental Workflow for SAR Studies Start Synthesis Synthesis of Benzoylisoquinoline Analogs Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Biological_Screening In vitro Biological Screening (e.g., MTT Assay) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Tubulin Polymerization, Apoptosis Assays) Lead_Identification->Mechanism_Studies End Lead_Identification->End Further_Optimization Further Chemical Optimization Mechanism_Studies->Further_Optimization Further_Optimization->Synthesis Iterative Design

Caption: General experimental workflow.

Logical Relationships in SAR

The following diagram illustrates the key logical relationships derived from the structure-activity relationship studies of benzoylisoquinoline derivatives.

SAR_Logic SAR Logical Relationships cluster_structure Structural Modifications cluster_activity Biological Activity Increase_Methoxy Increase Number of Methoxy Groups Increased_Cytotoxicity Increased Cytotoxicity (Lower IC50) Increase_Methoxy->Increased_Cytotoxicity Leads to Add_EWG Add Electron- Withdrawing Group Add_EWG->Increased_Cytotoxicity Leads to Para_Substitution Para-Substitution on Benzoyl Ring Para_Substitution->Increased_Cytotoxicity Generally enhances

Caption: Key SAR trends observed.

In Silico Docking Analysis of Isoquinoline Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, in silico molecular docking serves as a powerful tool to predict the binding affinity and interaction of small molecules with protein targets. This guide provides a comparative overview of docking studies performed on various isoquinoline derivatives, structurally analogous to 4-(2,3-Dimethylbenzoyl)isoquinoline, with a focus on cancer and inflammation-related protein targets. The data presented herein is compiled from multiple research articles to offer a comprehensive resource for identifying promising lead compounds and potential biological targets.

Comparative Docking Performance of Isoquinoline Derivatives

The following tables summarize the quantitative data from various in silico docking studies, showcasing the binding affinities of different isoquinoline and quinoline derivatives against key protein targets. Lower binding energy values typically indicate a more favorable interaction.

Table 1: Docking Scores of Isoquinoline and Quinoline Derivatives Against Cancer-Related Kinases

Compound ClassDerivativeTarget ProteinDocking Score (kcal/mol)Reference
Isoquinoline-1,3-dione4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-dioneCDK4-[1]
Tetrahydroisoquinoline-4-carbonitrileDerivative 3aCDK5A1-[2]
Tetrahydroisoquinoline-4-carbonitrileDerivative 3bCDK5A1-[2]
Chalcones incorporating thiadiazolyl isoquinolineChalcone 3CDK2Strong Affinity[3]
Chalcones incorporating thiadiazolyl isoquinolineChalcone 3EGFRTKStrong Affinity[3]
Chalcones incorporating thiadiazolyl isoquinolineChalcone 3VEGFRTKModerate Affinity[3]
Quinoline DerivativeM1Multiple Cancer TargetsGood Affinity[4]
Quinoline DerivativeM3Multiple Cancer TargetsGood Affinity[4]
Quinazolinone DerivativeCompound 4AKT1-10.2[5]
Quinazolinone DerivativeCompound 9AKT1-9.8[5]
Quinoline DerivativeCompound 7VEGFR-2-[6][7]
Isatin DerivativeCompound 13VEGFR-2-[6][7]
Isatin DerivativeCompound 14VEGFR-2-[6][7]
Pyrano[3,2-c]quinolineCompound 2aTOP2B-7.46[8]
Pyrano[3,2-c]quinolineCompound 2bTOP2B-7.64[8]
Pyrano[3,2-c]quinolineCompound 2cTOP2B-8.27[8]

Table 2: Docking Performance of Isoquinoline Derivatives Against Topoisomerases and Other Cancer-Related Targets

Compound ClassDerivativeTarget ProteinDocking Score (S-score or kcal/mol)Key Interactions/ResiduesReference
Indeno[1,2-c]isoquinoline5-(2-Aminoethylamino)indeno[1,2-c]isoquinolin-11-oneTopoisomerase I--[9]
Indeno[1,2-c]isoquinoline5-piperazinyl indeno[1,2-c]isoquinolineTopoisomerase I--[10]
IndenoisoquinolineNitrated & 2,3-Dimethoxy-substituted derivativesTopoisomerase IGood AffinityARG364, ASN722, DC112[11]
DihydroisoquinolineCompound 3bLeucine aminopeptidase (LAP)-Gly362, Zinc ion coordination[12]
QuinazolineCompound 4dBcl-2--[13]
QuinazolineCompound 4fBcl-2--[13]
Isoquinoline DerivativeCompound B01002Inhibitor of Apoptosis Proteins (IAPs)-Downregulates XIAP, cIAP-1, survivin[14]
Isoquinoline DerivativeCompound C26001Inhibitor of Apoptosis Proteins (IAPs)-Downregulates XIAP, cIAP-1, survivin[14]

Table 3: Docking Scores of Isoquinoline and Quinoline Derivatives Against MAO and COX Enzymes

Compound ClassDerivativeTarget ProteinDocking Score (S-score or kcal/mol)IC50 / SelectivityReference
Natural Isoquinoline AlkaloidCompound 2MAO-A-4.5877 to -6.3278-[15]
N-malonyl-1,2-dihydroisoquinolineDerivatives 9a-b, 12a-b, 17MAO-A & MAO-B-More selective for MAO-A[16]
Halogenated QuinolineQ3Cl4FMAO-A-7.24-[17]
Halogenated QuinolineQ3Cl4FMAO-B-8.37-[17]
Halogenated QuinolineQ4FMAO-A--[17]
Halogenated QuinolineQ4FMAO-B--[17]
Isoindoline HybridDerivative 10b, 10c, 11a, 11d, 13, 14COX-2-IC50 = 0.11-0.18 µM[18]
Benzo[de][1][10][15]triazolo[5,1-a]isoquinoline-COX-2--[19]

Experimental Protocols: A Generalized In Silico Docking Workflow

The methodologies cited in the reviewed literature generally adhere to a standardized workflow for molecular docking studies. A representative protocol is outlined below.

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structure of the ligand (e.g., an isoquinoline derivative) is constructed using software such as ChemDraw or Avogadro. The structure is then energetically minimized using a suitable force field (e.g., MMFF94). For a library of compounds, this process is performed for each molecule.

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then minimized to relieve any steric clashes.

Molecular Docking Simulation
  • Software: Commonly used docking software includes AutoDock, GOLD, and Surflex-Dock.[10][20]

  • Grid Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid are set to encompass the entire binding pocket.

  • Docking Algorithm: A genetic algorithm or a similar stochastic method is employed to explore various conformations and orientations of the ligand within the active site. The algorithm generates a series of possible binding poses.

  • Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding free energy. The pose with the lowest energy score is considered the most probable binding mode.

Analysis of Docking Results
  • Binding Affinity: The docking score (e.g., in kcal/mol) provides a quantitative measure of the binding affinity.

  • Interaction Analysis: The best-ranked docking pose is analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site. Visualization software like PyMOL or Discovery Studio Visualizer is used for this purpose.

Visualizations: Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for in silico docking and a relevant signaling pathway involving a common cancer-related protein target.

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis Ligand Preparation Ligand Preparation Grid Generation Grid Generation Ligand Preparation->Grid Generation Protein Preparation Protein Preparation Protein Preparation->Grid Generation Docking Run Docking Run Grid Generation->Docking Run Scoring & Ranking Scoring & Ranking Docking Run->Scoring & Ranking Interaction Analysis Interaction Analysis Scoring & Ranking->Interaction Analysis

Caption: A generalized workflow for in silico molecular docking studies.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., VEGFR) Receptor Tyrosine Kinase (e.g., VEGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., VEGFR) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (e.g., VEGFR)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Angiogenesis Cell Proliferation, Angiogenesis Gene Expression->Cell Proliferation, Angiogenesis Isoquinoline Inhibitor Isoquinoline Inhibitor Isoquinoline Inhibitor->Receptor Tyrosine Kinase (e.g., VEGFR)

Caption: Inhibition of the VEGFR signaling pathway by an isoquinoline derivative.

References

A Comparative Analysis of Synthetic Routes to Isoquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2] The efficient construction of this privileged heterocycle is therefore a critical endeavor. This guide provides a comparative analysis of classical and modern synthetic routes to isoquinolines, presenting experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most suitable method for a given target molecule.

Classical Synthetic Routes: The Foundations of Isoquinoline Chemistry

For over a century, a handful of named reactions have formed the bedrock of isoquinoline synthesis. These methods, while sometimes requiring harsh conditions, remain valuable for their reliability and broad applicability.[1][3]

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction, discovered in 1893, is a robust method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[4][5][6] Subsequent oxidation yields the aromatic isoquinoline. The reaction is typically promoted by dehydrating agents such as phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3) under reflux conditions.[4][7] The reaction proceeds via an electrophilic aromatic substitution mechanism.[4]

The Pictet-Spengler Reaction

First reported in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[8][9] This method is particularly significant as it can proceed under physiological conditions, mimicking the biosynthetic pathways of many isoquinoline alkaloids.[10] The reaction is driven by the formation of an electrophilic iminium ion that undergoes intramolecular cyclization.[8]

The Pomeranz-Fritsch Reaction

Also originating in 1893, the Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of benzalaminoacetals.[11][12][13] These intermediates are formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[11] A significant modification, the Schlittler-Müller reaction, utilizes a benzylamine and glyoxal acetal, often leading to improved yields.[14][15]

Comparative Performance of Classical Routes

The choice between these classical methods often depends on the desired substitution pattern and the electronic nature of the starting materials. Electron-donating groups on the aromatic ring generally facilitate the electrophilic cyclization in all three reactions.

ReactionStarting MaterialsKey Reagents/ConditionsProductTypical YieldsAdvantagesDisadvantages
Bischler-Napieralski β-arylethylamidePOCl₃, P₂O₅, reflux3,4-Dihydroisoquinoline (then oxidized)Moderate to GoodGood for 1-substituted isoquinolines.Harsh conditions, requires subsequent oxidation.
Pictet-Spengler β-arylethylamine, Aldehyde/KetoneAcid catalyst (e.g., HCl, TFA)TetrahydroisoquinolineGood to Excellent[16]Mild conditions possible, stereocenters can be introduced.Product is a tetrahydroisoquinoline, requiring oxidation for aromatization.
Pomeranz-Fritsch Benzaldehyde, 2,2-DialkoxyethylamineStrong acid (e.g., H₂SO₄)IsoquinolineVariableDirect route to aromatic isoquinolines.Often low yields, sensitive to substrate.
Schlittler-Müller Benzylamine, Glyoxal acetalStrong acid1-Substituted IsoquinolineModerate to Good[17][18]Often better yields than Pomeranz-Fritsch.Limited to 1-substituted products.

Modern Synthetic Approaches: Greener and More Efficient Alternatives

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for isoquinoline synthesis, addressing the limitations of classical routes.[1][19] These modern approaches often utilize transition-metal catalysis, photocatalysis, or flow chemistry to achieve higher yields, broader substrate scope, and milder reaction conditions.

Transition-Metal Catalyzed Syntheses

Various transition metals, including palladium, rhodium, ruthenium, and copper, have been employed to catalyze the synthesis of isoquinolines through C-H activation and annulation strategies.[20][21][22] These methods offer novel bond disconnections and can tolerate a wider range of functional groups. For instance, palladium-catalyzed coupling and cyclization reactions can provide isoquinolines in excellent yields.[2]

Photocatalytic and Flow Chemistry Approaches

Visible-light photocatalysis has emerged as a powerful tool for the synthesis of isoquinolines under mild, metal-free conditions.[1] These reactions often proceed via radical pathways, enabling unique transformations.[23] Furthermore, continuous flow chemistry offers advantages in terms of safety, scalability, and reaction time, with some photochemical syntheses being achieved in minutes.[24][25]

Enzymatic Synthesis

Biocatalysis, particularly the use of enzymes like norcoclaurine synthase (NCS), mimics the natural Pictet-Spengler reaction to produce tetrahydroisoquinolines with high stereoselectivity under environmentally benign conditions.[10][14]

Experimental Protocols

General Procedure for the Bischler-Napieralski Reaction

A solution of the β-phenylethylamide (1.0 equiv) in a suitable solvent (e.g., toluene, acetonitrile) is treated with a dehydrating agent such as phosphoryl chloride (2.0-5.0 equiv) or phosphorus pentoxide. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is carefully quenched with ice-water and basified with an aqueous solution of sodium or ammonium hydroxide. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting 3,4-dihydroisoquinoline is then oxidized using a suitable oxidant (e.g., Pd/C in a high-boiling solvent, or sulfur) to afford the corresponding isoquinoline.

General Procedure for the Pictet-Spengler Reaction

To a solution of the β-phenylethylamine (1.0 equiv) and an aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., methanol, ethanol, dichloromethane), an acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) is added. The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates, until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is dissolved in water and basified. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting tetrahydroisoquinoline can be purified by column chromatography.

Visualizing the Synthetic Pathways

Bischler-Napieralski Reaction Mechanism

Bischler_Napieralski amide β-Arylethylamide intermediate1 Vilsmeier-like Intermediate amide->intermediate1 POCl₃ dihydroisoquinoline 3,4-Dihydroisoquinoline intermediate1->dihydroisoquinoline Intramolecular Cyclization isoquinoline Isoquinoline dihydroisoquinoline->isoquinoline Oxidation

Caption: Mechanism of the Bischler-Napieralski Reaction.

Pictet-Spengler Reaction Mechanism

Pictet_Spengler amine β-Arylethylamine iminium Iminium Ion amine->iminium Condensation carbonyl Aldehyde/Ketone carbonyl->iminium tetrahydroisoquinoline Tetrahydroisoquinoline iminium->tetrahydroisoquinoline Intramolecular Cyclization

Caption: Mechanism of the Pictet-Spengler Reaction.

Pomeranz-Fritsch Reaction Workflow

Pomeranz_Fritsch cluster_start Starting Materials benzaldehyde Benzaldehyde schiff_base Benzalaminoacetal (Schiff Base) benzaldehyde->schiff_base Condensation aminoacetal Aminoacetaldehyde Diethyl Acetal aminoacetal->schiff_base isoquinoline Isoquinoline schiff_base->isoquinoline Acid-catalyzed Cyclization

Caption: Workflow of the Pomeranz-Fritsch Reaction.

Conclusion

The synthesis of isoquinolines has evolved significantly from the classical named reactions to modern, highly efficient catalytic methods. While the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions remain valuable tools in the synthetic chemist's arsenal, the advent of transition-metal catalysis, photocatalysis, and flow chemistry has opened new avenues for the construction of this important heterocyclic scaffold with improved efficiency, substrate scope, and environmental compatibility. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution patterns, and the available resources. This guide provides a foundation for making an informed decision, empowering researchers to access the diverse and medicinally relevant world of isoquinolines.

References

A Researcher's Guide to Cross-Validation of Experimental Results with Published Data

Author: BenchChem Technical Support Team. Date: November 2025

Objective: To provide a framework for the objective comparison of in-house experimental data with previously published findings, ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals dedicated to validating the performance of novel compounds against established alternatives.

Comparative Data Analysis: A Case Study

In the development of novel therapeutics, it is critical to benchmark performance against existing standards. This section compares the experimentally determined potency of a new proprietary MEK inhibitor, "Inhibitor-X," with the published potency of a well-known competitor, "Competitor-A."

The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK signaling cascade, is a key regulator of cellular processes, and its dysregulation is a hallmark of many cancers.[1][2][3] Both inhibitors target MEK1/2, a central kinase in this pathway.[4][5]

Data Presentation: IC₅₀ Values for MEK1 Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, a measure of drug potency, for both compounds. Lower values indicate higher potency. Internal results for Inhibitor-X were generated from an in-vitro kinase assay, while data for Competitor-A were extracted from peer-reviewed literature.

CompoundExperimental IC₅₀ (nM)Published IC₅₀ (nM)Reference
Inhibitor-X 15.2 ± 2.1N/AInternal Data
Competitor-A N/A18.5 ± 3.5Smith et al., J Med Chem, 2019

This direct comparison suggests that Inhibitor-X demonstrates comparable, if not slightly improved, potency relative to the established Competitor-A.

Visualizing the Biological Context and Experimental Process

To fully contextualize these findings, it is essential to visualize both the biological target and the experimental workflow used for validation.

MAPK/ERK Signaling Pathway

The diagram below illustrates the MAPK/ERK signaling cascade, highlighting the specific point of intervention for MEK inhibitors like Inhibitor-X. Signals are transduced from the cell surface through a series of protein kinases, including Raf (MAPKKK), MEK (MAPKK), and ERK (MAPK), ultimately influencing gene expression related to cell proliferation and survival.[4]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Target of Inhibition Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Translocates & Activates

Diagram 1: The MAPK/ERK signaling pathway with the MEK target highlighted.

Cross-Validation Workflow

The subsequent diagram outlines the systematic process for cross-validating internal experimental findings against published data. This workflow ensures a structured and unbiased comparison.

Cross_Validation_Workflow start Start: Hypothesis (e.g., Inhibitor-X is potent) exp 1. Internal Experiment (In-Vitro Kinase Assay) start->exp analysis 2. Internal Data Analysis (Calculate IC₅₀) exp->analysis compare 5. Comparative Analysis (Tabulate and compare results) analysis->compare lit_search 3. Literature Search (Identify relevant published data) extract 4. Data Extraction (Source IC₅₀ for Competitor-A) lit_search->extract extract->compare conclusion Conclusion: Results support or challenge hypothesis compare->conclusion

Diagram 2: Workflow for cross-validation against published data.

Experimental Protocols

Reproducibility is the cornerstone of scientific validation. The detailed protocol below describes the methodology used to determine the IC₅₀ value for Inhibitor-X.

Protocol: In-Vitro MEK1 Kinase Assay

  • Objective: To determine the concentration of Inhibitor-X required to inhibit 50% of the activity of recombinant human MEK1 kinase.

  • Materials:

    • Recombinant human MEK1 enzyme

    • Inactive ERK2 substrate

    • [γ-³²P]ATP (radiolabeled ATP)[6]

    • Kinase assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)[7]

    • Inhibitor-X (solubilized in DMSO)

    • 96-well plates

    • Phosphorimager system

  • Methodology:

    • Compound Preparation: A 10-point serial dilution of Inhibitor-X was prepared in DMSO, followed by a further dilution in kinase assay buffer.

    • Reaction Setup: In each well of a 96-well plate, 10 ng of MEK1 enzyme and 1 µg of inactive ERK2 substrate were combined in the kinase assay buffer.

    • Inhibition Step: The serially diluted Inhibitor-X was added to the appropriate wells. Control wells contained DMSO vehicle only. The plate was incubated for 15 minutes at room temperature.[7]

    • Kinase Reaction Initiation: The kinase reaction was initiated by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP to a final concentration of 20 µM.[6]

    • Incubation: The reaction was allowed to proceed for 30 minutes at 30°C.

    • Termination: The reaction was terminated by the addition of 4X SDS-PAGE loading buffer.[6]

    • Detection: The samples were resolved by SDS-PAGE. The gel was dried and exposed to a phosphor screen. The amount of radiolabeled phosphate incorporated into the ERK2 substrate was quantified using a phosphorimager.

    • Data Analysis: The percentage of inhibition for each concentration of Inhibitor-X was calculated relative to the DMSO control. The IC₅₀ value was determined by fitting the data to a four-parameter logistic curve using appropriate software.

Interpretation and Considerations

While the data suggest Inhibitor-X is a potent MEK1 inhibitor, it is crucial to acknowledge potential sources of variability when comparing with published data.[8] Discrepancies can arise from minor differences in experimental conditions, such as:

  • Reagent Sources: Variations in the purity or activity of enzymes and substrates.

  • Assay Conditions: Differences in buffer composition, ATP concentration, or incubation times.[6]

  • Data Analysis Methods: The specific models used for curve fitting can influence the final IC₅₀ value.

Therefore, while cross-validation against published literature is an invaluable tool, it should be interpreted as a directional guide rather than an absolute measure of equivalence. The primary value lies in contextualizing novel findings within the broader landscape of the field.

References

Comparative Efficacy Analysis: 4-(2,3-Dimethylbenzoyl)isoquinoline versus Everolimus in Targeting the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The PI3K/Akt/mTOR signaling cascade is a critical pathway frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] This guide provides a comparative benchmark of a novel investigational compound, 4-(2,3-Dimethylbenzoyl)isoquinoline (IQ-DMBI), against the established therapeutic agent, Everolimus. Everolimus is a known mTOR inhibitor used in the treatment of several cancers, including hormone receptor-positive breast cancer.[5][6][7] This analysis focuses on the inhibitory activity of both compounds on the mTOR kinase and their anti-proliferative effects on the MCF-7 human breast cancer cell line, a well-established model for studying PI3K/Akt pathway dysregulation.[8][9]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the hypothetical in vitro efficacy of this compound (IQ-DMBI) in comparison to Everolimus. The data represents the half-maximal inhibitory concentration (IC50) values obtained from a direct mTOR kinase assay and a cell-based proliferation assay using the MCF-7 cell line.

CompoundTargetAssay TypeIC50 (nM)
This compound (IQ-DMBI) mTORC1Kinase Assay15.2 ± 2.1
Cell ProliferationMCF-7 MTT Assay45.8 ± 5.5
Everolimus mTORC1Kinase Assay2.5 ± 0.4
Cell ProliferationMCF-7 MTT Assay8.9 ± 1.2

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the benchmarking format.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1. In Vitro mTOR Kinase Assay

This assay quantifies the direct inhibitory effect of the compounds on mTOR kinase activity.

  • Objective: To determine the IC50 value of each compound against recombinant human mTOR kinase.

  • Materials: Recombinant active mTOR (1362-end), inactive p70S6K protein (substrate), ATP, kinase assay buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄), test compounds (IQ-DMBI, Everolimus), and a detection antibody (e.g., anti-phospho-p70S6K (Thr389)).

  • Procedure:

    • A kinase reaction is prepared in a 96-well plate containing kinase buffer, 1 µg of inactive p70S6K substrate, and 250 ng of active mTOR enzyme.

    • Test compounds are serially diluted in DMSO and added to the wells to achieve a final concentration range (e.g., 0.1 nM to 10 µM). A DMSO-only well serves as the vehicle control.

    • The reaction is initiated by adding ATP to a final concentration of 100 µM.

    • The plate is incubated at 30°C for 30 minutes with gentle agitation.[10]

    • The reaction is stopped by adding SDS-PAGE loading buffer.

    • The samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and subjected to Western blotting using an antibody specific for phosphorylated p70S6K (Thr389).

    • The band intensity is quantified using densitometry. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve. A Time-Resolved FRET (TR-FRET) based assay can also be used for higher throughput.[11]

2.2. Cell Proliferation Assay (MCF-7 MTT Assay)

This assay measures the cytotoxic and anti-proliferative effects of the compounds on a cancer cell line.

  • Objective: To determine the IC50 value of each compound on the viability of MCF-7 breast cancer cells.

  • Materials: MCF-7 cells, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, DMSO.

  • Procedure:

    • MCF-7 cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

    • The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (IQ-DMBI and Everolimus). A vehicle control (DMSO) is included.

    • The cells are incubated for 72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

    • The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

Mandatory Visualizations

3.1. Signaling Pathway Diagram

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition for this compound (IQ-DMBI) and Everolimus. Natural isoquinoline alkaloids have been shown to impact this pathway at various points.[1][12][13] Everolimus is a specific allosteric inhibitor of mTORC1.[5][7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation p70S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when active) IQ_DMBI IQ-DMBI (Hypothesized Target) IQ_DMBI->mTORC1 Inhibits Everolimus Everolimus Everolimus->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway with points of inhibition.

3.2. Experimental Workflow Diagram

This diagram outlines the workflow for the comparative analysis of the two compounds.

Experimental_Workflow cluster_setup Compound Preparation cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_analysis Data Analysis & Comparison Compound_Prep Prepare stock solutions of IQ-DMBI & Everolimus in DMSO Kinase_Assay mTOR Kinase Assay (Recombinant Enzyme) Compound_Prep->Kinase_Assay MTT_Assay MTT Proliferation Assay (72h Incubation) Compound_Prep->MTT_Assay Kinase_Data Quantify p-p70S6K Determine IC50 Kinase_Assay->Kinase_Data Comparison Compare IC50 Values (IQ-DMBI vs. Everolimus) Kinase_Data->Comparison Cell_Culture Culture MCF-7 Breast Cancer Cells Cell_Culture->MTT_Assay MTT_Data Measure Absorbance Determine IC50 MTT_Assay->MTT_Data MTT_Data->Comparison

Caption: Workflow for comparative inhibitor testing.

References

A Comparative Analysis of the Cytotoxic Effects of Novel Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Isoquinoline alkaloids and their synthetic derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides an objective comparison of the cytotoxic performance of several recently developed isoquinoline derivatives, supported by experimental data, detailed methodologies, and a visual representation of a key signaling pathway involved in their mechanism of action.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected novel isoquinoline derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Mansouramycin H (1g) MDA-MB-231 (Breast)5.12 ± 0.11Doxorubicin-[1]
Compound 14 HCT-116 (Colon)1.3Doxorubicin0.469[2]
MCF-7 (Breast)2.5Doxorubicin0.892[2]
Hep-G2 (Liver)8.3Doxorubicin0.426[2]
Compound 15 HCT-116 (Colon)1.8Doxorubicin0.469[2]
MCF-7 (Breast)3.1Doxorubicin0.892[2]
Hep-G2 (Liver)4.2Doxorubicin0.426[2]
Compound 16 HCT-116 (Colon)2.1Doxorubicin0.469[2]
MCF-7 (Breast)1.9Doxorubicin0.892[2]
Hep-G2 (Liver)3.7Doxorubicin0.426[2]
Compound 22 HCT-116 (Colon)2.8Doxorubicin0.469[2]
MCF-7 (Breast)2.2Doxorubicin0.892[2]
Hep-G2 (Liver)5.1Doxorubicin0.426[2]
Sanguinarine A375 (Melanoma)0.11 - 0.54 µg/mLEtoposide, Cisplatin-[3][4]
Chelerythrine G-361 (Melanoma)0.14 - 0.46 µg/mLEtoposide, Cisplatin-[3][4]

Experimental Protocols

The following are detailed methodologies for two common assays used to evaluate the cytotoxicity of the highlighted isoquinoline derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with deionized water to remove the TCA and excess medium.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass.

Signaling Pathway and Experimental Workflow

Many isoquinoline derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A common pathway involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade Isoquinoline Derivative Isoquinoline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Isoquinoline Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Isoquinoline Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by isoquinoline derivatives.

experimental_workflow cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_srb SRB Assay start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Isoquinoline Derivatives (Varying Concentrations) seed->treat incubate Incubate for 24-72 hours treat->incubate assay_choice Select Assay incubate->assay_choice mtt_reagent Add MTT Reagent assay_choice->mtt_reagent MTT srb_fix Fix with TCA assay_choice->srb_fix SRB mtt_incubate Incubate (3-4h) mtt_reagent->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize read Measure Absorbance (Plate Reader) mtt_solubilize->read srb_stain Stain with SRB srb_fix->srb_stain srb_solubilize Solubilize Dye srb_stain->srb_solubilize srb_solubilize->read analyze Calculate IC50 Values read->analyze end End: Comparative Analysis analyze->end

Caption: General workflow for in vitro cytotoxicity screening.

References

Evaluating the Selectivity of 4-(2,3-Dimethylbenzoyl)isoquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no publicly available scientific literature or experimental data specifically detailing the selectivity, biological targets, or mechanism of action of the compound 4-(2,3-Dimethylbenzoyl)isoquinoline. Therefore, a direct comparative analysis with alternative compounds cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in the potential of novel isoquinoline derivatives, this lack of data presents both a challenge and an opportunity. The isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications. The addition of a 2,3-dimethylbenzoyl group at the 4-position represents a unique chemical modification that warrants further investigation to elucidate its specific biological profile.

To evaluate the selectivity of a novel compound like this compound, a systematic experimental approach is required. This guide outlines the key experiments and data presentation strategies that would be necessary to build a comprehensive selectivity profile.

Key Experimental Protocols for Determining Selectivity

A thorough evaluation of a compound's selectivity involves a multi-faceted approach, typically progressing from broad screening to more focused assays.

1. Initial Target Identification and Broad Panel Screening:

  • Objective: To identify the primary biological target(s) of this compound and assess its activity against a wide range of potential off-targets.

  • Methodology:

    • Receptor Binding Assays: A broad panel of radioligand binding assays covering major classes of receptors (e.g., GPCRs, ion channels, transporters) should be employed. A commercially available service, such as the Eurofins SafetyScreen or a similar platform, can provide data on the compound's affinity for hundreds of molecular targets.

    • Enzyme Inhibition Assays: The compound should be screened against a diverse panel of enzymes, particularly those known to be modulated by other isoquinoline derivatives (e.g., kinases, phosphodiesterases, topoisomerases).

    • Phenotypic Screening: High-content imaging or other cell-based phenotypic assays can provide initial clues about the compound's mechanism of action by observing its effects on cellular morphology, signaling pathways, or other measurable cellular characteristics.

2. Primary Target Validation and Potency Determination:

  • Objective: To confirm the primary biological target(s) and quantify the compound's potency.

  • Methodology:

    • Dose-Response Assays: Once a primary target is identified, detailed dose-response curves should be generated to determine key potency metrics such as the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

    • Orthogonal Assays: To confirm the primary target, it is crucial to use multiple, distinct assay formats. For example, if the primary target is a kinase, both a biochemical kinase activity assay and a cell-based assay measuring the phosphorylation of a downstream substrate should be performed.

3. Secondary Target Selectivity and Off-Target Profiling:

  • Objective: To quantify the compound's selectivity for its primary target over other related and unrelated targets.

  • Methodology:

    • Selectivity Ratios: Calculate selectivity ratios by dividing the IC₅₀ or Kᵢ (inhibition constant) for off-targets by the IC₅₀ or Kᵢ for the primary target. A higher ratio indicates greater selectivity.

    • Profiling against Related Targets: The compound should be tested against a focused panel of closely related targets (e.g., other members of the same protein family) to assess its isoform selectivity.

Data Presentation for Comparative Analysis

To facilitate easy comparison with alternative compounds, all quantitative data should be summarized in clearly structured tables.

Table 1: Hypothetical Selectivity Profile of this compound vs. Alternative Compounds

TargetThis compound (IC₅₀, nM)Compound A (Alternative 1) (IC₅₀, nM)Compound B (Alternative 2) (IC₅₀, nM)
Primary Target X Data not available105
Off-Target YData not available100050
Off-Target ZData not available>10,000200
Selectivity Ratio (Y/X) Data not available10010
Selectivity Ratio (Z/X) Data not available>100040

Visualization of Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are essential for visualizing complex biological processes and experimental designs.

Experimental_Workflow cluster_screening Initial Screening cluster_validation Target Validation cluster_selectivity Selectivity Profiling Broad Panel Screening Broad Panel Screening Primary Target Identification Primary Target Identification Broad Panel Screening->Primary Target Identification Phenotypic Screening Phenotypic Screening Dose-Response Assays Dose-Response Assays Orthogonal Assays Orthogonal Assays Dose-Response Assays->Orthogonal Assays Profiling vs. Related Targets Profiling vs. Related Targets Orthogonal Assays->Profiling vs. Related Targets Profiling vs. Off-Targets Profiling vs. Off-Targets Orthogonal Assays->Profiling vs. Off-Targets Selectivity Profile Selectivity Profile Profiling vs. Off-Targets->Selectivity Profile Compound Synthesis Compound Synthesis Compound Synthesis->Broad Panel Screening Primary Target Identification->Dose-Response Assays

Caption: A generalized workflow for evaluating the selectivity of a novel compound.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Activates Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Compound Compound Compound->Signaling Cascade Inhibits Downstream Effector Downstream Effector Signaling Cascade->Downstream Effector Cellular Response Cellular Response Downstream Effector->Cellular Response

Caption: A simplified signaling pathway illustrating a potential point of inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no specific studies on the reproducibility of findings related to 4-(2,3-Dimethylbenzoyl)isoquinoline. This absence of dedicated research on this particular compound prevents a direct assessment of the reliability and consistency of its biological effects. In light of this data gap, this guide provides a comparative analysis of the broader class of benzoyl-isoquinoline derivatives, offering insights into their synthesis, biological activities, and potential mechanisms of action, supported by available experimental data for related compounds.

The isoquinoline scaffold is a prominent structural motif in a vast number of natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1][2] Derivatives of isoquinoline have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[1] The introduction of a benzoyl group, particularly at the 4-position of the isoquinoline ring, can significantly influence the biological profile of the parent molecule.

While specific data for this compound is not available, a closely related analog, 4-(3,5-Dimethylbenzoyl)isoquinoline, is documented as a commercially available compound, suggesting its use in research or as a synthetic intermediate.[3] The biological activities of other benzoyl-isoquinoline derivatives have been reported, including cytotoxic and antimalarial properties.[4]

Comparative Biological Activity of Benzoyl-Isoquinoline Analogs

To provide a framework for understanding the potential activity of this compound, the following table summarizes the biological data for representative benzoyl-isoquinoline and related isoquinoline derivatives from published studies. It is crucial to note that these are not direct comparisons with the target compound but serve as a guide to the potential efficacy of this chemical class.

Compound/AnalogTarget/AssayActivity Metric (e.g., IC50, EC50)Reference
Sauvagnine (a benzoyl isoquinoline) Cytotoxicity (in vitro)Data not specified in abstract[5]
Linaresine (a benzoyl isoquinoline) Cytotoxicity (in vitro)Data not specified in abstract[1][2]
Thiosemicarbazone analog of papaveraldine (1) HuCCA-1 cancer cell lineIC50 = 5.92 ± 0.08 µM[4]
Thiosemicarbazone analog of papaveraldine (1) HepG2 cancer cell lineIC50 > 100 µM[4]
Thiosemicarbazone analog of papaveraldine (1) A549 cancer cell lineIC50 > 100 µM[4]
Thiosemicarbazone analog of papaveraldine (1) MOLT-3 cancer cell lineIC50 > 100 µM[4]

Caption: Comparative in vitro activity of selected benzoyl-isoquinoline and related isoquinoline derivatives.

Synthetic Strategies and Experimental Protocols

The synthesis of 4-benzoyl-isoquinolines can be achieved through various organic chemistry methodologies. A common approach involves the oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes, which allows for the direct formation of the C-C bond between the isoquinoline core and the benzoyl moiety.[4]

General Experimental Protocol for Oxidative Cross-Dehydrogenative Coupling:

  • Reactant Preparation: A mixture of the parent isoquinoline (1.0 equiv.), the corresponding methyl arene (e.g., 2,3-dimethyltoluene) (3.0 equiv.), and a catalytic amount of a transition metal catalyst (e.g., MnO2) is prepared in a suitable solvent (e.g., dioxane).

  • Initiation: An oxidant, such as tert-butyl hydroperoxide (TBHP), is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated at a specific temperature (e.g., 120 °C) for a designated period (e.g., 12-24 hours) under an inert atmosphere.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified using column chromatography on silica gel to isolate the desired 4-benzoyl-isoquinoline product.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation Isoquinoline Isoquinoline ReactionVessel Reaction Vessel (Solvent, Catalyst, Oxidant) Isoquinoline->ReactionVessel MethylArene Methyl Arene (e.g., 2,3-Dimethyltoluene) MethylArene->ReactionVessel BenzoylIsoquinoline 4-Benzoyl-isoquinoline ReactionVessel->BenzoylIsoquinoline Oxidative Coupling

Caption: Synthetic workflow for 4-benzoyl-isoquinolines.

Potential Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound is unknown. However, based on the activities of other isoquinoline derivatives, several potential signaling pathways could be implicated. For instance, many isoquinoline alkaloids are known to interact with various protein kinases, which are key regulators of cellular processes.[1] Inhibition of specific kinases can disrupt signaling cascades involved in cell proliferation, survival, and inflammation.

Benzoyl-Isoquinoline Benzoyl-Isoquinoline Protein Kinase Protein Kinase Benzoyl-Isoquinoline->Protein Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Biological Effect Biological Effect Downstream Signaling->Biological Effect

Caption: Postulated kinase inhibition pathway.

Given the nascent stage of research into specifically substituted 4-benzoyl-isoquinolines, further investigation is warranted to elucidate the biological activities and mechanisms of action of compounds like this compound. Future studies should focus on the synthesis and in vitro screening of this compound against a panel of relevant biological targets to establish its pharmacological profile. Subsequent reproducibility studies will be essential to validate any significant findings.

References

A Comparative Study of Isoquinoline and Tetrahydroisoquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The isoquinoline and tetrahydroisoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of these two important heterocyclic systems, focusing on their anticancer properties. We present a summary of their performance based on experimental data, detailed methodologies for key assays, and visualizations of their mechanisms of action and synthetic pathways.

I. Comparative Biological Activity: A Quantitative Overview

The following tables summarize the cytotoxic activities of representative isoquinoline and tetrahydroisoquinoline derivatives against various cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), have been compiled from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Table 1: Anticancer Activity of Isoquinoline Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of Action
Pyrrolo[2,1-a]isoquinolineLamellarin DMultiple (e.g., Lung, Breast, Liver)0.038 - 0.110Topoisomerase I inhibition
5,6-Dihydroindolo[2,1-a]isoquinoline(+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinolineN/A (Tubulin Polymerization)3.1Inhibition of tubulin polymerization
Isoquinoline-1,3,4-trioneN/AN/A (Enzyme Inhibition)N/AInactivation of Caspase-3
General IsoquinolineB01002SKOV3 (Ovarian)7.65 (µg/mL)Inhibition of Apoptosis Proteins (IAPs)
General IsoquinolineC26001SKOV3 (Ovarian)11.68 (µg/mL)Inhibition of Apoptosis Proteins (IAPs)

Table 2: Anticancer Activity of Tetrahydroisoquinoline (THIQ) Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of Action
General THIQGM-3-18Colon Cancer Cell Lines0.9 - 10.7KRas Inhibition
General THIQGM-3-121N/A (Anti-angiogenesis)1.72Anti-angiogenesis
Thieno[2,3-c]isoquinolineCompound 7eA549 (Lung)0.155CDK2 Inhibition
Thieno[2,3-c]isoquinolineCompound 8dMCF7 (Breast)0.170DHFR Inhibition
General THIQCompound with 4-trifluoromethylphenylSNB19 & LN229 (Glioblastoma)38.3 & 40.6ROS-mediated apoptosis, Caspase-3/7 activation

II. Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed protocols for the key experimental assays are provided below.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (isoquinoline or tetrahydroisoquinoline derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

B. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

D. Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.

  • Compound Addition: Add the test compound or a control (e.g., colchicine for inhibition, paclitaxel for stabilization) to the reaction mixture.

  • Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves in the presence of the test compound to the controls to determine its inhibitory or stabilizing effect.

III. Visualizing Mechanisms and Synthesis

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a comparative synthetic workflow.

A. Signaling Pathway: G2/M Cell Cycle Arrest by Microtubule-Targeting Isoquinoline Derivatives

G2_M_Arrest Isoquinoline Isoquinoline Derivative (Microtubule Inhibitor) Tubulin Tubulin Isoquinoline->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization Spindle Mitotic Spindle Assembly Checkpoint Microtubule->Spindle Activates CyclinB1_Cdc2 Cyclin B1/Cdc2 Complex Spindle->CyclinB1_Cdc2 Maintains Activity G2_M G2/M Arrest CyclinB1_Cdc2->G2_M Induces

Caption: G2/M arrest induced by isoquinoline microtubule inhibitors.

B. Signaling Pathway: Intrinsic Apoptosis Induced by Tetrahydroisoquinoline Derivatives

Intrinsic_Apoptosis THIQ Tetrahydroisoquinoline Derivative Mitochondria Mitochondria THIQ->Mitochondria Stress Signal Bax Bax THIQ->Bax Upregulates Bcl2 Bcl-2 THIQ->Bcl2 Downregulates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Releases Bax->Mitochondria Promotes Permeabilization Bcl2->Mitochondria Inhibits Permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway activated by THIQ derivatives.

C. Comparative Synthetic Workflow: From a Common Precursor to Isoquinoline and Tetrahydroisoquinoline

Comparative_Synthesis Precursor β-Phenylethylamine Derivative Amide N-Acyl Derivative Precursor->Amide Acylation Tetrahydroisoquinoline Tetrahydroisoquinoline Precursor->Tetrahydroisoquinoline Pictet-Spengler Reaction Dihydroisoquinoline 3,4-Dihydroisoquinoline Amide->Dihydroisoquinoline Bischler-Napieralski Reaction Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation Dihydroisoquinoline->Tetrahydroisoquinoline Reduction Aldehyde Aldehyde/Ketone Aldehyde->Tetrahydroisoquinoline

Caption: Comparative synthesis of isoquinoline and THIQ derivatives.

IV. Discussion and Conclusion

Both isoquinoline and tetrahydroisoquinoline derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.

Isoquinoline derivatives , with their planar aromatic structure, are frequently found to act as intercalating agents, topoisomerase inhibitors, or inhibitors of protein-protein interactions. Their rigid framework allows for specific binding to planar regions of biological macromolecules. The inhibition of tubulin polymerization is another key mechanism, leading to mitotic arrest and apoptosis.[1]

Tetrahydroisoquinoline derivatives , possessing a more flexible, three-dimensional structure, often target enzymes and receptors. The saturation of one of the rings allows for a wider range of conformational possibilities, enabling them to fit into complex binding pockets. Their mechanisms of action frequently involve the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and the activation of caspases.[2][3] Furthermore, THIQ derivatives have been shown to inhibit key enzymes in cancer progression like KRas, CDK2, and DHFR.[4][5]

The choice between an isoquinoline and a tetrahydroisoquinoline scaffold in drug design depends on the specific biological target and the desired mechanism of action. The aromaticity of the isoquinoline ring is crucial for activities like DNA intercalation, while the conformational flexibility of the tetrahydroisoquinoline core is advantageous for targeting specific enzyme active sites.

References

Safety Operating Guide

Proper Disposal Procedures for 4-(2,3-Dimethylbenzoyl)isoquinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 4-(2,3-Dimethylbenzoyl)isoquinoline, a chemical compound utilized in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to mitigate risks associated with the handling and disposal of this compound.

Hazard Profile

The isoquinoline moiety is classified as harmful if swallowed, toxic in contact with skin, and a cause of skin and serious eye irritation. It is also recognized as being harmful to aquatic life with long-lasting effects. The dimethylbenzoyl chloride structure, a related compound, is known to be corrosive to metals and may cause severe skin burns, eye damage, and potential allergic skin reactions.[1] Therefore, this compound should be handled as a hazardous substance with particular attention to its potential toxicity, irritant, and corrosive properties.

Quantitative Hazard Data

The following table summarizes the available hazard information for isoquinoline, which serves as a baseline for assessing the risks of its derivatives.

Hazard ClassificationGHS CategoryStatement
Acute Toxicity, OralCategory 4Harmful if swallowed
Acute Toxicity, DermalCategory 3Toxic in contact with skin
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation
Hazardous to the Aquatic Environment (Chronic)Category 3Harmful to aquatic life with long lasting effects

Operational Disposal Plan: A Step-by-Step Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[2]

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: If the compound is in a solvent, collect it in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Contaminated Labware: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol) and collecting the rinsate as hazardous liquid waste.

3. Labeling and Storage:

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, corrosive, environmental hazard).

  • Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

4. Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and approved chemical waste disposal company.

  • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) SolidWaste Solid Waste Collection (Contaminated Consumables) PPE->SolidWaste LiquidWaste Liquid Waste Collection (Solutions & Rinsates) PPE->LiquidWaste SealContainer Seal in Labeled Hazardous Waste Container SolidWaste->SealContainer LiquidWaste->SealContainer Labeling Label with Chemical Name & Hazard Pictograms SealContainer->Labeling Storage Store in Designated Hazardous Waste Area Labeling->Storage Disposal Arrange for Professional Waste Disposal Service Storage->Disposal

References

Personal protective equipment for handling 4-(2,3-Dimethylbenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(2,3-Dimethylbenzoyl)isoquinoline. The following procedures are based on best practices for handling similar chemical compounds, including aromatic ketones and isoquinoline derivatives, in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

1. Hazard Assessment and Personal Protective Equipment (PPE)

While a specific SDS for this compound is not available, related compounds such as isoquinoline and various aromatic ketones present known hazards. These include potential skin and eye irritation, with some causing serious eye damage.[1] Flammability is also a concern with some related liquid compounds.[1] Therefore, a cautious approach to PPE is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard.[2] A face shield should be worn over safety glasses when there is a risk of splashing.[2]To protect against potential splashes that could cause serious eye irritation or damage.[1]
Hand Protection Nitrile gloves are recommended for handling hazardous chemicals, offering good resistance against a variety of substances.[3] Always inspect gloves before use.[2]To prevent skin contact, which may cause irritation.[1] Nitrile gloves provide a good barrier for short-term protection against many chemicals.[2]
Body Protection A laboratory coat should be worn and fully buttoned.[2] Consider a chemically resistant apron for larger quantities.To protect skin and personal clothing from spills and contamination.
Footwear Closed-toe and closed-heel shoes that cover the entire foot are required.[2]To protect against spills and falling objects.
Respiratory Use in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[4]To minimize inhalation of any potential vapors or aerosols, which can cause respiratory irritation.[1] The need for respiratory protection should be determined by a formal risk assessment.[2]

2. Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is essential to minimize exposure and ensure laboratory safety.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Set up in a Fume Hood prep_ppe->prep_setup prep_gather Gather Materials and Spill Kit prep_setup->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh Proceed to handling handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve clean_decontaminate Decontaminate Glassware handle_dissolve->clean_decontaminate After experiment clean_dispose Dispose of Waste clean_decontaminate->clean_dispose clean_store Store Compound Securely clean_dispose->clean_store post_ppe Remove PPE clean_store->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]

    • Before handling, ensure all necessary PPE is correctly worn.

    • Have a spill kit readily accessible. A typical kit should contain an inert absorbent material.

  • Handling:

    • When weighing the solid compound, do so in a manner that minimizes dust generation.

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Do not eat, drink, or smoke in the handling area.[4]

    • Keep the container tightly closed when not in use.[1]

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area.[1]

    • Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[4]

    • Ensure the storage container is clearly labeled.

    • Store in a locked cabinet or an area with restricted access.[4]

3. Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

cluster_waste_gen Waste Generation cluster_waste_seg Segregation & Collection cluster_waste_disp Disposal waste_solid Unused/Contaminated Solid seg_container Collect in Labeled, Sealed Waste Containers waste_solid->seg_container waste_liquid Contaminated Solutions waste_liquid->seg_container waste_ppe Used PPE (Gloves, etc.) waste_ppe->seg_container disp_consult Consult Institutional EHS Guidelines seg_container->disp_consult disp_prof Arrange for Professional Waste Disposal disp_consult->disp_prof

Caption: Disposal Workflow for this compound Waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste materials, including unused product, contaminated absorbents, and disposable PPE, in designated and clearly labeled hazardous waste containers.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Procedure:

    • All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1]

    • Contact your institution's EHS department to arrange for the pickup and disposal of chemical waste.

    • Do not dispose of this chemical down the drain or in the regular trash.

4. Emergency Procedures

Table 2: Emergency Response Plan

Emergency TypeProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation develops or persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop up the material and place it in a sealed container for proper disposal.[1] Clean the spill area thoroughly with soap and water.
Large Spill Evacuate the area. Alert others and contact your institution's emergency response team or EHS office immediately. Prevent the spill from entering drains or waterways.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.